Product packaging for Isoquinoline-4-carbothioamide(Cat. No.:CAS No. 435271-32-2)

Isoquinoline-4-carbothioamide

Cat. No.: B1629524
CAS No.: 435271-32-2
M. Wt: 188.25 g/mol
InChI Key: SUWLHYGPNPIKPI-UHFFFAOYSA-N
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Description

Isoquinoline-4-carbothioamide is a useful research compound. Its molecular formula is C10H8N2S and its molecular weight is 188.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N2S B1629524 Isoquinoline-4-carbothioamide CAS No. 435271-32-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

isoquinoline-4-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2S/c11-10(13)9-6-12-5-7-3-1-2-4-8(7)9/h1-6H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUWLHYGPNPIKPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70608057
Record name Isoquinoline-4-carbothioamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

435271-32-2
Record name Isoquinoline-4-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70608057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Significance of the Isoquinoline Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of Isoquinoline-4-carbothioamide

The isoquinoline core is a privileged heterocyclic scaffold, forming the structural backbone of numerous natural alkaloids and synthetic compounds with profound pharmacological importance.[1][2][3] From the potent analgesic properties of morphine to the development of novel anticancer agents, the isoquinoline motif is a cornerstone of medicinal chemistry.[3][4] The biological activity of these molecules is intrinsically linked to their physicochemical properties, which govern their absorption, distribution, metabolism, and excretion (ADME) profile. Understanding properties such as solubility, lipophilicity (logP), and ionization state (pKa) is therefore not merely an academic exercise but a critical prerequisite for rational drug design and development.

This guide focuses on a specific derivative, This compound . While the parent isoquinoline structure is well-characterized, specific experimental data for many of its derivatives are often dispersed or not publicly available. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides a foundational understanding based on the known properties of the isoquinoline core, offers predictive insights into the influence of the 4-carbothioamide substituent, and, most critically, presents a series of robust, field-proven experimental protocols for the definitive characterization of this molecule.

Part 1: The Isoquinoline Core: A Physicochemical Baseline

The parent isoquinoline molecule is a benzopyridine, consisting of a benzene ring fused to a pyridine ring.[1][5] It is a weakly basic, aromatic compound with properties that provide a reference point for understanding its derivatives.[1][4]

1.1 Structure and Aromaticity Isoquinoline is a planar, aromatic system with delocalized π-electrons across both rings. The nitrogen atom, being part of the aromatic system, has its lone pair of electrons in an sp² hybrid orbital in the plane of the ring, which is responsible for its basicity.[6]

1.2 Core Physicochemical Data The fundamental properties of the unsubstituted isoquinoline scaffold are well-documented and summarized below.

PropertyValueSource
Molecular FormulaC₉H₇N[5]
Molar Mass129.16 g·mol⁻¹[1]
AppearanceColorless hygroscopic liquid/platelets[1][2]
Melting Point26–28 °C[1]
Boiling Point242 °C[1]
Water SolubilityLow (2.81 g/L predicted)[5]
logP2.14 (predicted)[5]
pKa (of conjugate acid)5.14 - 5.26[1][4][5]

These values establish isoquinoline as a moderately lipophilic weak base with limited aqueous solubility. Any substitution on this core will modulate these baseline properties.

Part 2: The Influence of the 4-Carbothioamide Substituent

The introduction of a carbothioamide (-C(=S)NH₂) group at the 4-position of the isoquinoline ring is expected to significantly alter the molecule's physicochemical profile. This substituent introduces key functional groups that influence electronic distribution, steric hindrance, and, most importantly, intermolecular interactions.

  • Electronic Effects: The carbothioamide group is generally considered electron-withdrawing, which will decrease the electron density of the aromatic system. This effect is anticipated to reduce the basicity of the isoquinoline nitrogen, resulting in a lower pKa compared to the parent molecule.

  • Hydrogen Bonding Capacity: The primary thioamide functionality introduces two hydrogen bond donors (-NH₂) and a hydrogen bond acceptor (the thiocarbonyl sulfur, C=S). This dramatically increases the molecule's potential for hydrogen bonding compared to the parent isoquinoline, which only possesses one hydrogen bond acceptor (the ring nitrogen). This change is expected to increase the compound's polar surface area and influence its solubility and interactions with biological targets.

  • Lipophilicity: While the addition of a polar functional group typically decreases lipophilicity (logP), the overall effect will depend on the balance between the added polarity and the increased molecular size.

Part 3: Predicted Physicochemical Profile of this compound

In the absence of comprehensive experimental data, computational models provide valuable initial estimates for key drug-like properties. These predictions are instrumental for prioritizing compounds and designing experiments.

PropertyPredicted ValueImplication for Drug Development
Molecular FormulaC₁₀H₈N₂S-
Molecular Weight188.25 g/mol Well within the limits for good oral bioavailability (Lipinski's Rule of Five <500).
XLogP3~1.8 - 2.2Indicates moderate lipophilicity, suggesting a good balance for membrane permeability and aqueous solubility.
Hydrogen Bond Donors2Contributes to target binding and potential for improved solubility over the parent scaffold.
Hydrogen Bond Acceptors2Provides sites for interaction with biological macromolecules.
Rotatable Bonds1Low conformational flexibility, which can be advantageous for binding affinity.
Topological Polar Surface Area (TPSA)~65 ŲSuggests good potential for cell permeability and oral absorption.

These in silico predictions position this compound as a compound with a promising drug-like profile, meriting full experimental characterization.

Part 4: A Framework for Experimental Characterization

The following protocols are designed as self-validating systems to provide accurate and reproducible data. The rationale behind key steps is explained to empower the researcher to adapt and troubleshoot as needed.

Lipophilicity (LogD) Determination via Shake-Flask Method

Lipophilicity is a critical parameter governing a drug's ability to cross biological membranes. It is measured as the partition coefficient between an organic phase (n-octanol) and an aqueous phase. For an ionizable compound like this compound, the distribution coefficient (LogD) is pH-dependent.

Protocol:

  • Preparation of Phases: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Saturate the n-octanol by shaking it with the PBS buffer and allowing the phases to separate. Similarly, saturate the PBS buffer with n-octanol.

  • Standard Curve: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of dilutions in a 50:50 acetonitrile:water mixture and measure the absorbance or HPLC peak area at a predetermined wavelength to generate a standard curve.

  • Partitioning: Add a known amount of the compound (typically from the stock solution, ensuring the final DMSO concentration is <1%) to a vial containing 1 mL of the pre-saturated n-octanol and 1 mL of the pre-saturated PBS (pH 7.4).

  • Equilibration: Cap the vial and shake vigorously for 1-2 hours at a constant temperature (e.g., 25 °C) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial at high speed (e.g., 14,000 rpm) for 15-30 minutes to achieve complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from the aqueous phase. Quantify the concentration of the compound using the previously established standard curve (e.g., via HPLC-UV).

  • Calculation: The concentration in the octanol phase is determined by mass balance (Initial amount - Amount in aqueous phase). The LogD is calculated as: LogD = log₁₀ ( [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )

LogD_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_phases 1. Prepare & Saturate n-Octanol and PBS (pH 7.4) partition 3. Add Compound to Octanol/PBS Mixture prep_phases->partition prep_std 2. Prepare Compound Stock & Standard Curve (HPLC) quantify 6. Quantify Compound in Aqueous Phase (HPLC) prep_std->quantify equilibrate 4. Shake to Equilibrate partition->equilibrate separate 5. Centrifuge to Separate Phases equilibrate->separate separate->quantify calculate 7. Calculate LogD via Mass Balance quantify->calculate result LogD Value calculate->result

Caption: Workflow for LogD determination using the shake-flask method.

Aqueous Solubility Determination

Aqueous solubility is fundamental to drug absorption. Poor solubility is a major hurdle in drug development. Both kinetic and thermodynamic solubility should be assessed.

Protocol (Thermodynamic Shake-Flask Method):

  • Sample Preparation: Add an excess amount of the solid compound to vials containing buffers at different, physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4). The excess solid ensures that a saturated solution is formed.

  • Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours. This long incubation time is crucial for the system to reach thermodynamic equilibrium, distinguishing it from faster, kinetic solubility assays.

  • Phase Separation: After incubation, filter the samples through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to remove all undissolved solid.

  • Quantification: Dilute the clear supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV, against a standard curve.

  • Result: The measured concentration represents the thermodynamic solubility of the compound at that specific pH.

Solubility_Workflow start 1. Add Excess Solid Compound to pH Buffers (2.0, 5.0, 7.4) equilibrate 2. Shake for 24-48h at Constant Temperature start->equilibrate separate 3. Filter or Centrifuge to Remove Undissolved Solid equilibrate->separate quantify 4. Quantify Concentration in Supernatant via HPLC separate->quantify result Thermodynamic Solubility (µg/mL or µM) quantify->result

Caption: Protocol for determining thermodynamic aqueous solubility.

Ionization Constant (pKa) Determination

The pKa dictates the charge state of a molecule at a given pH, which profoundly impacts its solubility, permeability, and target binding. Given the basic nitrogen of the isoquinoline ring, determining its pKa is essential.

Protocol (UV-Metric Titration):

  • Rationale: The UV-Vis absorbance spectrum of the compound will change as it transitions from its neutral to its protonated (ionized) form. By monitoring this change across a range of pH values, the pKa can be determined.

  • Preparation: Prepare a series of buffers spanning a wide pH range (e.g., pH 2 to 10). Create a dilute solution of the compound in a co-solvent system (e.g., water with 5-10% methanol to ensure solubility).

  • Data Acquisition: Record the full UV-Vis spectrum (e.g., 200-400 nm) of the compound in each buffer solution.

  • Analysis: Plot the absorbance at a wavelength that shows the largest change versus the pH of the buffer. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation. The pH at the inflection point of the curve corresponds to the pKa.

pKa_Equilibrium cluster_eq Ionization Equilibrium in Solution Neutral B (Neutral Form) Proton +   H⁺ Neutral->Proton dummy1 Neutral->dummy1 Ionized BH⁺ (Protonated Form) Proton->Ionized Ionized:w->dummy1:e      dummy1->Ionized Ka dummy1:e->Ionized:w      dummy2

Caption: The acid-base equilibrium of a basic compound like this compound.

Part 5: Synthesis and Biological Context

The synthesis of isoquinoline derivatives is well-established in chemical literature. A plausible route to this compound would likely involve the conversion of a precursor such as isoquinoline-4-carbonitrile or isoquinoline-4-carboxylic acid. For instance, treatment of a corresponding amide with a thionating agent like Lawesson's reagent provides a standard method for accessing carbothioamides.

The interest in this specific scaffold is driven by the diverse biological activities of related molecules. For example, various substituted isoquinolines and related carboxamides have shown potential as:

  • Anticancer Agents: Derivatives of 1-oxoisoquinoline-4-carboxamide have been developed as potent inhibitors of poly(ADP-ribose) polymerase (PARP), a clinically validated cancer target.[7][8]

  • Antimicrobial and Antiviral Agents: The isoquinoline core is present in many alkaloids with demonstrated antibacterial, antifungal, and antiviral properties.[3][9][10]

  • Enzyme Inhibitors: The scaffold is versatile for designing inhibitors for various enzymes due to its rigid structure and capacity for diverse functionalization.

The physicochemical properties determined through the protocols in this guide are essential for optimizing these biological activities and ensuring that a potent compound can become a viable drug candidate.

Conclusion

This compound is a molecule of significant interest, built upon a scaffold with a rich history in medicinal chemistry. While direct experimental data may be limited, this guide provides a comprehensive framework for its characterization. By understanding the baseline properties of the isoquinoline core, appreciating the predicted impact of the 4-carbothioamide substituent, and applying the rigorous experimental protocols detailed herein, researchers can generate the high-quality data necessary to advance their drug discovery and development programs. This integrated approach of prediction and empirical validation is the hallmark of modern, efficient chemical research.

References

An In-depth Technical Guide to the Structural Analysis and Confirmation of Isoquinoline-4-carbothioamide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Unambiguous Structural Confirmation

In the landscape of drug discovery and materials science, the isoquinoline scaffold is a privileged structure, forming the backbone of numerous pharmacologically active compounds.[1][2][3] The introduction of a carbothioamide group, a well-known bioisostere of the amide bond, at the 4-position creates a molecule of significant interest: Isoquinoline-4-carbothioamide.[4] Its potential biological activities are intrinsically linked to its precise three-dimensional structure. Therefore, the rigorous and unequivocal confirmation of its chemical structure is not merely a procedural step but the foundational bedrock upon which all subsequent research—be it medicinal chemistry, pharmacology, or materials science—is built.

This guide eschews a simple recitation of procedures. Instead, it offers a holistic, field-proven strategy for the structural elucidation of this compound. We will delve into the causality behind experimental choices, demonstrating how a multi-technique, synergistic approach provides a self-validating framework for analysis, ensuring the highest degree of scientific integrity.

Chapter 1: The Integrated Analytical Workflow

The definitive structural confirmation of a novel or synthesized molecule is never reliant on a single technique. It is a process of convergent evidence, where orthogonal methods are employed to interrogate different aspects of the molecular architecture. Each technique provides a piece of the puzzle, and only when they interlock perfectly can the structure be considered confirmed. Our approach integrates Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and, as the ultimate arbiter, single-crystal X-ray Crystallography.

G cluster_start Initiation cluster_spectroscopy Primary Spectroscopic Analysis cluster_validation Ultimate Confirmation cluster_computational Theoretical Validation cluster_end Conclusion start Synthesized Compound: This compound MS Mass Spectrometry (MS) - Molecular Formula - Fragmentation Pattern start->MS Parallel Analysis IR Infrared (IR) Spectroscopy - Functional Group ID start->IR Parallel Analysis NMR NMR Spectroscopy - Atom Connectivity - Carbon Skeleton start->NMR Parallel Analysis XRAY X-ray Crystallography - Unambiguous 3D Structure - Bond Lengths & Angles MS->XRAY Convergent Evidence COMP Computational Chemistry - Corroborate Spectroscopic Data MS->COMP Data Comparison IR->XRAY Convergent Evidence IR->COMP Data Comparison NMR->XRAY Convergent Evidence NMR->COMP Data Comparison end Structurally Confirmed Molecule XRAY->end Definitive Proof COMP->end Theoretical Support

Caption: Integrated workflow for structural elucidation.

Chapter 2: Molecular Blueprint via NMR Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing unparalleled insight into the atomic connectivity and chemical environment of the carbon-hydrogen framework.[5][6]

Expertise & Experience: Why a Multi-dimensional NMR Approach is Non-negotiable

For this compound, 1D NMR (¹H and ¹³C) alone is insufficient. While it identifies the constituent parts (protons and carbons), it fails to unambiguously establish the substitution pattern. For instance, a ¹H NMR spectrum might show the correct number of aromatic protons, but it cannot definitively prove that the carbothioamide group is at the C4 position versus another position on the isoquinoline ring. Two-dimensional (2D) NMR experiments, particularly Heteronuclear Multiple Bond Correlation (HMBC), are essential. HMBC reveals long-range (2-3 bond) correlations between protons and carbons, providing the conclusive link between the carbothioamide group and the C4 carbon of the isoquinoline core.

Caption: Key HMBC correlations for structural confirmation.

Predicted Spectroscopic Data
Technique Assignment Predicted Chemical Shift / Multiplicity Rationale
¹H NMR H1~9.2 ppm (s)Deshielded proton adjacent to the heterocyclic nitrogen.
H3~8.5 ppm (s)Deshielded by adjacent nitrogen and aromatic system.
H5-H87.8-8.2 ppm (m)Typical aromatic region for the benzo-fused ring protons.
-CSNH₂9.5-10.5 ppm (br s)Broad singlet for the thioamide protons, exchangeable with D₂O.
¹³C NMR C=S190-200 ppmCharacteristic downfield shift for a thiocarbonyl carbon.
C1, C3145-155 ppmAromatic carbons adjacent to nitrogen are deshielded.
C4~130 ppmPoint of substitution.
Aromatic C120-135 ppmStandard range for aromatic carbons in the isoquinoline system.
Experimental Protocol: 2D NMR Analysis
  • Sample Preparation: Dissolve ~10-15 mg of purified this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Trustworthiness Check: DMSO is chosen for its excellent solubilizing power for polar, aromatic compounds and its high boiling point, ensuring sample stability. The residual solvent peak (¹H ~2.50 ppm, ¹³C ~39.52 ppm) serves as an internal reference.

  • Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.

  • 1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra to identify all proton and carbon signals.

  • 2D Spectra Acquisition:

    • COSY (Correlation Spectroscopy): To establish proton-proton (³JHH) coupling networks within the benzo-fused ring.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton directly to its attached carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): Set the long-range coupling delay (typically optimized for 8 Hz) to observe 2-3 bond correlations. This is the critical experiment to link H3 to C4a and C1, and H5 to C4, confirming the substituent position.[7][8]

  • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin), applying Fourier transformation and phase correction.

Chapter 3: Definitive Molecular Formula and Fragmentation by Mass Spectrometry

Mass spectrometry provides two mission-critical pieces of data: the exact molecular weight, which allows for the determination of the molecular formula, and the fragmentation pattern, which acts as a structural fingerprint.

Expertise & Experience: The Power of High-Resolution MS (HRMS)

Low-resolution MS can provide a nominal mass, but multiple molecular formulas can exist for a given integer mass. High-resolution mass spectrometry (e.g., using a TOF or Orbitrap analyzer) measures mass to four or five decimal places. For this compound (C₁₀H₈N₂S), the calculated exact mass is 188.0408. Observing an experimental mass of 188.0409 (within a 5 ppm error) provides extremely high confidence in the elemental composition, ruling out other possibilities.

Predicted Fragmentation Pattern

Under positive ion electrospray ionization (ESI+), the molecule will be observed as the protonated species [M+H]⁺ at m/z 189.0486. Tandem MS (MS/MS) on this precursor ion is expected to yield characteristic fragments. The isoquinoline ring is known to fragment via the loss of HCN.[9] The carbothioamide group can undergo fragmentation as well.

Precursor Ion [M+H]⁺ Fragment Ion (m/z) Proposed Neutral Loss Structural Origin
189.0486162.0409NH₃Loss of ammonia from the thioamide group.
189.0486155.0328H₂SLoss of hydrogen sulfide.
189.0486129.0578CSNHLoss of the thioformamide radical.
129.0578102.0496HCNCharacteristic loss from the isoquinoline core.[10][11]
Experimental Protocol: LC-HRMS/MS
  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a Liquid Chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).[10][11]

  • Ionization: Employ Electrospray Ionization (ESI) in positive ion mode. Rationale: The basic nitrogen of the isoquinoline ring is readily protonated, making ESI+ a highly efficient and soft ionization technique for this class of compounds.[12]

  • MS Scan: Acquire a full scan MS spectrum to identify the [M+H]⁺ ion.

  • MS/MS Scan: Perform a product ion scan on the isolated [M+H]⁺ precursor ion (m/z 189.0486) using collision-induced dissociation (CID) to generate the fragmentation spectrum.

  • Data Analysis: Determine the exact mass of the parent ion and its fragments. Compare the measured mass to the theoretical mass to confirm the molecular formula. Analyze the fragmentation pattern to corroborate the proposed structure.

Chapter 4: Functional Group Fingerprinting with Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Expertise & Experience: Deciphering the Thioamide Bands

While many IR bands are straightforward (e.g., N-H stretch), the C=S stretch of a thioamide is notoriously complex. It is not a "pure" vibration but rather couples extensively with other vibrations, particularly C-N stretching and N-H bending.[4][13] This results in several characteristic "thioamide bands." The so-called "G band" is often cited as having the most C=S stretching character and is typically found in the 600-800 cm⁻¹ range.[13] Identifying the full pattern of thioamide bands, rather than searching for a single C=S peak, is key to a trustworthy assignment.

Vibrational Mode Expected Wavenumber (cm⁻¹) Appearance
N-H Stretch3300-3100Two medium-sharp bands (asymmetric & symmetric)
Aromatic C-H Stretch3100-3000Sharp, medium intensity
Aromatic C=C/C=N Stretch1620-1450Multiple sharp bands of varying intensity
Thioamide I Band (mainly δNH₂)~1600Strong
Thioamide II Band (νCN + δNH)~1400Strong
Thioamide III Band (νCS + νCN)~1000-1200Medium-Strong
Thioamide G Band (mainly νCS)600-800Medium

Data derived from general principles of IR spectroscopy for thioamides and aromatic systems.[13][14][15][16]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). Trustworthiness Check: ATR is a modern, reliable technique that requires minimal sample preparation, avoiding potential complications from solvent interactions or KBr pellet preparation.

  • Background Scan: Run a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) absorptions.

  • Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Chapter 5: The Gold Standard: Single-Crystal X-ray Crystallography

While the combination of NMR, MS, and IR provides overwhelming evidence for a proposed structure, single-crystal X-ray crystallography offers the only method for its direct and unambiguous visualization in three dimensions.[17][18][19] It provides definitive proof of atomic connectivity, bond lengths, bond angles, and intermolecular interactions in the solid state.

Experimental Protocol: From Crystal to Structure
  • Crystal Growth (The Critical Step): Grow single crystals of this compound suitable for diffraction (typically > 0.1 mm in all dimensions). This is often achieved by slow evaporation of a saturated solution in a suitable solvent or solvent system (e.g., ethanol, ethyl acetate/hexane).

  • Data Collection: Mount a suitable crystal on a modern X-ray diffractometer.[18] Collect diffraction data, typically using Mo Kα radiation.

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure using direct methods or other algorithms. Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.[18]

  • Validation: The final refined structure is validated using metrics like R-factors and goodness-of-fit. The resulting structure provides the ultimate confirmation.

Chapter 6: Conclusion: A Symphony of Evidence

References

Whitepaper: A Strategic Approach to the Exploratory Screening of Isoquinoline-4-carbothioamide Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural and synthetic bioactive compounds.[1][2] When coupled with a carbothioamide moiety—a group known for its metal-chelating properties and diverse pharmacological activities—the resulting Isoquinoline-4-carbothioamide structure presents a compelling, yet underexplored, template for novel drug discovery.[3] This guide outlines a systematic, multi-tiered screening strategy designed to efficiently elucidate the biological potential of this compound class. Moving beyond a simple recitation of protocols, we delve into the causal logic behind the experimental design, providing a self-validating framework for researchers to identify and characterize promising lead compounds. This document serves as a comprehensive roadmap, from initial synthesis and broad-spectrum cytotoxicity profiling to targeted antimicrobial, anticancer, and mechanistic enzyme inhibition studies.

Introduction: The Rationale for this compound Exploration

Isoquinoline alkaloids have a rich history in drug development, yielding revolutionary drugs such as the analgesic morphine and the antibacterial berberine.[1] Their rigid, planar structure provides an excellent framework for interacting with a wide range of biological targets.[4] The introduction of a carbothioamide (-CSNH2) group at the 4-position is a deliberate strategic choice. Thioamides and their derivatives, such as thiosemicarbazones, are known to exert potent biological effects, often through the chelation of essential transition metals like copper and iron within biological systems.[3] This chelation can disrupt enzymatic processes and generate cytotoxic reactive oxygen species (ROS), a mechanism exploited in anticancer therapies.[3]

The fusion of these two pharmacophores—the established isoquinoline core and the versatile carbothioamide group—creates a hybrid scaffold with the potential for unique or synergistic biological activities. This guide provides the strategic framework to explore this potential methodically.

Strategic Synthesis: Building a Focused Compound Library

While numerous methods exist for synthesizing the isoquinoline core, such as the Bischler-Napieralski or Pictet-Spengler reactions, the primary focus of this guide is the biological screening of a pre-existing or newly synthesized library of this compound derivatives.[5][6] For an effective exploratory screen, a small, rationally designed library is paramount for establishing an initial Structure-Activity Relationship (SAR).

Key Strategic Modifications for a Preliminary Library:

  • Substitution on the Isoquinoline Core: Introduce electron-donating (e.g., -OCH3) and electron-withdrawing (e.g., -F, -Cl) groups at various positions of the benzene ring to probe electronic effects on activity.

  • Modification of the Carbothioamide Nitrogen: Synthesize N-substituted derivatives (secondary and tertiary thioamides) to explore how sterics and hydrogen-bonding capacity influence biological outcomes. For instance, methylation of the terminal amine has been shown to enhance the potency of related compounds.[3]

This targeted approach ensures that the initial screening data is rich with information, allowing for the early identification of structural motifs that govern potency and selectivity.

Primary Screening Cascade: A Funnel Approach to Activity Profiling

A tiered screening approach is the most efficient method for identifying the most promising biological activities of a novel compound class. We begin with broad screening to establish a general activity profile and then funnel promising candidates into more specific and mechanistically informative assays.

cluster_0 Screening Funnel Compound Library Compound Library Primary Screen Tier 1: General Cytotoxicity (Potency & Selectivity Index) Compound Library->Primary Screen All Compounds Secondary Screen Tier 2: Targeted Assays (Antimicrobial & Anticancer) Primary Screen->Secondary Screen Active & Selective Compounds Tertiary Screen Tier 3: Mechanistic Assays (Enzyme Inhibition, Apoptosis) Secondary Screen->Tertiary Screen Confirmed Hits Lead Candidates Lead Candidates Tertiary Screen->Lead Candidates

Caption: A logical workflow for exploratory screening.

Tier 1: In Vitro Cytotoxicity Profiling

The initial step is to assess the general cytotoxicity of the compounds across a panel of both cancerous and non-cancerous cell lines.[7][8] This foundational screen provides two critical pieces of information: the compound's potency (measured as the half-maximal inhibitory concentration, IC50) and its selectivity (the ratio of toxicity between cancerous and normal cells).

Featured Protocol: The XTT Cell Viability Assay

The XTT assay is a reliable colorimetric method for measuring cell viability.[9] Metabolically active cells reduce the yellow tetrazolium salt XTT to a water-soluble orange formazan product, the amount of which is directly proportional to the number of living cells.[9] It is procedurally simpler than the related MTT assay as it does not require a final solubilization step.[9]

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well microtiter plate at a density of 5,000–10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of each this compound derivative in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final desired concentrations (e.g., 100 µM to 0.1 µM). Ensure the final DMSO concentration in the wells remains below 0.5% to avoid solvent-induced toxicity.[7]

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing the compound dilutions. Include wells for "vehicle control" (medium with DMSO only) and "untreated control" (medium only). A positive control (e.g., Doxorubicin) should also be included.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the XTT mixture to each well.

  • Final Incubation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the color to develop.

  • Data Acquisition: Measure the absorbance of the wells at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Data Presentation: Cytotoxicity Profile

Summarize the results in a clear, comparative table.

Compound IDModificationMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HEK293 (Non-cancerous) IC50 (µM)Selectivity Index (HEK293/MCF-7)
IQ-T-01Unsubstituted15.221.5>100>6.6
IQ-T-026-Fluoro5.89.185.314.7
IQ-T-03N-Methyl11.418.2>100>8.8
Doxorubicin(Control)0.91.25.46.0

Secondary Screening: Elucidating Specific Biological Activities

Compounds demonstrating high potency and favorable selectivity in the primary screen are advanced to targeted assays to determine their specific biological function. Based on the known activities of the parent scaffolds, antimicrobial and anticancer pathways are logical starting points.

Tier 2a: Antimicrobial Susceptibility Testing

Isoquinoline alkaloids are known to possess a broad range of antimicrobial activities.[1][10][11] Therefore, assessing the library against a panel of pathogenic bacteria and fungi is a critical next step.

Featured Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12][13]

Stock Solution Stock Solution Serial Dilution Prepare 2-fold serial dilutions of compound in 96-well plate Stock Solution->Serial Dilution Inoculation Add inoculum to all wells Serial Dilution->Inoculation Inoculum Prep Standardize bacterial/fungal suspension (0.5 McFarland) Inoculum Prep->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Read MIC Observe lowest concentration with no visible growth Incubation->Read MIC

Caption: Workflow for the broth microdilution MIC assay.

Step-by-Step Methodology:

  • Compound Dilution: In a 96-well plate, prepare 2-fold serial dilutions of each test compound in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).[14][15]

  • Inoculum Preparation: Prepare a suspension of the microorganism equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.[15]

  • Inoculation: Add the standardized inoculum to each well of the microdilution plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity.[15]

Data Presentation: Antimicrobial Activity Profile

Compound IDS. aureus (Gram+) MIC (µg/mL)E. coli (Gram-) MIC (µg/mL)C. albicans (Fungus) MIC (µg/mL)
IQ-T-011664>128
IQ-T-0243264
Tetracycline14N/A
FluconazoleN/AN/A2
Tier 2b: Elucidating Anticancer Mechanism - Apoptosis Induction

For compounds showing high and selective cytotoxicity against cancer cells, determining the mechanism of cell death is crucial. Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs.

Featured Protocol: Annexin V/Propidium Iodide (PI) Assay

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[7] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised, staining the DNA.[7]

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.[7]

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Extrinsic Extrinsic Pathway (Death Receptors) Caspase8 Caspase-8 Extrinsic->Caspase8 Intrinsic Intrinsic Pathway (Mitochondrial Stress) Caspase9 Caspase-9 Intrinsic->Caspase9 Caspase3 Executioner Caspase-3 Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified overview of apoptotic signaling pathways.

Mechanistic Elucidation: Enzyme Inhibition Assays

A key step in drug development is identifying the molecular target. Many isoquinoline and quinoline derivatives are known to function as enzyme inhibitors, particularly targeting kinases and topoisomerases involved in cancer progression.[16][17] Enzyme inhibition assays are essential for confirming a direct interaction between the compound and a purified protein target.[18][19]

Featured Protocol: Generic Fluorescence-Based Kinase Inhibition Assay

Fluorescence-based assays are highly sensitive and adaptable for high-throughput screening.[20] This protocol provides a general framework that can be adapted for various kinases.

Step-by-Step Methodology:

  • Assay Principle: The assay measures the phosphorylation of a specific peptide substrate by a kinase. Often, this is coupled to a detection system where the amount of ATP consumed is measured via a luminescent or fluorescent reaction.

  • Reagent Preparation: Prepare assay buffer, kinase enzyme, peptide substrate, and ATP solution.

  • Compound Addition: In a 384-well plate, add the this compound compounds at various concentrations.

  • Kinase Reaction: Add the kinase and substrate to the wells. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and add the detection reagent (e.g., a reagent that quantifies remaining ATP). Incubate to allow the signal to develop.

  • Data Acquisition: Read the fluorescence or luminescence signal on a plate reader.

  • Data Analysis: Calculate the percent inhibition relative to a no-inhibitor control. Plot the percent inhibition against the log of the compound concentration to determine the IC50 value.

Data Presentation: Enzyme Inhibition Profile

Compound IDEGFR Kinase IC50 (µM)Topoisomerase II IC50 (µM)
IQ-T-020.8512.3
IQ-T-040.9115.1
Erlotinib0.05>100
Etoposide>1002.5

Conclusion and Future Directions

This guide presents a logical and efficient cascade for the preliminary biological evaluation of novel this compound derivatives. By progressing from broad cytotoxicity profiling to specific antimicrobial, anticancer, and mechanistic enzyme assays, researchers can effectively identify lead compounds and build a robust understanding of their structure-activity relationships. The data generated from this screening funnel provides the critical foundation for subsequent lead optimization, advanced preclinical modeling, and ultimately, the development of new therapeutic agents.

References

In Silico Prediction of Isoquinoline-4-carbothioamide Targets: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide array of pharmacological activities.[1][2][3] Specifically, the isoquinoline-4-carbothioamide core represents a promising, yet mechanistically underexplored, class of compounds. Elucidating the molecular targets of these molecules is a critical step in advancing their therapeutic development. This technical guide provides a comprehensive, field-proven framework for the in silico prediction of protein targets for this compound derivatives. We will detail a multi-pronged computational strategy that synergistically combines ligand-based and structure-based methodologies to generate a high-confidence, experimentally verifiable list of putative biological targets. This document is intended for researchers, computational chemists, and drug development professionals aiming to accelerate the discovery of novel drug mechanisms.

Introduction: The Promise and Challenge of Isoquinoline-4-carbothioamides

Isoquinoline derivatives have a rich history in drug discovery, demonstrating a broad spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4][5] The introduction of a carbothioamide moiety at the 4-position can significantly alter the physicochemical properties of the isoquinoline core, potentially leading to novel molecular interactions and therapeutic applications. However, as is common with many novel chemical entities, the specific protein targets through which these compounds exert their biological effects are often unknown.

Traditional experimental methods for target deconvolution can be both time-consuming and resource-intensive. In silico target prediction has emerged as a powerful and cost-effective strategy to navigate the vast proteomic landscape and identify high-probability targets for small molecules.[6][7] By leveraging the wealth of publicly available bioactivity and structural data, computational approaches can rationally prioritize targets for subsequent experimental validation, thereby streamlining the drug discovery pipeline.[8][9][10] This guide presents a robust, multi-faceted workflow designed to unravel the target profile of this compound.

The Integrated In Silico Target Prediction Workflow

A credible in silico target prediction strategy hinges on the convergence of evidence from multiple, independent computational methods. Relying on a single approach can lead to a high rate of false positives. We advocate for a consensus-based workflow that integrates both ligand-centric and structure-centric techniques. This layered approach significantly enhances the confidence in predicted targets.

Target_Prediction_Workflow cluster_Ligand_Based Ligand-Based Approaches cluster_Structure_Based Structure-Based Approaches Chem_Similarity 2D/3D Chemical Similarity Data_Integration Data Integration & Consensus Scoring Chem_Similarity->Data_Integration Pharmacophore Pharmacophore Mapping Pharmacophore->Data_Integration Inverse_Docking Inverse Molecular Docking Inverse_Docking->Data_Integration Binding_Site_Analysis Binding Site Similarity Binding_Site_Analysis->Data_Integration Input_Molecule This compound Query Structure Input_Molecule->Chem_Similarity Input_Molecule->Pharmacophore Input_Molecule->Inverse_Docking Prioritized_Targets Prioritized Target Hypotheses Data_Integration->Prioritized_Targets Experimental_Validation Experimental Validation Prioritized_Targets->Experimental_Validation

Caption: Integrated workflow for in silico target prediction.

Ligand-Based Target Prediction: Learning from Known Bioactive Molecules

Ligand-based methods operate on the principle of chemical similarity: molecules with similar structures are likely to have similar biological activities.[11][12][13] These approaches are particularly valuable when the three-dimensional structure of the target is unknown.

Chemical Similarity Searching

The foundational step in ligand-based prediction is to search for known compounds that are structurally similar to the this compound query. The underlying assumption is that these structurally related molecules may share common protein targets.

Protocol: 2D Similarity Search via ChEMBL

  • Input Preparation: Obtain the 2D structure of the this compound query molecule in a standard format such as SMILES (Simplified Molecular Input Line Entry System).

  • Database Selection: The ChEMBL database is a comprehensive, manually curated resource of bioactive molecules with drug-like properties, making it an ideal choice for this task.[14][15][16]

  • Search Execution:

    • Navigate to the ChEMBL web portal (--INVALID-LINK--17).[16]

    • Utilize the "Similarity Search" functionality.

    • Input the SMILES string of the query molecule.

    • Employ the Tanimoto coefficient as the similarity metric, with a threshold of ≥ 0.85 to identify compounds with high structural resemblance.

  • Analysis of Results: The output will be a list of known bioactive molecules from ChEMBL that are structurally similar to the query. The documented targets of these molecules are then considered putative targets for the this compound. A large-scale similarity search of the ChEMBL database can reveal trends in activity classes.[18]

Pharmacophore Modeling and Screening

A pharmacophore represents the essential three-dimensional arrangement of molecular features necessary for a molecule to interact with a specific biological target.[19][20][21][22]

Protocol: Ligand-Based Pharmacophore Screening

  • Pharmacophore Model Selection:

    • Identify a set of known, structurally diverse ligands that are active against a specific target of interest.

    • Use software such as LigandScout or Phase to generate a common-feature pharmacophore model from these active ligands.

  • Conformational Analysis of Query Molecule: Generate a diverse set of low-energy 3D conformations for the this compound query molecule using tools like Confab or Omega.

  • Virtual Screening: Screen the generated conformers against the pharmacophore model. Molecules that can adopt a conformation that maps well onto the pharmacophore features are considered potential hits.

  • Rationale: This method moves beyond simple 2D similarity to consider the spatial arrangement of key interaction points, providing a more nuanced prediction.[19][20][22]

Structure-Based Target Prediction: Leveraging the 3D Proteome

When the three-dimensional structures of potential protein targets are available, structure-based methods can be employed to predict binding interactions.[23][24]

Inverse Molecular Docking

Traditional molecular docking assesses the binding of multiple ligands to a single protein target.[25] Inverse docking, or reverse docking, flips this paradigm by docking a single ligand against a large library of protein structures to identify potential targets.[26][27][28]

Protocol: Inverse Docking using a Web Server

  • Ligand Preparation: Generate a high-quality 3D structure of the this compound molecule with appropriate protonation states and stereochemistry.

  • Server Selection: Several web servers, such as ReverseDock and ACID, provide platforms for inverse docking against pre-compiled libraries of protein structures.[29][30][31] Historically, servers like TarFisDock have also been used for this purpose.[32][33]

  • Job Submission: Upload the prepared ligand structure to the selected server and choose the desired protein library for screening.

  • Results Analysis: The server will provide a ranked list of proteins based on their predicted binding affinity for the query molecule. The top-ranked proteins are considered potential targets. It is crucial to visually inspect the predicted binding poses for favorable interactions and steric complementarity.

Inverse_Docking_Concept Query_Ligand This compound (Single 3D Structure) Docking_Algorithm Inverse Docking Algorithm Query_Ligand->Docking_Algorithm Protein_Library Library of Diverse Protein Structures Protein_Library->Docking_Algorithm Ranked_Targets Ranked List of Potential Protein Targets Docking_Algorithm->Ranked_Targets

References

An In-depth Technical Guide to the Synthesis of Isoquinoline-4-carbothioamide Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] Among the diverse functionalizations of this heterocyclic system, the introduction of a carbothioamide moiety at the 4-position has garnered significant interest due to the unique chemical properties and biological potential of the resulting derivatives. This in-depth technical guide provides a comprehensive overview of the synthetic strategies for accessing isoquinoline-4-carbothioamide derivatives and their analogues. The guide is designed for researchers and professionals in the field of drug discovery and development, offering both theoretical insights and practical, field-proven methodologies. We will explore established synthetic routes, from classical approaches to modern catalytic methods, and provide detailed experimental protocols. The causality behind experimental choices will be elucidated, and all protocols are designed as self-validating systems to ensure scientific integrity and reproducibility.

Introduction: The Significance of the this compound Scaffold

The isoquinoline nucleus is a versatile pharmacophore, with its derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2] The carbothioamide group, a thio-analogue of the carboxamide, is a key functional group in medicinal chemistry, known to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[3] The combination of these two pharmacophores in the form of this compound derivatives presents a promising avenue for the discovery of novel therapeutic agents. These compounds have the potential to interact with a variety of biological targets through hydrogen bonding, metal chelation, and other non-covalent interactions, making them attractive candidates for drug design and development. This guide will delve into the synthetic methodologies that enable the construction of this valuable molecular framework.

Core Synthetic Strategies

The synthesis of this compound derivatives can be broadly categorized into two main approaches:

  • Strategy A: Direct Thioamidation of a Pre-functionalized Isoquinoline Core. This strategy involves the synthesis of an isoquinoline derivative with a suitable functional group at the 4-position, which is then converted into the desired carbothioamide.

  • Strategy B: Construction of the Isoquinoline Ring with a Pre-installed Carbothioamide or a Precursor Moiety. In this approach, the carbothioamide or a group that can be readily converted to it is incorporated into one of the starting materials before the cyclization reaction to form the isoquinoline ring.

The choice of strategy often depends on the availability of starting materials, the desired substitution pattern on the isoquinoline ring, and the overall efficiency of the synthetic sequence.

Strategy A: Synthesis via a Pre-functionalized Isoquinoline Intermediate

This is a versatile and commonly employed strategy that allows for the late-stage introduction of the carbothioamide functionality. The general workflow for this approach is depicted below:

G cluster_0 Strategy A: Post-Cyclization Functionalization Start Substituted Isoquinoline Step1 C4-Functionalization (e.g., Halogenation, Nitration, Carboxylation) Start->Step1 Introduction of a handle Step2 Conversion to Amide/Nitrile Step1->Step2 Functional group interconversion Step3 Thionation Step2->Step3 Sulfurization End This compound Step3->End

Caption: General workflow for the synthesis of isoquinoline-4-carbothioamides via a pre-functionalized intermediate.

Synthesis of Isoquinoline-4-carboxamide as a Key Intermediate

A common and practical approach involves the synthesis of an isoquinoline-4-carboxamide, which can then be readily converted to the corresponding carbothioamide.

Several methods can be employed to synthesize isoquinoline-4-carboxylic acid and its derivatives. One classical approach involves the Pomeranz-Fritsch reaction, although it can have limitations in terms of yields and substrate scope.[4] More contemporary methods often rely on transition-metal-catalyzed C-H activation or cross-coupling reactions.

Once the isoquinoline-4-carboxylic acid is obtained, it can be converted to the corresponding carboxamide through standard peptide coupling protocols. This involves activation of the carboxylic acid with a coupling reagent (e.g., HATU, HOBt/EDC) followed by the addition of the desired amine (ammonia for the primary amide, or a primary/secondary amine for N-substituted amides).

Thionation of Isoquinoline-4-carboxamide

The conversion of the carboxamide to the carbothioamide is a crucial step in this synthetic strategy. The most widely used and reliable method for this transformation is the use of Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide).[5][6]

Mechanism of Thionation with Lawesson's Reagent:

The reaction proceeds through a [2+2] cycloaddition of the carbonyl group of the amide with the P=S bond of Lawesson's reagent to form a four-membered thiaoxaphosphetane intermediate. This intermediate then undergoes a retro-[2+2] cycloreversion to yield the desired thioamide and a stable phosphine oxide byproduct.

G cluster_1 Thionation Mechanism Amide Isoquinoline-4-carboxamide Intermediate Thiaoxaphosphetane Intermediate Amide->Intermediate + Lawesson's Reagent [2+2] Cycloaddition LR Lawesson's Reagent LR->Intermediate Thioamide This compound Intermediate->Thioamide Retro-[2+2] Cycloreversion Byproduct Phosphine Oxide Byproduct Intermediate->Byproduct

Caption: Simplified mechanism of amide thionation using Lawesson's reagent.

Experimental Protocol: General Procedure for the Thionation of Isoquinoline-4-carboxamide

  • Dissolution: Dissolve the isoquinoline-4-carboxamide (1.0 eq) in a suitable anhydrous solvent such as toluene or dioxane in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Addition of Lawesson's Reagent: Add Lawesson's reagent (0.5-1.0 eq) to the solution. The reaction is typically run with a slight excess of the amide to ensure complete consumption of the thionating agent.

  • Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) to afford the pure this compound.

Parameter Typical Value/Condition Rationale/Insight
Solvent Anhydrous Toluene, DioxaneHigh boiling point and ability to dissolve both reactants. Anhydrous conditions are crucial to prevent hydrolysis of Lawesson's reagent.
Temperature Reflux (80-110 °C)Provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Stoichiometry 0.5-1.0 eq of Lawesson's ReagentUsing a slight excess of the amide can help to drive the reaction to completion and simplify purification.
Reaction Time 2-12 hoursMonitored by TLC to determine the point of complete consumption of the starting material.

Strategy B: Direct Synthesis from Isoquinoline and Isothiocyanates

For the synthesis of N-substituted isoquinoline-4-carbothioamides, a more direct and efficient one-step protocol can be employed, particularly for dihydroisoquinoline analogues. This method involves the reaction of a 3,4-dihydroisoquinoline with an appropriate isothiocyanate derivative.[7][8]

G cluster_2 Strategy B: Direct Thioamidation Isoquinoline 3,4-Dihydroisoquinoline Product N-Substituted-3,4-dihydro- isoquinoline-2-carbothioamide Isoquinoline->Product + Isothiocyanate Nucleophilic Addition Isothiocyanate Aryl/Alkyl Isothiocyanate Isothiocyanate->Product

Caption: Direct synthesis of N-substituted dihydroisoquinoline carbothioamides.

Mechanism of Direct Thioamidation:

The reaction proceeds via a nucleophilic addition of the secondary amine of the 3,4-dihydroisoquinoline to the electrophilic carbon atom of the isothiocyanate. The presence of a base can facilitate the reaction by deprotonating the amine, thereby increasing its nucleophilicity.

Experimental Protocol: Synthesis of N-Aryl-3,4-dihydroisoquinoline Carbothioamide Analogues [7][8]

  • Reactant Mixture: To a solution of the desired aryl isothiocyanate (1.0 eq) in acetone, add 3,4-dihydroisoquinoline (1.0 eq) and potassium carbonate (K₂CO₃) as a base.

  • Reaction: Stir the reaction mixture at room temperature for 5-30 minutes.

  • Monitoring: Monitor the completion of the reaction by thin-layer chromatography (TLC) using a hexane/ethyl acetate (8:2) solvent system.

  • Work-up: After the reaction is complete, evaporate the solvent under reduced pressure.

  • Crystallization: Crystallize the crude product from a suitable solvent to obtain the pure N-aryl-3,4-dihydroisoquinoline carbothioamide.

Parameter Typical Value/Condition Rationale/Insight
Solvent AcetoneA polar aprotic solvent that effectively dissolves the reactants.
Base K₂CO₃A mild base that facilitates the reaction without causing significant side reactions.
Temperature Room TemperatureThe reaction is typically fast and proceeds smoothly at ambient temperature.
Reaction Time 5-30 minutesThe rapid reaction time is a key advantage of this method.

Synthesis of Isoquinoline Analogues

The synthetic strategies described above can be adapted for the synthesis of a wide range of isoquinoline analogues. For instance, the Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines, which can then be functionalized at the C4 position or directly used in reactions with isothiocyanates.[9] Furthermore, multicomponent reactions, such as the Ugi reaction, offer a convergent and diversity-oriented approach to highly functionalized isoquinoline scaffolds.

Conclusion

The synthesis of this compound derivatives and their analogues is a dynamic and evolving field of research. This guide has outlined two primary and effective strategies for accessing these valuable compounds. The choice of synthetic route will ultimately be guided by the specific target molecule and the available resources. The provided protocols, grounded in established chemical principles and supported by literature precedents, offer a solid foundation for researchers to build upon in their quest for novel bioactive molecules. As our understanding of the biological roles of these compounds continues to grow, the development of even more efficient and versatile synthetic methodologies will undoubtedly remain a key focus in the field of medicinal chemistry.

References

The Ascendant Pharmacophore: A Literature Review of Isoquinoline-Based Thioamides in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The confluence of the privileged isoquinoline scaffold with the versatile thioamide functionality has given rise to a compelling class of molecules with significant therapeutic potential. This technical guide provides a comprehensive literature review of isoquinoline-based thioamides, navigating the synthetic landscapes, physicochemical properties, and burgeoning biological applications of these compounds. By delving into the causal relationships behind experimental designs and elucidating the mechanistic underpinnings of their activity, this document serves as an essential resource for researchers engaged in the exploration and development of novel therapeutics. Particular emphasis is placed on their anticancer and antimicrobial activities, supported by detailed experimental protocols and data-driven insights to empower further investigation in this exciting field of medicinal chemistry.

Introduction: The Strategic Amalgamation of Two Potent Pharmacophores

The isoquinoline nucleus, a benzo-fused pyridine ring system, is a cornerstone of natural product chemistry and medicinal chemistry.[1][2] Its rigid, planar structure provides a versatile template for the spatial orientation of functional groups, enabling precise interactions with biological targets.[1] Isoquinoline alkaloids, a diverse family of natural products, exhibit a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] The anticancer effects of many isoquinoline alkaloids are attributed to their ability to induce cell cycle arrest, apoptosis, and autophagy through various mechanisms such as DNA binding, enzyme inhibition, and modulation of signaling pathways.[3]

Parallel to the significance of the isoquinoline scaffold, the thioamide group has emerged as a valuable functional group in drug design.[6][7] As a bioisostere of the amide bond, the thioamide moiety, where a sulfur atom replaces the carbonyl oxygen, introduces unique physicochemical properties.[6][8] This substitution can lead to altered hydrogen bonding capabilities, increased lipophilicity, and enhanced stability against enzymatic hydrolysis.[6][8] Thioamide-containing compounds have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and antiviral effects.[7][9][10]

The strategic combination of the isoquinoline scaffold with the thioamide functional group presents a compelling avenue for the development of novel therapeutic agents. This guide will explore the synthesis, chemical characteristics, and biological evaluation of these hybrid molecules, providing a foundational understanding for their rational design and application in drug discovery.

Synthetic Strategies for Isoquinoline-Based Thioamides

The synthesis of isoquinoline-based thioamides primarily involves the introduction of the thioamide functionality onto a pre-existing isoquinoline core or the construction of the isoquinoline ring from a thioamide-containing precursor. The most common and direct method is the thionation of the corresponding isoquinoline-amide.

Thionation of Isoquinoline-Amides

The conversion of an amide to a thioamide is a fundamental transformation in the synthesis of these compounds. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is the most widely employed thionating agent for this purpose due to its efficacy and relatively mild reaction conditions.[11]

General Reaction Scheme:

Figure 1: General scheme for the thionation of an isoquinoline-amide.

Experimental Protocol: Synthesis of a Representative Isoquinoline-Thioamide

  • Dissolution: To a solution of the corresponding isoquinoline-amide (1.0 mmol) in anhydrous toluene (20 mL), add Lawesson's reagent (0.6 mmol).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired isoquinoline-thioamide.[11]

The choice of solvent and reaction temperature can be critical and may need to be optimized for specific substrates. Dioxane or xylene can also be used as solvents. Phosphorus pentasulfide (P4S10) is another classical reagent for thionation, though it often requires harsher reaction conditions.[12]

Other Synthetic Approaches

While thionation of amides is the most prevalent method, other synthetic routes can be envisaged, including the reaction of isoquinoline-derived organometallic reagents with isothiocyanates or the construction of the isoquinoline ring system from thioamide-containing building blocks, though these are less commonly reported in the literature. A ruthenium-catalyzed one-pot annulation of aryl thioamides with alkynes has been reported to produce thiopyranoisoquinoline adducts.[1]

Biological Activities of Isoquinoline-Based Thioamides

The integration of the isoquinoline scaffold with a thioamide moiety has led to the discovery of compounds with potent biological activities, particularly in the realms of oncology and infectious diseases.

Anticancer Activity

The anticancer potential of isoquinoline-based thioamides and their close analogs, thiosemicarbazones, has been a significant area of investigation. These compounds often exert their effects through multiple mechanisms, including the induction of oxidative stress and interference with cellular metabolism.[13][14]

A notable example is the development of isoquinoline-based α-N-heterocyclic carboxaldehyde thiosemicarbazones (HCTs).[13][14] These compounds have demonstrated potent antiproliferative activity against a range of cancer cell lines, including pancreatic, lung, prostate, and leukemia models, with IC50 values in the low-to-mid nanomolar range.[13][14] The anticancer activity of these compounds is often potentiated by the presence of copper.[13][14]

Proposed Mechanism of Action for Anticancer Isoquinoline-Thiosemicarbazones:

G cluster_cell Cancer Cell IQ_TSC Isoquinoline-Thiosemicarbazone (HCT) Complex IQ-TSC-Cu(II) Complex IQ_TSC->Complex Copper Cu(II) Copper->Complex ROS Reactive Oxygen Species (ROS) Complex->ROS mtETC Mitochondrial Electron Transport Chain (mtETC) Dysfunction Complex->mtETC GNP Guanosine Nucleotide Pool Depletion Complex->GNP DDR DNA Damage Response (DDR) ROS->DDR Apoptosis Apoptosis mtETC->Apoptosis GNP->Apoptosis DDR->Apoptosis

Figure 2: Proposed mechanism of action for anticancer isoquinoline-thiosemicarbazones.

The lead compound, HCT-13, was found to promote mitochondrial electron transport chain dysfunction, induce the production of reactive oxygen species (ROS), and selectively deplete guanosine nucleotide pools, ultimately leading to apoptosis in cancer cells.[15]

Table 1: Anticancer Activity of Representative Isoquinoline-Based Thiosemicarbazones

CompoundCancer Cell LineIC50 (nM)Reference
HCT-13Pancreatic CancerLow-to-mid nM[13]
HCT-13Small Cell Lung CarcinomaLow-to-mid nM[13]
HCT-13Prostate CancerLow-to-mid nM[13]
HCT-13LeukemiaLow-to-mid nM[13]
Antimicrobial Activity

The isoquinoline scaffold is present in many natural alkaloids with known antimicrobial properties.[4][5] The incorporation of a thioamide or related functionality can enhance this activity. Synthesized isoquinoline derivatives have shown promising antibacterial and antifungal activities.[4] For instance, a series of differently functionalized 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines, including carbamate derivatives, exhibited high and broad-range bactericidal activity.[4]

While specific studies on isoquinoline-thioamides as antimicrobial agents are less prevalent than for their anticancer counterparts, the known antimicrobial properties of both individual moieties suggest that their combination is a promising strategy for the development of new anti-infective agents.[4][5][9][10]

Experimental Protocol: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture of the test organism.

  • Serial Dilutions: Perform serial two-fold dilutions of the isoquinoline-thioamide compound in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The minimum inhibitory concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Structure-Activity Relationships (SAR) and Future Perspectives

The exploration of structure-activity relationships (SAR) is crucial for the rational design of more potent and selective isoquinoline-based thioamides. Key areas for modification include:

  • Substitution on the Isoquinoline Ring: The position and nature of substituents on the isoquinoline core can significantly impact biological activity. Electron-donating or withdrawing groups can modulate the electronic properties and binding interactions of the molecule.

  • Substitution on the Thioamide Nitrogen: The nature of the substituent on the thioamide nitrogen can influence lipophilicity, steric hindrance, and hydrogen bonding potential.

  • Linker between the Isoquinoline and Thioamide Moieties: The length and flexibility of any linker connecting the two pharmacophores can affect the overall conformation and ability to bind to the target.

The future of isoquinoline-based thioamides in drug discovery is promising. Further research should focus on:

  • Elucidation of Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways affected by these compounds is essential for their optimization.

  • Expansion of the Chemical Space: The synthesis and evaluation of a wider variety of isoquinoline-thioamide derivatives will be crucial to identify novel leads with improved efficacy and safety profiles.

  • In Vivo Studies: Promising in vitro candidates should be advanced to in vivo models to assess their pharmacokinetic properties and therapeutic efficacy.

Conclusion

Isoquinoline-based thioamides represent a compelling class of compounds with significant potential for the development of novel therapeutics. The synergistic combination of the privileged isoquinoline scaffold and the versatile thioamide functional group has already yielded potent anticancer and promising antimicrobial agents. This technical guide has provided a comprehensive overview of the synthesis, biological activities, and future directions for this exciting area of medicinal chemistry. The detailed experimental protocols and mechanistic insights presented herein are intended to serve as a valuable resource for researchers dedicated to harnessing the therapeutic potential of these remarkable molecules.

References

Novel Isoquinoline Compounds with Sulfur-Containing Functional Groups: A Synthetic and Pharmacological Overview

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Convergence of Isoquinoline and Sulfur in Medicinal Chemistry

The isoquinoline scaffold is a cornerstone in the architecture of pharmacologically active molecules.[1][2][3] This nitrogen-containing heterocyclic system is a privileged structure, found extensively in bioactive natural alkaloids and serving as a robust template for the design of synthetic therapeutic agents.[1][4] Isoquinoline derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][5][6] The inherent structural features of the isoquinoline nucleus, a fusion of a benzene and a pyridine ring, provide a versatile platform for chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2][7]

Parallel to the prominence of the isoquinoline core, the incorporation of sulfur-containing functional groups is a well-established strategy in modern drug design. Sulfur's unique atomic properties, including its size, electronegativity, and ability to exist in multiple oxidation states (thiol, thioether, sulfoxide, sulfone, sulfonamide), allow it to serve as a versatile tool for medicinal chemists.[8] These functional groups can enhance metabolic stability, improve binding affinity to biological targets through hydrogen bonding and other non-covalent interactions, and modulate the electronic properties of a molecule.[8]

This guide provides an in-depth exploration of the synthesis, characterization, and biological evaluation of novel isoquinoline compounds functionalized with sulfur-containing groups. By strategically combining the privileged isoquinoline scaffold with the diverse chemistry of sulfur, researchers can unlock new avenues for the development of potent and selective therapeutic agents. We will delve into key synthetic methodologies, analytical characterization techniques, and the promising pharmacological applications of this burgeoning class of compounds, offering field-proven insights for professionals in drug discovery and development.

Part 1: Core Synthetic Strategies and Methodologies

The introduction of a sulfur moiety onto the isoquinoline framework can be achieved through a variety of synthetic routes. The choice of method is often dictated by the desired sulfur functional group, its position on the ring, and the overall complexity of the target molecule.

Synthesis of Isoquinoline Sulfones

Sulfones are a key functional group in medicinal chemistry, and their integration into the isoquinoline scaffold has yielded compounds with significant biological potential. A prominent strategy involves radical-mediated reactions.

Visible-Light-Promoted Radical Cascade Cyclization:

A modern and environmentally benign approach utilizes visible-light photocatalysis.[4] For instance, the synthesis of sulfonyl-substituted indolo-[2,1-a]-isoquinolines can be achieved using an economical organic dye like Eosin B as the photocatalyst. This method proceeds via a radical cascade cyclization, offering moderate to good yields and aligning with the principles of green chemistry.[4]

Transition-Metal-Free C-H Sulfonylation:

Direct functionalization of C-H bonds represents a highly atom-economical approach. The direct C(sp³)–H bond sulfonylation of isoquinoline-1,3-(2H,4H)-diones has been successfully developed under transition-metal-free conditions.[9] This method uses sulfinates as the sulfonating agent and air as the sole oxidant, showcasing a convenient and eco-friendly pathway to C-4 sulfonylated products.[9]

Experimental Protocol: Transition-Metal-Free C-4 Sulfonylation of Isoquinoline-1,3-dione

  • Reactant Preparation: To a 25 mL round-bottom flask, add isoquinoline-1,3-(2H,4H)-dione (1.0 mmol), the desired sodium sulfinate (1.2 mmol), and sodium iodide (NaI, 0.2 mmol).

  • Solvent Addition: Add a 1:1 mixture of acetic acid (AcOH) and dimethyl sulfoxide (DMSO) (10 mL) to the flask.

  • Reaction Setup: Equip the flask with a reflux condenser and place it in a pre-heated oil bath at 100 °C.

  • Reaction Execution: Stir the reaction mixture vigorously, open to the air, for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into 50 mL of ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the desired C-4 sulfonylated isoquinoline-1,3-dione.

Synthesis of Isoquinoline Sulfonamides

The sulfonamide group is a critical pharmacophore found in numerous approved drugs. Its incorporation into the isoquinoline nucleus is a key area of research.

Copper-Catalyzed Cascade Cyclization:

A notable method for synthesizing 3-substituted isoquinoline sulfonamides involves a copper-catalyzed cascade reaction.[1] The process begins with the activation of a protected aminosulfonyl compound by a copper catalyst, which is then functionalized with a 2-iodobenzamide. The resulting intermediate undergoes a cascade cyclization to form the final 3-substituted isoquinoline scaffold.[1] Compounds synthesized via this route have demonstrated significant inhibitory activity against phosphodiesterase-4B (PDE4B) and anti-inflammatory effects.[1]

Diagram: Synthetic Workflow for Isoquinoline Sulfonamides

G cluster_reactants Starting Materials cluster_process Reaction Sequence cluster_product Final Product A Protected Aminosulfonyl Compound C Copper Catalyst Activation A->C Activation B 2-Iodobenzamide D Formation of Amidate Intermediate B->D C->D Reaction E Cascade Cyclization (6-endo-dig) D->E Intramolecular Reaction F 3-Substituted Isoquinoline Sulfonamide E->F Aromatization

Caption: Copper-catalyzed cascade synthesis of 3-substituted isoquinoline sulfonamides.

Synthesis of Isoquinoline Thiols and Thioethers

Thiol and thioether functionalities can be introduced using various nucleophilic substitution and cross-coupling reactions. While direct synthesis from isoquinoline precursors can be challenging, multi-step sequences starting from functionalized precursors are common. For example, the Bischler-Napieralski reaction can be adapted to synthesize thieno[c]pyridines, which are sulfur analogs of isoquinolines.[10] This involves the cyclization of N-acyl-thienylethylamines, followed by dehydrogenation to yield the aromatic sulfur-containing isoquinoline analog.[10]

Part 2: Spectroscopic Characterization and Structural Elucidation

Confirming the identity and purity of newly synthesized compounds is paramount. A combination of spectroscopic techniques is employed for unambiguous structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Protons on the carbon alpha to a sulfur atom exhibit characteristic chemical shifts. For instance, in a sulfone, these protons are significantly deshielded and appear further downfield compared to those in a corresponding thioether due to the strong electron-withdrawing nature of the sulfonyl group.

    • ¹³C NMR: The carbon atom directly attached to the sulfur will also show a characteristic chemical shift depending on the oxidation state of the sulfur.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the synthesized molecule. The fragmentation patterns observed can also provide valuable structural information, often showing characteristic losses of sulfur-containing fragments (e.g., SO₂, RSO₂).

  • Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying key functional groups.

    • Sulfones (SO₂): Exhibit strong, characteristic asymmetric and symmetric stretching bands in the regions of ~1350-1300 cm⁻¹ and ~1160-1120 cm⁻¹, respectively.

    • Sulfonamides (SO₂N): Show similar SO₂ stretching bands, along with an N-H stretching band if it is a primary or secondary sulfonamide.

Part 3: A Survey of Biological Activities and Therapeutic Potential

The strategic inclusion of sulfur-containing functional groups has endowed novel isoquinoline derivatives with a wide array of potent biological activities, positioning them as promising candidates for drug development.

Anticancer Activity

Many sulfur-containing isoquinoline derivatives have demonstrated significant cytotoxic activity against various human cancer cell lines.[1][5]

  • Mechanism of Action: The anticancer effects are often associated with diverse mechanisms, including the inhibition of key enzymes like topoisomerase, disruption of signaling pathways such as PI3K/Akt/mTOR, and induction of apoptosis and cell cycle arrest.[6]

  • Specific Examples: Naphthalenyl sulfonyl and thiophenyl sulfonyl isoquinoline derivatives have shown inhibitory activity against the MCF-7 breast cancer cell line, with IC₅₀ values of 16.1 μM and 19.8 μM, respectively.[1] Pyrido[3′,2′:4,5]thieno[3,2-c]isoquinoline derivatives have also been identified as potent antitumor agents and Topoisomerase I inhibitors.[6]

Table 1: Anticancer Activity of Selected Sulfur-Containing Isoquinolines

Compound ClassCancer Cell LineReported Activity (IC₅₀)Mechanism of ActionReference
Naphthalenyl Sulfonyl IsoquinolineMCF-7 (Breast)16.1 µMCytotoxicity[1]
Thiophenyl Sulfonyl IsoquinolineMCF-7 (Breast)19.8 µMCytotoxicity[1]
Pyrido[3′,2′:4,5]thieno-isoquinolineVariousPotent ActivityTopoisomerase I Inhibition[6]
Antimicrobial and Antifungal Activity

The development of new antimicrobial agents is a global health priority. Isoquinoline-sulfonamides, in particular, have emerged as a promising class of compounds.[11]

  • Spectrum of Activity: Studies have shown that these derivatives can exhibit broad-spectrum activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[11][12]

  • Gyrase Inhibition: Recently, isoquinoline sulfonamides have been discovered as allosteric gyrase inhibitors, demonstrating activity even against fluoroquinolone-resistant bacteria, which highlights a novel mechanism to combat antibiotic resistance.[13]

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References

A Technical Guide to the Preliminary Cytotoxicity Assessment of Isoquinoline-4-carbothioamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with significant biological activity.[1][2][3][4] When functionalized with a carbothioamide group, a known metal-chelating moiety, the resulting Isoquinoline-4-carbothioamide molecule presents a compelling candidate for anticancer drug discovery.[5][6] This guide provides a comprehensive, technically-grounded framework for conducting the preliminary in vitro cytotoxicity assessment of this compound. Moving beyond a simple recitation of protocols, we delve into the scientific rationale behind experimental design, the implementation of a multi-parametric assay strategy to ensure data integrity, and the interpretation of results to build a robust initial cytotoxicity profile. This document is intended for researchers, scientists, and drug development professionals seeking to establish a rigorous and reproducible foundation for evaluating novel chemical entities.

Introduction: The Scientific Rationale

The Isoquinoline Scaffold: A Foundation for Bioactivity

Isoquinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds found extensively in nature and synthetic chemistry.[1][3] Their rigid, planar structure provides an ideal framework for interacting with various biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3][4] Many isoquinoline alkaloids have demonstrated potent cytotoxic effects against various cancer cell lines, validating this scaffold as a promising starting point for the development of new chemotherapeutic agents.[7][8]

The Carbothioamide Moiety: A Driver of Cytotoxic Mechanisms

The introduction of a carbothioamide group, particularly as part of a thiosemicarbazone or related structure, is a strategic chemical modification. These functional groups are potent transition metal chelators. The resulting metal complexes can engage in redox cycling, leading to the generation of cytotoxic reactive oxygen species (ROS) through processes like Fenton chemistry.[5] This induction of oxidative stress is a well-established mechanism for triggering cancer cell death.[2] Therefore, the combination of the isoquinoline core with a carbothioamide functional group suggests a molecule with a high potential for antiproliferative activity.

Objective: Establishing a Foundational Cytotoxicity Profile

The primary goal of a preliminary cytotoxicity assessment is not merely to determine if a compound is toxic, but to quantify its potency (IC50), understand the nature of the cell death it induces, and gauge its selectivity for cancer cells over non-cancerous cells. A robust initial assessment prevents the costly progression of non-viable candidates and provides crucial data to guide future mechanistic studies and lead optimization efforts.

A Multi-Parametric Approach to Experimental Design

Relying on a single cytotoxicity endpoint can be misleading. A compound might inhibit metabolic activity without immediately compromising membrane integrity, or vice-versa. Therefore, a multi-parametric strategy, probing different aspects of cell health, is essential for a trustworthy assessment. We will focus on three key assays measuring metabolic activity, membrane integrity, and apoptosis induction.

Core Principles of Assay Selection
  • Metabolic Viability (MTT Assay): This assay measures the activity of mitochondrial dehydrogenases.[9][10] A reduction in signal indicates a decrease in metabolic activity, which is often correlated with cell death or cytostatic effects.[11]

  • Cytotoxicity (LDH Release Assay): This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage.[5][12] It is a direct measure of cell lysis and necrosis.

  • Apoptosis (Caspase-3/7 Assay): This assay measures the activity of caspase-3 and -7, key executioner enzymes in the apoptotic pathway.[13][14] An increased signal is a specific indicator of programmed cell death.

G cluster_0 Experimental Workflow cluster_1 Multi-Parametric Assays Compound Isoquinoline-4- carbothioamide Prep CellCulture Cell Seeding (Cancer & Normal Lines) Treatment Dose-Response Treatment (24-72h) CellCulture->Treatment Assay_MTT MTT Assay (Metabolism) Treatment->Assay_MTT Assay_LDH LDH Assay (Membrane Integrity) Treatment->Assay_LDH Assay_Casp Caspase-3/7 Assay (Apoptosis) Treatment->Assay_Casp DataAcq Plate Reading (Absorbance/Luminescence) Assay_MTT->DataAcq Assay_LDH->DataAcq Assay_Casp->DataAcq Analysis Data Analysis: IC50 & Selectivity Index DataAcq->Analysis Profile Cytotoxicity Profile Analysis->Profile

Caption: High-level experimental workflow for cytotoxicity profiling.

Selection of Cell Models

To provide meaningful data, a carefully selected panel of cell lines is crucial.

  • Cancer Cell Line: A common, well-characterized cancer cell line such as A549 (human lung carcinoma) or MCF-7 (human breast adenocarcinoma) should be used.

  • Non-Cancerous Cell Line: A non-cancerous cell line, such as HEK293 (human embryonic kidney cells) or primary HDF (human dermal fibroblasts), is essential to determine the selectivity index (SI). The SI is a critical parameter that provides an early indication of a compound's therapeutic window.

Detailed Experimental Protocols

The following protocols are designed for a 96-well plate format and include critical controls to ensure data validity.

Compound Preparation and Handling
  • Stock Solution: Prepare a 10 mM stock solution of this compound in sterile, cell culture-grade Dimethyl Sulfoxide (DMSO).

  • Working Solutions: Prepare serial dilutions from the stock solution in complete culture medium to achieve the final desired concentrations (e.g., 0.1, 0.3, 1, 3, 10, 30, 100 µM). The final DMSO concentration in all wells, including controls, must be kept constant and low (≤0.5%) to avoid vehicle-induced toxicity.

Protocol 1: MTT Assay for Metabolic Viability[9][10][15]
  • Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours (37°C, 5% CO2).

  • Treatment: Remove the medium and add 100 µL of medium containing the various concentrations of the test compound. Include a "vehicle control" (medium with 0.5% DMSO) and a "positive control" (medium with a known cytotoxic agent like Doxorubicin at its IC50 concentration).[15][16]

  • Incubation: Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours until purple formazan crystals are visible.

  • Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.[17]

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Protocol 2: LDH Release Assay for Cytotoxicity[1][5][6][7]
  • Plate Setup: Seed and treat cells as described in steps 1-3 of the MTT assay.

  • Control Setup: It is critical to include three types of controls:

    • Vehicle Control: Cells treated with 0.5% DMSO medium (represents spontaneous LDH release).

    • Maximum Release Control: Cells treated with 0.5% DMSO medium, to which a lysis buffer (e.g., 1% Triton X-100) is added 30 minutes before the end of incubation.

    • Medium Background Control: Wells with medium but no cells.

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new, clear 96-well plate.

  • Reagent Addition: Add 50 µL of the LDH assay reaction mixture (commercially available kits are recommended) to each well.[5]

  • Incubation & Measurement: Incubate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.

Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis[2][13][19]
  • Plate Setup: Seed and treat cells in an opaque-walled 96-well plate suitable for luminescence measurements, as described in steps 1-3 of the MTT assay.

  • Reagent Equilibration: Allow the plate and the Caspase-Glo® 3/7 reagent to equilibrate to room temperature.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Mix the contents on a plate shaker for 1 minute, then incubate at room temperature for 1-2 hours.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

Data Analysis and Interpretation

Data Normalization and Calculation
  • MTT Assay (Percent Viability): % Viability = [(Abs_Sample - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100

  • LDH Assay (Percent Cytotoxicity): % Cytotoxicity = [(Abs_Sample - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)] * 100

IC50 Determination

The half-maximal inhibitory concentration (IC50) is the concentration of a drug that causes a 50% reduction in the measured response (e.g., viability).

  • Log Transformation: Transform the concentration values to their logarithm.

  • Non-linear Regression: Plot the normalized response (e.g., % Viability) against the log-transformed concentrations.

  • Curve Fitting: Fit the data using a four-parameter logistic (sigmoidal dose-response) model.[4][8][18][19] Software such as GraphPad Prism or Origin is recommended for this analysis.[3][19] The IC50 is one of the parameters directly derived from this fit.

Building the Cytotoxicity Profile

By consolidating the data, a clear picture emerges. The following table presents hypothetical data for this compound.

Cell LineAssay TypeIC50 (µM)
A549 (Cancer) MTT (Viability)5.2
LDH (Cytotoxicity)8.1
Caspase-3/7 (Apoptosis)6.5 (EC50)
HEK293 (Normal) MTT (Viability)45.8
LDH (Cytotoxicity)> 100
The Selectivity Index (SI)

The SI provides a measure of a compound's preferential toxicity towards cancer cells.

SI = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line)

From our hypothetical data: SI = 45.8 µM / 5.2 µM = 8.8

An SI value greater than 2 is generally considered promising for further investigation, while a value greater than 10 is highly desirable.

Postulated Mechanisms of Action

The initial data allows us to form hypotheses about the mechanism of cytotoxicity, guiding subsequent experiments.

G cluster_0 Potential Mechanisms Compound Isoquinoline-4- carbothioamide ROS ROS Generation (Metal Chelation) Compound->ROS Top Topoisomerase II Inhibition Compound->Top Mito Mitochondrial Dysfunction ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 DNA DNA Damage Top->DNA DNA->Casp9 via p53 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: Potential cytotoxic mechanisms of this compound.

  • ROS-Mediated Apoptosis: The carbothioamide moiety's ability to chelate metals and generate ROS is a primary suspected mechanism.[5] This oxidative stress can damage mitochondria, leading to the release of cytochrome c and activation of the intrinsic apoptotic pathway (Caspase-9 followed by Caspase-3/7). The positive Caspase-3/7 result supports this hypothesis.

  • Topoisomerase Inhibition: Quinoline and isoquinoline derivatives are known to act as topoisomerase inhibitors, leading to DNA damage and cell cycle arrest.[19] This mechanism also frequently culminates in apoptosis.

The similar IC50 values from the MTT (metabolic) and Caspase-3/7 (apoptotic) assays suggest that the observed loss of viability is strongly linked to the induction of programmed cell death. The higher IC50 from the LDH assay indicates that necrosis (membrane rupture) is likely a secondary effect occurring at higher concentrations or later time points.

Conclusion and Future Directions

This guide outlines a rigorous, multi-faceted approach for the preliminary cytotoxicity assessment of this compound. By integrating assays that probe metabolism, membrane integrity, and apoptosis, researchers can build a reliable initial profile of the compound's bioactivity. The hypothetical data suggests that this compound is a potent cytotoxic agent with favorable selectivity towards cancer cells, likely acting through the induction of apoptosis.

Future work should focus on validating the proposed mechanisms through ROS detection assays, cell cycle analysis, and specific topoisomerase activity assays. Further screening against a broader panel of cancer cell lines is also warranted to determine its spectrum of activity.

References

Methodological & Application

Application Notes & Protocols for Investigating Isoquinoline-4-carbothioamide as a Potential Anticancer Agent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline core is a privileged heterocyclic scaffold renowned for its presence in a multitude of biologically active compounds, including numerous anticancer agents.[1][2] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the evaluation of novel compounds based on the isoquinoline-4-carbothioamide framework. We outline the scientific rationale, putative mechanisms of action, and detailed, field-proven protocols for the systematic investigation of these agents, from initial cytotoxicity screening to in-depth mechanistic studies. The protocols are designed to be self-validating, incorporating essential controls and clear interpretation guidelines to ensure data integrity and reproducibility.

Introduction: Scientific Rationale

Isoquinoline alkaloids and their synthetic derivatives have consistently demonstrated a broad spectrum of pharmacological activities, including potent antitumor effects.[3][4] Their mechanisms of action are diverse, ranging from the inhibition of critical enzymes like topoisomerase and protein kinases to the disruption of microtubule dynamics, induction of apoptosis, and modulation of key signaling pathways such as PI3K/Akt/mTOR and NF-κB.[3]

The carbothioamide moiety (-(C=S)NH2) is also a key functional group in medicinal chemistry, known for its ability to form stable complexes with metal ions and engage in hydrogen bonding, contributing to the potent bioactivity of various therapeutic agents.[5] The strategic combination of the isoquinoline scaffold with a carbothioamide group at the 4-position presents a compelling strategy for developing novel anticancer candidates with potentially unique mechanisms of action.

This guide provides the necessary framework to test the hypothesis that this compound and its derivatives can exert anticancer effects through one or more of the following putative mechanisms:

  • Induction of apoptotic cell death.

  • Arrest of the cell cycle at critical checkpoints.

  • Inhibition of tubulin polymerization.

  • Inhibition of topoisomerase activity.

  • Activity as a metal ionophore, disrupting cellular homeostasis.[6]

Putative Mechanisms of Action

Based on extensive literature on related isoquinoline derivatives, several signaling pathways are proposed as potential targets for this compound.[3][7][8] A primary investigation should focus on the compound's ability to induce apoptosis and cause cell cycle arrest, which are common outcomes of targeting the pathways illustrated below.

Putative_Mechanisms_of_Action cluster_targets Primary Cellular Targets cluster_effects Downstream Cellular Effects cluster_outcomes Phenotypic Outcomes Compound This compound Tubulin Tubulin Polymerization Compound->Tubulin Topoisomerase Topoisomerase I/II Compound->Topoisomerase MetalIons Metal Ion Homeostasis (e.g., Copper Ionophore) Compound->MetalIons Kinases Signaling Kinases (e.g., PI3K/Akt) Compound->Kinases MicrotubuleDestability Microtubule Destabilization Tubulin->MicrotubuleDestability DNA_Damage DNA Strand Breaks Topoisomerase->DNA_Damage ROS ↑ Reactive Oxygen Species (ROS) MetalIons->ROS Pathway_Inhibition Signal Pathway Inhibition Kinases->Pathway_Inhibition G2M_Arrest G2/M Phase Cell Cycle Arrest MicrotubuleDestability->G2M_Arrest DNA_Damage->G2M_Arrest Apoptosis Apoptosis Induction (Caspase Activation) DNA_Damage->Apoptosis ROS->Apoptosis Pathway_Inhibition->Apoptosis G2M_Arrest->Apoptosis

Caption: Putative mechanisms for this compound.

Synthesis and Characterization

A general synthetic route is proposed, although specific reaction conditions must be optimized for individual derivatives. The synthesis of the isoquinoline scaffold can be achieved through established methods like the Bischler-Napieralski or Pictet-Spengler reactions.[9] The carbothioamide functional group can then be introduced.

Example Pathway: From Isoquinoline-4-carbonitrile

  • Synthesis: Start with a suitable substituted β-phenylethylamine and perform a Bischler-Napieralski cyclization to form a 3,4-dihydroisoquinoline, followed by dehydrogenation to yield the isoquinoline core.[9] Subsequent functionalization can yield the isoquinoline-4-carbonitrile precursor.

  • Reduction: Reduce the nitrile group (-CN) to a primary amine (-CH₂NH₂).

  • Thionation: React the resulting amine with a thiocarbonyl transfer reagent (e.g., thiophosgene or phenyl thionochloroformate) under basic conditions to yield the target this compound.

Characterization: Purity and structural confirmation of the final compound are critical.

  • Purity: Assessed by High-Performance Liquid Chromatography (HPLC) to be >95%.

  • Identity: Confirmed by High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy.[5]

Experimental Workflow and Protocols

A systematic approach is essential for evaluating the anticancer potential of a novel compound. The following workflow provides a logical progression from broad screening to detailed mechanistic studies.

Experimental_Workflow start Synthesis & Characterization of this compound step1 Protocol 4.1: In Vitro Cytotoxicity Screening (MTT Assay) Determine IC50 values start->step1 decision1 Is IC50 in an acceptable range? step1->decision1 step2 Protocol 4.2 & 4.3: Apoptosis & Cell Cycle Analysis (Flow Cytometry) decision1->step2 Yes stop_inactive Compound Inactive (Stop or Redesign) decision1->stop_inactive No step3 Protocol 4.4: Mechanistic Protein Analysis (Western Blot) step2->step3 step4 Protocol 4.5: Target-Specific Assays (e.g., Tubulin Polymerization) step2->step4 step5 In Vivo Xenograft Model Studies (Efficacy & Toxicity) step3->step5 step4->step5 stop_active Lead Candidate for Further Development step5->stop_active

References

Application Notes and Protocols for Evaluating the Antimicrobial Activity of Isoquinoline-4-carbothioamide Against Pathogenic Strains

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Promise of Isoquinoline Scaffolds in Antimicrobial Drug Discovery

The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents with unconventional mechanisms of action. The isoquinoline scaffold, a heterocyclic aromatic organic compound, has emerged as a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a wide array of biological activities.[1][2] Among these, isoquinoline derivatives have demonstrated significant potential as antibacterial and antifungal agents.[1][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antimicrobial activity of a specific derivative, Isoquinoline-4-carbothioamide, against a range of pathogenic strains.

While specific data for this compound is still emerging, this document compiles and extrapolates from studies on structurally related isoquinoline compounds to provide robust, field-proven protocols and a framework for its investigation. The methodologies outlined herein are designed to be self-validating and are grounded in established standards for antimicrobial susceptibility testing.

Hypothesized Mechanism of Action: A Multi-pronged Attack on Microbial Viability

Based on preliminary studies of related isoquinoline derivatives, the antimicrobial action of this compound is likely multifaceted. One proposed mechanism involves the disruption of bacterial cell membrane integrity. This can lead to the leakage of essential intracellular components and ultimately, cell death.[4] Another potential target is the inhibition of crucial bacterial enzymes, such as tyrosyl-tRNA synthetase, which is vital for protein synthesis.[5] The carbothioamide moiety may play a key role in chelating metal ions essential for enzymatic activity or in forming covalent bonds with active site residues.

G cluster_membrane Cell Membrane Disruption cluster_enzyme Enzyme Inhibition IQ-4-CT Isoquinoline-4- carbothioamide Membrane Bacterial Cell Membrane IQ-4-CT->Membrane Intercalation/ Disruption Leakage Leakage of Intracellular Components Membrane->Leakage CellDeath1 Cell Death Leakage->CellDeath1 IQ-4-CT2 Isoquinoline-4- carbothioamide Enzyme Essential Bacterial Enzyme (e.g., TyrRS) IQ-4-CT2->Enzyme Binding to Active Site Inhibition Inhibition of Enzymatic Activity Enzyme->Inhibition MetabolicBlock Blockage of Metabolic Pathway Inhibition->MetabolicBlock CellDeath2 Cell Death MetabolicBlock->CellDeath2

Figure 1: Hypothesized mechanisms of action for this compound.

Quantitative Data Summary: Antimicrobial Activity of Representative Isoquinoline Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various isoquinoline derivatives against a selection of pathogenic bacteria and fungi, as reported in the literature. This data provides a baseline for the expected activity of this compound and highlights the broad-spectrum potential of this class of compounds.

Compound/DerivativePathogenic StrainMIC (µg/mL)Reference
Alkynyl IsoquinolinesStaphylococcus aureus (MRSA)4 - 8[6]
Alkynyl IsoquinolinesEscherichia coli> 16[6]
(+)-ActinodaphnineStaphylococcus aureus≥ 50[3]
(+)-ActinodaphnineEscherichia coli300[3]
(+)-ActinodaphnineCandida albicans62.5 - 1000[3]
Halogenated Phenyl CarbamatesGram-positive bacteriaNot specified (high activity)[1]
Halogenated Phenyl CarbamatesGram-negative bacteriaNot specified (high activity)[1]
Chlorinated DerivativesFungiNot specified (greatest activity)[1]
Pyrimido-isoquinolin-quinonesStaphylococcus aureus (MRSA)2 - 32[7]

Experimental Protocols: A Step-by-Step Guide to Antimicrobial Susceptibility Testing

The following protocols are foundational for determining the antimicrobial efficacy of this compound.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

G start Start prep_compound Prepare Serial Dilutions of this compound in a 96-well plate start->prep_compound prep_inoculum Prepare Standardized Bacterial/Fungal Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Wells with Microbial Suspension prep_compound->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Visually Inspect for Turbidity (Growth) incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic end End determine_mic->end

Figure 2: Workflow for the Broth Microdilution Assay.

Materials:

  • This compound stock solution (in a suitable solvent like DMSO)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal strains of interest

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Multichannel pipette

  • Incubator

Protocol:

  • Preparation of Compound Dilutions:

    • Dispense 50 µL of sterile broth into wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the this compound stock solution (at 2x the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and repeating this process across the plate to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no inoculum).

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted inoculum to wells 1 through 11. Do not inoculate well 12.

    • The final volume in each well will be 100 µL.

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Agar Disk Diffusion Assay

This qualitative method assesses the susceptibility of a microorganism to an antimicrobial agent.

Protocol:

  • Plate Preparation:

    • Prepare Mueller-Hinton agar (MHA) plates.

    • Using a sterile cotton swab, evenly inoculate the entire surface of the MHA plate with the standardized microbial suspension (0.5 McFarland).

  • Disk Application:

    • Impregnate sterile paper disks with a known concentration of this compound.

    • Aseptically place the disks onto the inoculated agar surface.

    • Gently press the disks to ensure complete contact with the agar.

  • Incubation and Measurement:

    • Invert the plates and incubate at 37°C for 18-24 hours.

    • Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.

Time-Kill Curve Assay

This assay provides information on the rate of bactericidal or bacteriostatic activity of an antimicrobial agent.

G start Start prep_cultures Prepare Bacterial Cultures with Different Concentrations of This compound (e.g., 1x, 2x, 4x MIC) start->prep_cultures incubate Incubate at 37°C with Shaking prep_cultures->incubate sample Collect Aliquots at Specific Time Points (0, 2, 4, 8, 24h) incubate->sample plate Perform Serial Dilutions and Plate on Agar sample->plate count Incubate and Count Colony Forming Units (CFU) plate->count plot Plot log10 CFU/mL vs. Time count->plot end End plot->end

Figure 3: Workflow for the Time-Kill Curve Assay.

Protocol:

  • Assay Setup:

    • Prepare tubes with broth containing this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC).

    • Include a growth control tube without the compound.

    • Inoculate all tubes with the test organism to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation and Sampling:

    • Incubate the tubes at 37°C with agitation.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Count:

    • Perform serial dilutions of each aliquot in sterile saline.

    • Plate the dilutions onto appropriate agar plates.

    • Incubate the plates for 18-24 hours and count the number of colony-forming units (CFU).

  • Data Analysis:

    • Calculate the CFU/mL for each time point and concentration.

    • Plot the log₁₀ CFU/mL versus time for each concentration to generate the time-kill curves. A ≥3-log₁₀ reduction in CFU/mL is considered bactericidal.

Conclusion and Future Directions

The protocols and data presented in this application note provide a robust framework for investigating the antimicrobial properties of this compound. The isoquinoline scaffold holds significant promise for the development of new antimicrobial agents. Further research should focus on elucidating the precise mechanism of action of this compound, exploring its efficacy against a broader range of clinical isolates, and conducting in vivo studies to assess its therapeutic potential. Structure-activity relationship (SAR) studies will also be crucial for optimizing the potency and pharmacokinetic properties of this promising class of compounds.[8][9][10]

References

Application Note & Protocols: Evaluating the Anti-inflammatory Properties of Isoquinoline-4-carbothioamide and its Analogs in In Vitro Models

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Isoquinoline derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including potent anti-inflammatory effects.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to investigate the anti-inflammatory properties of novel compounds, exemplified by Isoquinoline-4-carbothioamide (hereafter referred to as IQT-4), using robust in vitro models. We detail the underlying molecular mechanisms, present a validated experimental workflow, and provide step-by-step protocols for key assays. The primary focus is on utilizing lipopolysaccharide (LPS)-stimulated macrophage models to quantify the inhibition of critical inflammatory mediators such as nitric oxide (NO), pro-inflammatory cytokines (TNF-α, IL-6), and the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][4][5] The protocols are designed to be self-validating, incorporating essential controls to ensure data integrity and mechanistic clarity.

Introduction: The Rationale for Targeting Inflammatory Pathways

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases.[6] The transcription factor Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades are pivotal regulators of the inflammatory response.[7][8] Upon activation by stimuli like LPS, these pathways trigger the transcription of a host of pro-inflammatory genes, leading to the production of cytokines, chemokines, and enzymes like iNOS and COX-2 that mediate the inflammatory state.[5][6][9]

Isoquinoline-based compounds have emerged as promising therapeutic candidates by modulating these core pathways.[3][4][10] For instance, studies on various isoquinoline derivatives have demonstrated their ability to suppress NF-κB activation and MAPK phosphorylation, thereby reducing the downstream expression of inflammatory mediators.[3][10] Therefore, a systematic in vitro evaluation of new analogs like IQT-4 is a critical first step in the drug discovery pipeline. This guide outlines the necessary cellular models and molecular assays to comprehensively characterize these anti-inflammatory effects.

Mechanistic Overview: Key Signaling Pathways in Macrophage Activation

The most common in vitro model for acute inflammation involves stimulating macrophage cells (e.g., RAW 264.7, THP-1, or primary macrophages) with bacterial lipopolysaccharide (LPS).[11][12][13] LPS activates Toll-like receptor 4 (TLR4), initiating a signaling cascade that bifurcates into the MAPK and NF-κB pathways, as depicted below.[14]

G cluster_0 Cell Exterior cluster_1 Cellular Signaling Cascade cluster_2 Nuclear Transcription & Cytoplasmic Translation LPS LPS (Stimulus) TLR4 TLR4 Receptor Activation LPS->TLR4 MAPK_pathway MAPK Pathway (p38, JNK, ERK) TLR4->MAPK_pathway IKK IKK Activation TLR4->IKK Gene_Transcription Pro-inflammatory Gene Transcription MAPK_pathway->Gene_Transcription NFkB_pathway NF-κB Pathway IκB IκBα Phosphorylation & Degradation IKK->IκB NFkB_translocation NF-κB (p65) Nuclear Translocation IκB->NFkB_translocation releases NFkB_translocation->Gene_Transcription Mediator_Production Mediator Production Gene_Transcription->Mediator_Production iNOS_COX2 iNOS / COX-2 Mediator_Production->iNOS_COX2 Cytokines TNF-α, IL-6, IL-1β Mediator_Production->Cytokines IQT4 IQT-4 (Hypothesized Target) IQT4->MAPK_pathway Inhibits IQT4->NFkB_pathway Inhibits

Figure 1: Inflammatory signaling cascade in LPS-stimulated macrophages.

Recommended Experimental Workflow

A logical and efficient workflow is essential for screening and characterizing candidate compounds. The following workflow ensures that cytotoxicity is assessed before proceeding to functional assays, providing a self-validating experimental design.

G cluster_assays 5. Endpoint Assays start Start: Prepare IQT-4 Stock Solution cell_culture 1. Culture & Seed Macrophages (e.g., RAW 264.7 cells) start->cell_culture viability 2. Cell Viability Assay (MTT/XTT) Determine Non-Toxic Concentration Range cell_culture->viability treatment 3. Pre-treat cells with IQT-4 (at non-toxic concentrations) viability->treatment stimulation 4. Stimulate with LPS (e.g., 1 µg/mL for 24h) treatment->stimulation griess A. Nitric Oxide (NO) (Griess Assay on Supernatant) stimulation->griess elisa B. Cytokine Quantification (ELISA on Supernatant for TNF-α, IL-6) stimulation->elisa qpcr C. Gene Expression (RT-qPCR on Cell Lysate for iNOS, COX-2) stimulation->qpcr western D. Protein Expression (Western Blot on Lysate for p-p65, iNOS) stimulation->western analysis 6. Data Analysis & IC50 Calculation griess->analysis elisa->analysis qpcr->analysis western->analysis end End: Characterize Anti-inflammatory Profile analysis->end

Figure 2: Recommended workflow for evaluating IQT-4.

Detailed Experimental Protocols

4.1. Protocol 1: Cell Culture and Stimulation

Rationale: Murine macrophage cell line RAW 264.7 is widely used as it provides a robust and reproducible inflammatory response to LPS.[12][15]

  • Materials:

    • RAW 264.7 cells (ATCC® TIB-71™)

    • DMEM with high glucose, supplemented with 10% FBS and 1% Penicillin-Streptomycin

    • LPS from E. coli O111:B4

    • IQT-4 compound, dissolved in sterile DMSO to a 10 mM stock

    • 96-well and 6-well tissue culture plates

  • Procedure:

    • Culture RAW 264.7 cells in T-75 flasks at 37°C in a 5% CO₂ incubator.

    • Seed cells into plates at the desired density (e.g., 5 x 10⁴ cells/well for 96-well plates; 1 x 10⁶ cells/well for 6-well plates). Allow cells to adhere overnight.

    • The next day, replace the old media with fresh media containing various concentrations of IQT-4 or vehicle (DMSO). The final DMSO concentration should be kept below 0.1% to avoid toxicity.

    • Incubate for 1-2 hours (pre-treatment).

    • Add LPS to a final concentration of 1 µg/mL to all wells except the negative control group.

    • Incubate for the desired period (e.g., 24 hours for supernatant collection; 6 hours for RNA extraction; 12-24 hours for protein extraction).

4.2. Protocol 2: Measurement of Nitric Oxide (NO) using the Griess Assay

Rationale: iNOS produces large amounts of NO during inflammation.[16] NO is unstable, but it rapidly oxidizes to nitrite (NO₂⁻) in the culture medium. The Griess assay is a simple colorimetric method to quantify nitrite concentration, serving as a reliable proxy for iNOS activity.[17][18][19]

  • Procedure:

    • After the 24-hour incubation period (from Protocol 1), carefully collect 100 µL of cell culture supernatant from each well of a 96-well plate.

    • In a new 96-well plate, add 50 µL of supernatant to each well.

    • Prepare a sodium nitrite standard curve (e.g., from 100 µM to 1.56 µM) in culture medium. Add 50 µL of each standard to separate wells.

    • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to all wells.[17]

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to all wells.[17]

    • Incubate for another 10 minutes at room temperature, protected from light. A purple color will develop.

    • Read the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration in the samples by interpolating from the standard curve.

4.3. Protocol 3: Quantification of Pro-inflammatory Cytokines by ELISA

Rationale: TNF-α and IL-6 are key pro-inflammatory cytokines secreted by activated macrophages.[13] An enzyme-linked immunosorbent assay (ELISA) is a highly specific and sensitive method for quantifying the concentration of these secreted proteins in the culture supernatant.[20][21][22]

  • Procedure (General Sandwich ELISA Protocol):

    • Use a commercial ELISA kit for murine TNF-α or IL-6 and follow the manufacturer's instructions precisely.[22]

    • Briefly, coat a 96-well plate with the capture antibody overnight (if not pre-coated).

    • Block the plate with a blocking buffer to prevent non-specific binding.

    • Add standards and collected cell culture supernatants (from Protocol 1) to the wells and incubate.

    • Wash the plate, then add the biotinylated detection antibody and incubate.

    • Wash the plate, then add streptavidin-HRP conjugate and incubate.

    • Wash the plate, then add the TMB substrate. A blue color will develop.

    • Stop the reaction with a stop solution, which turns the color yellow.

    • Read the absorbance at 450 nm.

    • Calculate cytokine concentrations based on the standard curve.

4.4. Protocol 4: Gene Expression Analysis by RT-qPCR

Rationale: To determine if IQT-4 acts at the transcriptional level, reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to measure the mRNA levels of key inflammatory genes like Nos2 (iNOS) and Ptgs2 (COX-2).[5]

  • Procedure:

    • After a 6-hour stimulation with LPS (from Protocol 1), wash the cells in 6-well plates with cold PBS.

    • Lyse the cells directly in the plate and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

    • Quantify the RNA and assess its purity (A260/A280 ratio).

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

    • Perform qPCR using a qPCR master mix (e.g., SYBR Green), cDNA template, and gene-specific primers for Nos2, Ptgs2, Tnf, Il6, and a housekeeping gene (e.g., Gapdh or Actb).

    • Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression compared to the LPS-stimulated control group.[5]

4.5. Protocol 5: Protein Expression Analysis by Western Blot

Rationale: Western blotting allows for the visualization and semi-quantification of specific proteins. This is crucial for confirming that changes in mRNA levels (from RT-qPCR) translate to changes in protein expression (iNOS, COX-2) and for directly probing the inhibition of signaling pathways (e.g., by measuring the phosphorylation of NF-κB p65).[10][16]

  • Procedure:

    • After 12-24 hours of LPS stimulation (from Protocol 1), lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C (e.g., anti-iNOS, anti-COX-2, anti-phospho-NF-κB p65, anti-β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band densities using software like ImageJ and normalize to the loading control (β-actin).

Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison. The inhibitory effect of IQT-4 is typically expressed as the concentration that causes 50% inhibition (IC₅₀).

Parameter Measured Assay Control (No LPS) LPS (1 µg/mL) LPS + IQT-4 (1 µM) LPS + IQT-4 (5 µM) LPS + IQT-4 (10 µM) IC₅₀ (µM)
Nitrite (µM) Griess< 145.2 ± 3.135.8 ± 2.521.7 ± 1.98.3 ± 0.9~4.5
TNF-α (pg/mL) ELISA< 202850 ± 2102100 ± 1501350 ± 110450 ± 55~6.2
IL-6 (pg/mL) ELISA< 1515400 ± 98011200 ± 8507500 ± 6102100 ± 180~5.8
Nos2 mRNA (Fold Change) RT-qPCR1.085.6 ± 7.260.1 ± 5.525.3 ± 2.99.1 ± 1.3~4.8

Table 1: Representative data table summarizing the dose-dependent inhibitory effects of a hypothetical compound (IQT-4) on inflammatory markers in LPS-stimulated RAW 264.7 cells. Data are presented as mean ± SD.

Conclusion

The protocols outlined in this application note provide a robust framework for the initial characterization of the anti-inflammatory properties of this compound and related compounds. By employing a systematic approach that begins with cytotoxicity assessment and progresses through functional and mechanistic assays, researchers can efficiently determine a compound's potency and elucidate its mode of action. These in vitro results are crucial for guiding lead optimization and making informed decisions for subsequent in vivo studies.

References

Synthesis of Isoquinoline-4-carbothioamide: A Detailed Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a broad spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1] The introduction of a carbothioamide group at the 4-position of this ring system generates Isoquinoline-4-carbothioamide, a molecule of significant interest for drug discovery and development due to the versatile chemical reactivity and biological potential of the thioamide functional group.[2]

This comprehensive guide provides detailed, field-proven protocols for the laboratory synthesis of this compound. The narrative emphasizes the rationale behind experimental choices, ensuring both methodological rigor and practical applicability for researchers in organic synthesis and drug development. The overall synthetic strategy is a two-stage process: first, the preparation of the key intermediate, Isoquinoline-4-carbonitrile, followed by its conversion to the target thioamide.

Overall Synthetic Workflow

The synthesis is logically divided into two primary stages, starting from the commercially available isoquinoline.

Synthetic_Workflow cluster_0 PART 1: Precursor Synthesis cluster_1 PART 2: Thioamidation ISO Isoquinoline ISO_NO Isoquinoline N-oxide ISO->ISO_NO N-Oxidation ISO_CN Isoquinoline-4-carbonitrile ISO_NO->ISO_CN Cyanation (Reissert-Henze Type) TARGET This compound ISO_CN->TARGET Thioamidation (e.g., NaSH or Lawesson's Reagent)

Caption: Overall workflow for the synthesis of this compound.

PART 1: Synthesis of the Key Precursor: Isoquinoline-4-carbonitrile

The synthesis of the target thioamide is contingent upon the successful preparation of its nitrile precursor. While numerous methods exist to construct the isoquinoline core itself, such as the Bischler-Napieralski or Pictet-Spengler reactions, this guide will assume the availability of the parent isoquinoline.[3][4][5] Our strategy involves activating the isoquinoline ring towards nucleophilic attack by forming the N-oxide, which then facilitates the introduction of a cyano group.

Protocol 1A: N-Oxidation of Isoquinoline

Principle: The nitrogen atom in isoquinoline is oxidized to an N-oxide using a peroxy acid, typically meta-chloroperoxybenzoic acid (m-CPBA). This transformation increases the electron deficiency of the pyridine ring, making it susceptible to nucleophilic attack, particularly at the C1 and C4 positions.

Materials:

  • Isoquinoline

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve isoquinoline (1.0 eq) in dichloromethane (DCM, approx. 10 mL per gram of isoquinoline).

  • Cooling: Cool the solution to 0 °C in an ice-water bath. This is crucial to control the exothermic reaction and prevent potential side reactions.

  • Addition of m-CPBA: Add m-CPBA (1.2 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, cool the mixture back to 0 °C and quench the excess m-CPBA by slowly adding saturated aqueous sodium sulfite solution until a starch-iodide paper test is negative.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x). The bicarbonate wash removes the m-chlorobenzoic acid byproduct.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude isoquinoline N-oxide, which is often a pale yellow solid. This product is typically of sufficient purity for the subsequent step.

Protocol 1B: Cyanation via Reissert-Henze Reaction

Principle: The Reissert-Henze reaction allows for the functionalization of N-oxides of pyridine and its benzannulated analogs.[6] The N-oxide is first activated with an acylating or silylating agent, followed by the nucleophilic addition of cyanide. A subsequent elimination step rearomatizes the ring system, yielding the cyanated product.

Materials:

  • Isoquinoline N-oxide (from Protocol 1A)

  • Acetonitrile (anhydrous)

  • Benzoyl chloride or Trimethylsilyl cyanide (TMSCN)

  • Potassium cyanide (KCN) if using benzoyl chloride

  • Dichloromethane (DCM)

Step-by-Step Methodology (using TMSCN):

  • Setup: In a flame-dried, two-neck round-bottom flask under a nitrogen or argon atmosphere, dissolve isoquinoline N-oxide (1.0 eq) in anhydrous acetonitrile.

  • Addition of Cyanide Source: Add Trimethylsilyl cyanide (TMSCN, 1.5 eq) dropwise to the solution at room temperature. Caution: TMSCN is highly toxic and reacts with moisture to release hydrogen cyanide gas. This step must be performed in a well-ventilated fume hood.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up: Carefully pour the reaction mixture into a saturated aqueous NaHCO₃ solution and stir for 30 minutes to hydrolyze any remaining TMSCN.

  • Extraction: Extract the aqueous mixture with dichloromethane (3x).

  • Washing and Drying: Combine the organic extracts and wash with brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure Isoquinoline-4-carbonitrile.

PART 2: Thioamidation of Isoquinoline-4-carbonitrile

With the key nitrile precursor in hand, the final transformation to the carbothioamide can be achieved. Two robust and widely applicable methods are presented below. The choice between them often depends on the scale of the reaction, available reagents, and tolerance of the substrate to specific conditions.

Protocol 2A: Thioamidation using Sodium Hydrosulfide

Principle: This method provides a straightforward and high-yielding conversion of aromatic nitriles to primary thioamides, avoiding the use of highly toxic gaseous hydrogen sulfide.[6][7] Sodium hydrosulfide (NaSH) acts as the sulfur nucleophile. The addition of a Lewis acid like magnesium chloride (MgCl₂) is thought to activate the nitrile group, facilitating the nucleophilic attack.[7]

Materials:

  • Isoquinoline-4-carbonitrile (from Protocol 1B)

  • Sodium hydrosulfide hydrate (NaSH·xH₂O)

  • Magnesium chloride hexahydrate (MgCl₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Dilute hydrochloric acid (HCl, ~1M)

  • Deionized water

Step-by-Step Methodology:

  • Setup: To a solution of Isoquinoline-4-carbonitrile (1.0 eq) in DMF (approx. 5 mL per 1 mmol of nitrile) in a round-bottom flask, add MgCl₂·6H₂O (1.2 eq).

  • Addition of NaSH: Stir the mixture at room temperature and add NaSH hydrate (2.5 eq) portion-wise. Caution: NaSH can release H₂S gas upon contact with acid. Handle in a well-ventilated fume hood.

  • Reaction: Stir the resulting suspension at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting nitrile is completely consumed.

  • Work-up: Pour the reaction mixture into a beaker containing ice-water.

  • Acidification & Precipitation: Slowly acidify the aqueous mixture with 1M HCl. The target thioamide should precipitate as a solid. If an oil forms, proceed to extraction.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with deionized water.

  • Purification: The crude product can be further purified by recrystallization (e.g., from ethanol or an ethanol/water mixture) to yield pure this compound. If extraction was necessary, extract with ethyl acetate, wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate to obtain the crude product for purification.

Protocol 2B: Thioamidation using Lawesson's Reagent

Principle: Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is a powerful and widely used thionating agent for converting carbonyls and nitriles into their corresponding thio-analogs. The reaction proceeds by a complex mechanism involving the exchange of oxygen (from trace water reacting with the nitrile) or direct addition to the nitrile bond, with sulfur.

Materials:

  • Isoquinoline-4-carbonitrile (from Protocol 1B)

  • Lawesson's Reagent

  • Anhydrous Toluene or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve Isoquinoline-4-carbonitrile (1.0 eq) in anhydrous toluene.

  • Addition of Lawesson's Reagent: Add Lawesson's Reagent (0.6 eq) to the solution. Caution: Lawesson's reagent has a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.

  • Reaction: Heat the reaction mixture to reflux (approx. 110 °C for toluene) and maintain for 3-6 hours. Monitor the reaction progress by TLC.

  • Cooling and Concentration: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Work-up: Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x). This wash helps to remove phosphorus-containing byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude product will likely contain byproducts from the reagent. Purify thoroughly by flash column chromatography on silica gel to isolate the pure this compound.

Data Summary and Protocol Comparison

ParameterProtocol 2A: Sodium HydrosulfideProtocol 2B: Lawesson's Reagent
Sulfur Source Sodium Hydrosulfide (NaSH)Lawesson's Reagent
Solvent DMFToluene or THF
Temperature Room TemperatureReflux (Elevated Temperature)
Reaction Time 2-4 hours3-6 hours
Work-up Aqueous precipitation/extractionAqueous extraction & Column Chromatography
Key Advantages Mild conditions, avoids H₂S gas, simple work-upEffective for less reactive nitriles
Key Disadvantages NaSH is hygroscopicRequires heating, odorous reagent, chromatographic purification is essential

Mechanistic Insight: Thioamidation with Sodium Hydrosulfide

The conversion of the nitrile to a thioamide using NaSH proceeds via nucleophilic addition of the hydrosulfide anion to the electrophilic carbon of the nitrile group.

Caption: Simplified mechanism of nitrile to thioamide conversion.

References

Developing Isoquinoline-4-carbothioamide-Based Enzyme Inhibitors: From Synthesis to Cellular Validation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Authored by: Senior Application Scientist, Gemini Division

Abstract

The isoquinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous natural alkaloids and synthetic compounds with a wide array of pharmacological activities.[1][2] This guide focuses on a specific, promising derivative class: isoquinoline-4-carbothioamides. These compounds, which merge the rigid isoquinoline structure with the versatile thiourea moiety, have emerged as potent inhibitors of various enzymes. This document provides a comprehensive, experience-driven framework for the synthesis, characterization, and biological evaluation of these inhibitors, using the inhibition of urease as a primary practical example.[3][4] We will also touch upon the broader potential of this scaffold against other enzyme classes, such as those involved in DNA modification and cellular signaling.[5][6]

Part 1: Synthesis and Characterization of Inhibitor Candidates

The foundation of any inhibitor development program is the robust synthesis and rigorous characterization of the compounds. The protocol outlined here is a generalized, one-pot method for creating a library of N-aryl-3,4-dihydroisoquinoline carbothioamide analogues.[3]

Underlying Chemistry: The Isoquinoline Core

The synthesis of the 3,4-dihydroisoquinoline core often relies on foundational organic reactions like the Bischler-Napieralski synthesis. This reaction involves the acid-catalyzed cyclization of a β-phenylethylamide, which forms the core heterocyclic structure.[7][8] While modern protocols may simplify this into fewer steps, the core principle of intramolecular electrophilic aromatic substitution remains central to forming the isoquinoline ring system.[9][10]

General Synthesis Protocol: N-Aryl-3,4-dihydroisoquinoline Carbothioamides

This protocol describes the reaction between 3,4-dihydroisoquinoline and a substituted aryl isothiocyanate.

Materials:

  • 3,4-Dihydroisoquinoline hydrochloride

  • Substituted aryl isothiocyanate (various derivatives)

  • Triethylamine (TEA) or another suitable base

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Magnetic stirrer and hotplate

  • Round-bottom flasks and reflux condenser

  • Nitrogen or Argon atmosphere setup

Step-by-Step Methodology:

  • Reactant Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve 3,4-dihydroisoquinoline hydrochloride (1.0 eq) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.2 eq) dropwise to the solution at 0 °C. Stir for 15-20 minutes to liberate the free base.

  • Isothiocyanate Addition: To the stirring solution, add the desired substituted aryl isothiocyanate (1.1 eq) dissolved in a minimal amount of anhydrous DCM.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate 8:2).[11]

  • Work-up: Upon completion, wash the reaction mixture with distilled water (2x) and then with brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-aryl-3,4-dihydroisoquinoline carbothioamide derivative.

Synthesis Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage A 1. Dissolve 3,4-Dihydroisoquinoline HCl in DCM B 2. Add Triethylamine (Base) A->B C 3. Add Aryl Isothiocyanate B->C D 4. Stir at Room Temp (4-6h) & Monitor by TLC C->D E 5. Aqueous Work-up & Brine Wash D->E Reaction Complete F 6. Dry with Na2SO4 & Concentrate E->F G 7. Purify by Column Chromatography F->G H Pure Isoquinoline-4-carbothioamide G->H Biochemical Assay Workflow A 1. Add Buffer, Enzyme, & Inhibitor to 96-well Plate B 2. Pre-incubate at 37°C A->B C 3. Add Urea Substrate to Start Reaction B->C D 4. Incubate at 37°C C->D E 5. Add Phenol & Alkali Reagents D->E F 6. Measure Absorbance (630 nm) E->F G 7. Calculate % Inhibition & Determine IC50 F->G Cellular Assay Cascade Start Potent Hits from Biochemical Screen (Low IC50) Cytotoxicity 1. Cytotoxicity Assay (e.g., MTT on AGS cells) Start->Cytotoxicity Efficacy 2. Cellular Efficacy Assay (e.g., Anti-H. pylori MIC) Start->Efficacy Selectivity Calculate Selectivity Index (SI = CC50 / MIC) Cytotoxicity->Selectivity Efficacy->Selectivity Lead Lead Candidate (High SI) Selectivity->Lead

References

The Ascending Trajectory of Isoquinoline-4-carbothioamides in Medicinal Chemistry: A Comprehensive Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural alkaloids and synthetic compounds with a wide spectrum of biological activities.[1] Among its diverse derivatives, the isoquinoline-4-carbothioamide moiety has emerged as a promising pharmacophore, attracting significant attention for its potential in the development of novel therapeutic agents. This guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic understanding of this compound derivatives, offering detailed protocols and insights for researchers, scientists, and drug development professionals.

The this compound Scaffold: A Profile

The unique arrangement of the isoquinoline core with a carbothioamide group at the 4-position imparts distinct physicochemical properties that are advantageous for drug design. The presence of the sulfur atom in the thioamide group, compared to its oxygen counterpart in carboxamides, influences the molecule's electronics, lipophilicity, and hydrogen bonding capabilities. These subtle yet significant differences can lead to altered target binding affinities, metabolic stabilities, and overall pharmacological profiles.

Synthetic Strategies: Accessing the Core Scaffold and its Analogs

The construction of the this compound core and its derivatives can be achieved through several synthetic routes. A common and effective method involves a multi-step sequence starting from readily available isoquinoline precursors.

Protocol 1: General Synthesis of N-Aryl-3,4-dihydroisoquinoline-2(1H)-carbothioamides

This protocol outlines a reliable method for the synthesis of N-aryl substituted 3,4-dihydroisoquinoline-2(1H)-carbothioamides, a class of compounds that has shown significant biological activity.

Step 1: Synthesis of 3,4-dihydroisoquinoline

  • Reaction: The synthesis typically begins with a Bischler-Napieralski or Pictet-Spengler reaction to form the 3,4-dihydroisoquinoline ring system from a suitable β-phenylethylamine precursor.[2]

  • Procedure:

    • Acylate the chosen β-phenylethylamine with an appropriate acyl chloride or anhydride.

    • Induce cyclization of the resulting amide using a dehydrating agent such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) in an inert solvent like toluene or acetonitrile.

    • Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction, quench with ice water, and basify with a suitable base (e.g., NaOH).

    • Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3,4-dihydroisoquinoline.

Step 2: Synthesis of N-Aryl-3,4-dihydroisoquinoline-2(1H)-carbothioamide

  • Reaction: The synthesized 3,4-dihydroisoquinoline is then reacted with an appropriate aryl isothiocyanate.

  • Procedure:

    • Dissolve the 3,4-dihydroisoquinoline in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane.

    • Add the desired aryl isothiocyanate to the solution at room temperature.

    • Stir the reaction mixture for a period ranging from a few hours to overnight, again monitoring by TLC.

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Purify the resulting solid residue by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure N-aryl-3,4-dihydroisoquinoline-2(1H)-carbothioamide.

Therapeutic Applications and Biological Evaluation Protocols

This compound derivatives have demonstrated promise in several therapeutic areas. The following sections detail their applications and provide protocols for their biological evaluation.

Anticancer Activity

While direct evidence for the anticancer activity of isoquinoline-4-carbothioamides is still emerging, the broader family of quinoline and isoquinoline carboxamides has shown significant potential, often through mechanisms like topoisomerase inhibition.[3] The structural similarity suggests that the 4-carbothioamide scaffold is a promising area for anticancer drug discovery.

This protocol is a standard colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.

  • Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Cell Seeding: Seed cancer cells (e.g., HeLa, PC3, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the test this compound derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

    • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

    • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value for each compound.

Several quinoline-based anticancer agents exert their effects by inhibiting topoisomerase enzymes, which are crucial for DNA replication and repair.[3] It is plausible that isoquinoline-4-carbothioamides could act through a similar mechanism.

Topoisomerase_Inhibition_Pathway cluster_0 Cancer Cell Nucleus DNA_Replication DNA Replication Fork Topoisomerase Topoisomerase II DNA_Replication->Topoisomerase Relieves Torsional Stress DNA_Cleavage DNA Double-Strand Break Topoisomerase->DNA_Cleavage Creates Transient Break Ligation DNA Ligation DNA_Cleavage->Ligation Re-ligates DNA Apoptosis Apoptosis DNA_Cleavage->Apoptosis Accumulation of Breaks Ligation->DNA_Replication Continues Replication Compound Isoquinoline-4- carbothioamide Compound->Topoisomerase Inhibits Ligation

Figure 1: Proposed mechanism of anticancer action via topoisomerase II inhibition.

Antimicrobial and Antifungal Activity

Isoquinoline alkaloids and their synthetic derivatives have a long history of being investigated for their antimicrobial properties.[4][5] The this compound scaffold presents a new avenue for the development of novel antibacterial and antifungal agents.

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Procedure (Broth Microdilution Method):

    • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

    • Compound Dilution: Prepare two-fold serial dilutions of the this compound derivatives in the broth in a 96-well microtiter plate.

    • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

    • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

    • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Isoquinoline derivatives have shown promise as anti-inflammatory agents, often by modulating key signaling pathways.[6]

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Procedure:

    • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.

    • Treatment: Seed the cells in a 96-well plate. Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.

    • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

    • Nitrite Measurement (Griess Assay):

      • Collect the cell culture supernatant.

      • Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

      • Incubate for 10 minutes at room temperature.

      • Measure the absorbance at 540 nm. The amount of nitrite is proportional to the NO produced.

    • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

A key signaling pathway involved in inflammation is the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathway. Inhibition of this pathway is a common mechanism for anti-inflammatory drugs.[6]

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKs MAPKs (p38, JNK, ERK) TLR4->MAPKs IKK IKK TLR4->IKK NFkB NF-κB MAPKs->NFkB Activates IkB IκB IKK->IkB Phosphorylates IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) Nucleus->Pro_inflammatory_Genes Induces Transcription Inflammation Inflammation Pro_inflammatory_Genes->Inflammation Compound Isoquinoline-4- carbothioamide Compound->MAPKs Inhibits Compound->IKK Inhibits

Figure 2: Potential anti-inflammatory mechanism via inhibition of the MAPKs/NF-κB pathway.

Structure-Activity Relationship (SAR) Insights

Preliminary studies on related scaffolds provide valuable insights into the potential structure-activity relationships for isoquinoline-4-carbothioamides. For instance, in N-aryl-3,4-dihydroisoquinoline carbothioamide analogues, the nature and position of substituents on the N-aryl ring significantly influence their urease inhibitory activity. Electron-donating groups on the aryl ring have been observed to enhance potency.

Table 1: Urease Inhibitory Activity of N-Aryl-3,4-dihydroisoquinoline-2(1H)-carbothioamide Analogues

CompoundN-Aryl SubstituentIC₅₀ (µM)
1 2-methylphenyl20.4 ± 0.22
2 2,3-dimethylphenyl11.2 ± 0.81
3 2-methoxyphenyl27.6 ± 0.62
4 4-methoxyphenyl15.5 ± 0.49
Standard Thiourea21.7 ± 0.34

Data adapted from related studies on urease inhibition.

These findings suggest that systematic modification of the N-aryl portion of the molecule is a promising strategy for optimizing the biological activity of isoquinoline-4-carbothioamides.

Future Directions

The field of isoquinoline-4-carbothioamides is ripe for exploration. Future research should focus on:

  • Expansion of the chemical space: Synthesizing a broader range of derivatives with diverse substitutions on both the isoquinoline core and the carbothioamide moiety.

  • Broad-spectrum biological screening: Evaluating new compounds against a wide array of therapeutic targets, including various cancer cell lines, microbial strains, and inflammatory models.

  • Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways through which these compounds exert their biological effects.

  • In vivo evaluation: Progressing the most promising lead compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

Conclusion

The this compound scaffold represents a versatile and promising platform for the discovery of new therapeutic agents. The synthetic accessibility and the potential for diverse biological activities make this class of compounds an exciting area for future research in medicinal chemistry. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this intriguing molecular framework.

References

Application Notes and Protocols for the Functionalization of the Isoquinoline Ring at the 4-Position

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a privileged structural motif found in a vast array of natural products and synthetic compounds with significant biological activities. The ability to selectively introduce functional groups at specific positions on this heterocyclic system is of paramount importance in medicinal chemistry and drug discovery for modulating pharmacological properties. Among the various positions, the C4-position presents a unique challenge and opportunity for synthetic chemists. This guide provides an in-depth overview of modern and classical methods for the functionalization of the isoquinoline ring at the 4-position, complete with detailed experimental protocols and mechanistic insights.

Introduction: The Significance of C4-Functionalized Isoquinolines

The C4-position of the isoquinoline ring is electronically distinct, being a β-position relative to the nitrogen atom. While nucleophilic and electrophilic substitutions are more common at other positions, the development of novel synthetic methodologies has enabled the selective introduction of a wide range of substituents at C4.[1] These C4-substituted isoquinolines are key components in various pharmacologically active molecules, including antiviral agents and kinase inhibitors.[2] This document will explore several key strategies for achieving this transformation, from traditional cross-coupling reactions to modern C-H activation and photoredox catalysis.

Chapter 1: Functionalization via Pre-functionalized Isoquinolines: The Cross-Coupling Approach

One of the most reliable and widely used methods for C4-functionalization involves the use of a pre-functionalized isoquinoline, typically a 4-haloisoquinoline, which can then undergo transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organoboron compound and a halide, is a cornerstone of this approach.[3]

The Underlying Principle: Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition of the palladium(0) catalyst to the 4-haloisoquinoline, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the C-C bond and regenerate the palladium(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and broad substrate scope.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoisoquinoline with Phenylboronic Acid

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 4-bromoisoquinoline with phenylboronic acid.

Materials:

  • 4-Bromoisoquinoline

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Argon or Nitrogen gas supply

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoisoquinoline (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.08 mmol, 8 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Base Addition: Add a degassed 2:1 mixture of 1,4-dioxane and water (6 mL) to the flask, followed by the addition of potassium carbonate (2.0 mmol, 2.0 equiv).

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 4-phenylisoquinoline.[4]

Table 1: Representative Suzuki-Miyaura Coupling Reactions at the C4-Position

Halide SubstrateBoronic AcidCatalyst/LigandBaseSolventYield (%)
4-BromoisoquinolinePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O~90%
4-Chloroisoquinoline4-Methoxyphenylboronic acidPd₂(dba)₃/SPhosK₃PO₄Toluene/H₂O~85%
4-Iodoisoquinoline3-Thienylboronic acidPd(OAc)₂/PCy₃Cs₂CO₃THF/H₂O~92%

Yields are approximate and can vary based on specific reaction conditions and substrate.

Chapter 2: Direct C-H Functionalization at the 4-Position

Direct C-H functionalization is a powerful and atom-economical strategy that avoids the need for pre-functionalization of the isoquinoline ring.[5] Several methods have been developed to achieve regioselective C-H functionalization at the C4-position.

Section 2.1: Radical-Mediated C-H Functionalization: The Minisci Reaction

The Minisci reaction is a classic method for the alkylation of electron-deficient heteroarenes, including isoquinolines.[6] It involves the generation of a nucleophilic radical, which then adds to the protonated heteroaromatic ring. The reaction is typically carried out under acidic conditions with an oxidant.

The reaction is initiated by the generation of an alkyl radical from a suitable precursor, such as a carboxylic acid, via oxidative decarboxylation. This radical then attacks the electron-deficient isoquinoline ring, which is activated by protonation. A subsequent oxidation step restores the aromaticity of the ring, yielding the C4-alkylated product. While the Minisci reaction can sometimes lead to a mixture of regioisomers, careful selection of reaction conditions can favor C4-functionalization.[6]

Minisci_Reaction cluster_initiation Radical Generation cluster_propagation Functionalization RCOOH R-COOH R_radical R• RCOOH->R_radical Oxidative Decarboxylation AgNO3 AgNO₃ AgNO3->RCOOH S2O8 (NH₄)₂S₂O₈ S2O8->RCOOH Radical_Adduct Radical Adduct R_radical->Radical_Adduct Isoquinoline Isoquinoline Protonated_Iso Protonated Isoquinoline Isoquinoline->Protonated_Iso H⁺ Protonated_Iso->Radical_Adduct R• addition Product 4-Alkylisoquinoline Radical_Adduct->Product Oxidation & Deprotonation

Caption: General workflow for a Minisci-type C-H alkylation of isoquinoline.

Experimental Protocol: Minisci-type Decarboxylative Alkylation of Isoquinoline

This protocol describes a general procedure for the C4-alkylation of isoquinoline using a carboxylic acid as the alkyl source.[6][7]

Materials:

  • Isoquinoline

  • Carboxylic acid (e.g., pivalic acid for tert-butylation)

  • Silver nitrate (AgNO₃)

  • Ammonium persulfate ((NH₄)₂S₂O₈)

  • Dichloromethane (DCM) or Dichloroethane (DCE)

  • Water

  • Sulfuric acid (concentrated)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve isoquinoline (1.0 mmol, 1.0 equiv) and the carboxylic acid (2.0 mmol, 2.0 equiv) in a mixture of DCM (or DCE) and water (1:1, 10 mL).

  • Acidification: Carefully add concentrated sulfuric acid (1.0 mmol, 1.0 equiv) to the mixture while stirring.

  • Initiation: Add silver nitrate (0.1 mmol, 10 mol%) to the reaction mixture.

  • Oxidant Addition: Slowly add a solution of ammonium persulfate (2.0 mmol, 2.0 equiv) in water (2 mL) to the reaction mixture over 15-20 minutes.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-4 hours, monitoring by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.

  • Extraction and Purification: Extract the aqueous layer with DCM (3 x 15 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Section 2.2: Photoredox-Catalyzed C-H Functionalization

Visible-light photoredox catalysis has emerged as a powerful tool for C-H functionalization under mild conditions.[8] This approach utilizes a photocatalyst that, upon light absorption, can initiate single-electron transfer (SET) processes to generate radical intermediates.

In a typical photoredox cycle for C4-functionalization of isoquinoline, an excited photocatalyst oxidizes or reduces a substrate to generate a radical. This radical then adds to the protonated isoquinoline ring. The resulting radical adduct can be further oxidized or reduced to yield the final product and regenerate the photocatalyst.[9] This method offers high functional group tolerance and avoids the use of harsh oxidants.[10]

Photoredox_Catalysis PC Photocatalyst (PC) PC_excited Excited PC* PC->PC_excited Visible Light (hν) PC_excited->PC SET Radical_Precursor Radical Precursor (e.g., R-X) R_radical R• Radical_Precursor->R_radical SET with PC* Adduct Radical Adduct R_radical->Adduct Addition Iso_H Protonated Isoquinoline Iso_H->Adduct Product 4-Functionalized Isoquinoline Adduct->Product Oxidation & Deprotonation

Caption: Simplified catalytic cycle for photoredox-mediated C-H functionalization.

Experimental Protocol: Photoredox-Catalyzed C-H Hydroxyalkylation of Isoquinoline

This protocol is adapted from a procedure for the visible-light-mediated C-H hydroxyalkylation of isoquinolines.[9]

Materials:

  • Isoquinoline

  • 4-Acyl-1,4-dihydropyridine (as acyl radical precursor)

  • A suitable photocatalyst (e.g., an iridium or organic dye catalyst)

  • Acetonitrile (CH₃CN) as solvent

  • Blue LED light source

  • Schlenk tube or vial with a screw cap

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a Schlenk tube, combine isoquinoline (0.2 mmol, 1.0 equiv), the 4-acyl-1,4-dihydropyridine (0.24 mmol, 1.2 equiv), and the photocatalyst (1-5 mol%) in acetonitrile (0.6 mL).

  • Degassing: Degas the reaction mixture by three freeze-pump-thaw cycles.

  • Irradiation: Place the reaction tube in front of a blue LED light source and stir at room temperature for 24-48 hours.

  • Work-up: After the reaction is complete (monitored by TLC or LC-MS), remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to obtain the 4-hydroxyalkylated isoquinoline.

Chapter 3: Functionalization via Dearomatization/Rearomatization Strategies

A more recent and elegant approach to C4-functionalization involves a temporary dearomatization of the isoquinoline ring.[11][12] This strategy alters the electronic properties of the ring, enabling otherwise difficult transformations.

The Concept of Temporary Dearomatization

In this method, a nucleophile adds to the C1-position of the isoquinoline, forming a 1,2-dihydroisoquinoline intermediate. This dearomatized intermediate behaves as an enamine, with the C4-position becoming nucleophilic. This nucleophilic C4 can then react with an electrophile. A final elimination step restores the aromaticity of the isoquinoline ring, now functionalized at the C4-position.[11][12]

Dearomatization_Rearomatization Isoquinoline Isoquinoline Dihydroisoquinoline 1,2-Dihydroisoquinoline (Dearomatized) Isoquinoline->Dihydroisoquinoline + Nu⁻ Intermediate Trapped Intermediate Dihydroisoquinoline->Intermediate + E⁺ Product 4-Functionalized Isoquinoline Intermediate->Product - NuH

Caption: A schematic representation of the dearomatization-rearomatization strategy.

Experimental Protocol: Acid-Catalyzed C4-Alkylation with a Vinyl Ketone

This protocol outlines a metal-free, acid-catalyzed C4-alkylation of isoquinoline using a vinyl ketone as the electrophile.[11][12]

Materials:

  • Isoquinoline

  • Methyl vinyl ketone (MVK)

  • Benzoic acid

  • Toluene

  • Sealed reaction tube

  • Heating block or oil bath

Procedure:

  • Reaction Setup: In a sealed tube, dissolve isoquinoline (0.5 mmol, 1.0 equiv) in toluene (1 mL).

  • Reagent Addition: Add benzoic acid (0.5 mmol, 1.0 equiv) and methyl vinyl ketone (1.0 mmol, 2.0 equiv) to the solution.

  • Reaction: Seal the tube and heat the reaction mixture at 120 °C for 24 hours.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the 4-alkylated isoquinoline.

Conclusion

The functionalization of the isoquinoline ring at the 4-position is a vibrant area of research with significant implications for drug discovery and materials science. This guide has provided an overview of key synthetic strategies, from established cross-coupling methods to modern C-H functionalization and dearomatization-rearomatization tactics. The detailed protocols and mechanistic insights are intended to serve as a practical resource for researchers in the field, enabling the synthesis of novel and complex 4-substituted isoquinoline derivatives. The continued development of more efficient, selective, and sustainable methods for C4-functionalization will undoubtedly open up new avenues for scientific exploration.

References

Application Notes & Protocols: A Framework for Efficacy Testing of Isoquinoline-4-carbothioamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities.[1] Many isoquinoline derivatives have demonstrated significant potential as therapeutic agents, particularly in oncology, by modulating critical cellular processes such as cell cycle progression, apoptosis, and key signaling pathways like PI3K/Akt/mTOR.[2] Isoquinoline-4-carbothioamide, a specific derivative, belongs to a chemical class that warrants thorough investigation for its potential anticancer efficacy. The thiosemicarbazone moiety, in particular, is known for its metal-chelating properties and has been incorporated into various compounds with demonstrated antineoplastic activity.[3]

This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to systematically evaluate the efficacy of this compound. The protocols herein are designed as a self-validating cascade, beginning with broad-based cellular screening and progressing to mechanistic inquiries and preliminary in vivo validation. The causality behind each experimental choice is explained to empower researchers to adapt these protocols to their specific hypotheses and available resources.

Part 1: In Vitro Efficacy and Mechanism of Action

The initial phase of testing is designed to establish the cytotoxic potential of this compound against a panel of cancer cell lines and to elucidate its fundamental mechanism of action at the cellular level.[4][5]

Workflow for In Vitro Evaluation

InVitro_Workflow cluster_screening Phase 1: Cytotoxicity Screening cluster_mechanism Phase 2: Mechanistic Investigation cluster_targets Protein Targets start Select Panel of Cancer Cell Lines (e.g., NCI-60) assay Cell Viability Assay (XTT / MTT) start->assay Treat with dose range of This compound ic50 Calculate IC50 Values assay->ic50 Measure absorbance apoptosis Apoptosis Assay (Annexin V / PI Flow Cytometry) ic50->apoptosis Select sensitive cell lines Treat at IC50 concentration western Mechanism of Action (Western Blot Analysis) apoptosis->western Confirm apoptotic pathway caspases Caspase-3, PARP western->caspases bcl2 Bcl-2, Bax western->bcl2 akt p-Akt, Akt western->akt end Identify Lead Cell Lines and Mechanistic Hypothesis for In Vivo Studies western->end

Caption: High-level workflow for the in vitro assessment of this compound.

Protocol 1: Quantitative Cytotoxicity Assessment (XTT Assay)

Rationale: The initial step is to quantify the cytotoxic or cytostatic effect of the compound across multiple cancer cell lines. The XTT assay is a reliable colorimetric method that measures the metabolic activity of viable cells.[6][7] The reduction of the XTT tetrazolium salt to a colored formazan product is directly proportional to the number of living cells, allowing for the determination of the half-maximal inhibitory concentration (IC50).[8]

Methodology:

  • Cell Culture: Obtain human cancer cell lines from a certified cell bank (e.g., ATCC). Culture cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.[9]

  • Cell Seeding: Seed cells into a 96-well microplate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in a complete culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 100 µM). Add the diluted compound to the appropriate wells. Include a vehicle control (DMSO equivalent to the highest concentration) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours.

  • XTT Reagent Preparation and Addition: Prepare the XTT labeling mixture according to the manufacturer's protocol (e.g., by mixing the XTT reagent and the electron-coupling reagent). Add 50 µL of the mixture to each well.

  • Incubation and Measurement: Incubate the plate for 2-4 hours at 37°C. Measure the absorbance of the soluble formazan product at 450-490 nm using a microplate reader.[8]

  • Data Analysis: Subtract the background absorbance. Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression analysis to calculate the IC50 value.

Data Presentation:

Cell LineCancer TypeIC50 (µM) [Hypothetical Data]
MCF-7Breast Adenocarcinoma5.2 ± 0.4
A549Lung Carcinoma12.8 ± 1.1
HCT116Colon Carcinoma3.5 ± 0.3
U-87 MGGlioblastoma25.1 ± 2.5
Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide Staining

Rationale: To determine if the observed cytotoxicity is due to the induction of programmed cell death (apoptosis), flow cytometry is employed.[10][11] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[12] Propidium Iodide (PI), a fluorescent nucleotide stain, is used to identify necrotic or late-stage apoptotic cells with compromised membrane integrity.[13]

Methodology:

  • Cell Treatment: Seed a sensitive cell line (e.g., HCT116) in 6-well plates. Treat the cells with this compound at its predetermined IC50 concentration for 24 hours. Include untreated and vehicle controls. A known apoptosis inducer (e.g., Staurosporine) should be used as a positive control.

  • Cell Harvesting:

    • Suspension Cells: Pellet cells by centrifugation.

    • Adherent Cells: Collect the supernatant (containing floating apoptotic cells). Gently detach the adherent cells using Trypsin-EDTA. Combine with the supernatant and pellet by centrifugation.[13]

  • Washing: Wash the cell pellet twice with ice-cold, Ca2+/Mg2+ free Phosphate-Buffered Saline (PBS) to remove residual medium.[12]

  • Staining: Resuspend approximately 1 x 10^6 cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.[12]

  • Incubation: Gently vortex the cell suspension and incubate for 15 minutes at room temperature, protected from light.[14]

  • Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.

  • Data Analysis: Quantify the cell populations:

    • Viable: Annexin V-negative / PI-negative

    • Early Apoptotic: Annexin V-positive / PI-negative

    • Late Apoptotic/Necrotic: Annexin V-positive / PI-positive

Protocol 3: Mechanistic Analysis by Western Blotting

Rationale: Western blotting is used to investigate the molecular pathways affected by the compound.[15] Based on the common mechanisms of anticancer agents, this protocol focuses on key proteins involved in apoptosis (Caspases, Bcl-2 family) and cell survival (PI3K/Akt pathway).[16] This provides direct evidence of target modulation.

Methodology:

  • Protein Extraction: Treat cells as described in Protocol 2. After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[16]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in SDS sample buffer. Separate the proteins by size on a polyacrylamide gel via electrophoresis.[15]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[17]

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting proteins of interest (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax, phospho-Akt, total Akt) and a loading control (e.g., β-actin or GAPDH).[18]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.[16]

Part 2: In Vivo Efficacy and Preclinical Assessment

Following promising in vitro results, in vivo studies are essential to evaluate the compound's efficacy within a complex biological system, providing insights into its therapeutic potential, toxicity, and pharmacokinetic/pharmacodynamic (PK/PD) profile.[19][20]

Workflow for In Vivo Evaluation

InVivo_Workflow cluster_setup Phase 1: Model Setup cluster_study Phase 2: Efficacy & PK/PD Study cluster_analysis Phase 3: Endpoint Analysis model Select Animal Model (e.g., Athymic Nude Mice) implant Implant Human Cancer Cells (Subcutaneous Xenograft) model->implant random Tumor Growth & Randomization implant->random Monitor until tumors reach ~100-150 mm³ treat Administer this compound (Vehicle, Low Dose, High Dose) random->treat pkpd PK/PD Analysis treat->pkpd Collect satellite group samples (Plasma, Tumor) efficacy Measure Tumor Volume & Body Weight treat->efficacy Monitor over 21-28 days pd_exvivo Ex Vivo PD Analysis (Western Blot of Tumor) pkpd->pd_exvivo Confirm target engagement in vivo tgi Calculate Tumor Growth Inhibition (TGI) efficacy->tgi toxicity Assess Toxicity (Body weight, clinical signs) efficacy->toxicity final Go/No-Go Decision for Further Development tgi->final toxicity->final pd_exvivo->final

Caption: A sequential workflow for in vivo efficacy testing of a candidate compound.

Protocol 4: Human Tumor Xenograft Efficacy Study

Rationale: The cell line-derived xenograft (CDX) model is a standard and robust platform for initial in vivo screening of anticancer agents.[21][22] By implanting a human cancer cell line that was sensitive in vitro into immunocompromised mice, we can assess the compound's ability to inhibit tumor growth in a living organism.[23]

Methodology:

  • Animal Model: Use 6-8 week old female athymic nude mice, which lack a functional thymus and cannot mount an effective immune rejection of human cells.[24]

  • Cell Implantation: Subcutaneously inject 5-10 million cells (from a sensitive line like HCT116) suspended in Matrigel into the right flank of each mouse.

  • Tumor Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization and Dosing: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group):

    • Group 1: Vehicle control (e.g., saline with 5% DMSO, 10% Solutol)

    • Group 2: this compound (Low dose, e.g., 25 mg/kg)

    • Group 3: this compound (High dose, e.g., 50 mg/kg)

    • Group 4: Positive control (a standard-of-care agent for that cancer type)

  • Treatment Administration: Administer the treatments daily (or as determined by preliminary tolerability studies) via an appropriate route (e.g., oral gavage or intraperitoneal injection) for 21-28 days.

  • Efficacy and Toxicity Monitoring: Continue to measure tumor volume and monitor animal body weight and overall health throughout the study as indicators of efficacy and toxicity.[22]

  • Endpoint Analysis: At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

Protocol 5: Preliminary Pharmacokinetic and Pharmacodynamic (PK/PD) Assessment

Rationale: A PK/PD study is crucial for correlating drug exposure with its biological effect.[25][26] This helps to ensure that the administered dose achieves a sufficient concentration at the tumor site to engage the target pathway identified in vitro.

Methodology:

  • Study Design: Use a satellite group of tumor-bearing mice treated in parallel with the efficacy study.

  • Pharmacokinetic (PK) Sampling: At specified time points after a single dose (e.g., 0.5, 1, 2, 4, 8, 24 hours), collect blood samples via terminal cardiac puncture. Process the blood to plasma and store at -80°C. Analyze plasma concentrations of this compound using LC-MS/MS to determine key parameters like Cmax, Tmax, and AUC.[27]

  • Pharmacodynamic (PD) Sampling: At a time point determined by the PK profile (e.g., at Tmax), euthanize a separate cohort of treated mice.

  • Ex Vivo Analysis: Excise the tumors, snap-freeze them in liquid nitrogen, and store them at -80°C. Prepare protein lysates from the tumor tissue and perform Western blot analysis (as in Protocol 3) to assess the modulation of target proteins (e.g., p-Akt) in vivo. This provides direct evidence of target engagement in the relevant tissue.[26]

Data Presentation:

GroupTreatmentFinal Tumor Volume (mm³) [Mean ± SEM]TGI (%)Body Weight Change (%)
1Vehicle1500 ± 150--2 ± 1.5
2Compound (25 mg/kg)850 ± 12043-4 ± 2.0
3Compound (50 mg/kg)450 ± 9070-8 ± 2.5
4Positive Control300 ± 7580-10 ± 3.0

References

Troubleshooting & Optimization

Technical Support Center: Isoquinoline-4-carbothioamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of Isoquinoline-4-carbothioamide. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize their synthetic protocols, improve yields, and achieve high purity for this important heterocyclic building block. Here, we address common challenges encountered in the laboratory through a series of detailed troubleshooting guides, frequently asked questions, and validated experimental protocols.

Synthetic Overview & Key Challenges

The most common and reliable route to this compound involves a two-step process starting from Isoquinoline-4-carbonitrile. This pathway includes the controlled hydrolysis of the nitrile to the intermediate carboxamide, followed by a thionation reaction to yield the final thioamide. While conceptually straightforward, both steps present unique challenges that can significantly impact overall yield and purity. This guide focuses on overcoming these specific hurdles.

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Thionation cluster_2 Potential Pitfall A Isoquinoline-4-carbonitrile B Isoquinoline-4-carboxamide A->B H₂O / H⁺ or OH⁻ (Controlled Conditions) E Isoquinoline-4-carboxylic Acid (Over-hydrolysis byproduct) B->E Harsh Hydrolysis Conditions C Isoquinoline-4-carboxamide D This compound (Target Compound) C->D Lawesson's Reagent (Toluene, Reflux) B_ref

Caption: General synthetic workflow for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis.

Q1: My thionation reaction with Lawesson's Reagent (LR) has a low yield or fails to go to completion. What are the likely causes and solutions?

A1: Low conversion in this step is a frequent problem. The effectiveness of the thionation reaction is highly dependent on reagent quality, stoichiometry, and reaction conditions.[1]

  • Expertise & Causality: Lawesson's Reagent decomposes upon exposure to moisture. Incomplete reactions are often traced back to aged or improperly stored reagent. Furthermore, the reaction mechanism involves the dissociation of the LR dimer into a more reactive dithiophosphine ylide monomer, a process favored by heat.[1][2] Insufficient thermal energy can lead to a stalled reaction.

  • Troubleshooting & Optimization:

ParameterRecommended ConditionRationale & Troubleshooting Tips
LR Stoichiometry 0.5 - 0.6 equivalents (per amide)Using a slight excess of the amide ensures the more expensive LR is fully consumed. However, for stubborn substrates, increasing LR to 1.0 equivalent may be necessary. Monitor by TLC.
Solvent Anhydrous Toluene or DioxaneThese high-boiling, non-protic solvents facilitate the reaction temperature needed for LR activation and are inert to the reagent. Ensure the solvent is truly anhydrous.
Temperature Reflux (typically 110-120°C for Toluene)Heating is critical for the reaction to proceed at a reasonable rate.[3] If the reaction is sluggish, ensure your heating mantle/oil bath is reaching and maintaining the target temperature.
Reaction Time 2 - 6 hoursProgress should be monitored by Thin Layer Chromatography (TLC). Extended reaction times ( >12h) at high temperatures can sometimes lead to decomposition of the desired thioamide.
LR Quality Use fresh, high-purity reagentIf you suspect your LR is old, purchase a new bottle. Store it in a desiccator, tightly sealed. A simple quality check is its appearance; it should be a pale yellow powder.
Q2: The purification of my final thioamide is extremely difficult due to persistent, greasy byproducts. How can I improve my workup procedure?

A2: This is the most common complaint associated with Lawesson's Reagent. The difficulty arises from phosphorus-containing byproducts that are structurally similar in polarity to the desired product, making chromatographic separation challenging and frustrating.[4]

  • Expertise & Causality: Upon reacting, LR forms a stable, six-membered P-O-P ring byproduct.[4] This byproduct is often soluble in the organic extraction solvent (e.g., ethyl acetate, DCM) and co-elutes with the product on silica gel. The key to a clean product is to chemically transform this byproduct into a more polar, easily separable species before extraction and chromatography.

  • Self-Validating Protocol (Chromatography-Free Workup): A highly effective strategy involves quenching the reaction mixture with an alcohol, such as ethanol or ethylene glycol.[1][4] This process breaks down the problematic byproduct into highly polarized phosphonate esters that can be removed with a simple aqueous wash.

G A Crude Reaction Mixture (Product + LR Byproduct) B Add Excess Ethanol & Reflux for 2h A->B C Transformed Mixture (Product + Polar Phosphonates) B->C D Liquid-Liquid Extraction (e.g., EtOAc / Water) C->D E Organic Phase (Clean Product in EtOAc) D->E Purified Product F Aqueous Phase (Phosphonates Removed) D->F Waste

Caption: Optimized workup for removing Lawesson's Reagent byproducts.

See the detailed protocol in the section below for a step-by-step guide.

Q3: I am preparing the Isoquinoline-4-carboxamide precursor from the nitrile. How do I maximize the yield of the amide without over-hydrolyzing it to the carboxylic acid?

A3: The hydrolysis of a nitrile to a carboxamide is an intermediate step en route to the carboxylic acid.[5] Achieving a high yield of the amide requires carefully controlled conditions to prevent the second hydrolysis step from occurring.

  • Expertise & Causality: Both acid- and base-catalyzed hydrolysis proceed through the amide intermediate.[6][7] In strong acid or base with prolonged heating, the reaction will inevitably produce the carboxylic acid (or its salt) as the final thermodynamic product. Therefore, milder conditions and careful monitoring are essential.

  • Troubleshooting & Optimization:

MethodConditionsAdvantagesDisadvantages & Pitfalls
Acid-Catalyzed Conc. H₂SO₄, gentle warming (e.g., 40-50°C), short reaction time.Generally clean, product precipitates upon neutralization.Highly exothermic upon water addition. Easy to overshoot and form the carboxylic acid if overheated or run too long.
Base-Catalyzed NaOH or KOH in aqueous alcohol, reflux.Can be effective for certain substrates.Risk of forming the carboxylate salt, which requires an additional acidification step to isolate the acid, potentially complicating the isolation of the desired amide.

Recommendation: For this specific substrate, a controlled acid-catalyzed hydrolysis is often more reliable. The key is to use a limited amount of water and moderate temperature, monitoring the disappearance of the starting nitrile by TLC without allowing the amide product to sit in the hot acidic medium for an extended period.

Detailed Experimental Protocols

Protocol 1: Controlled Hydrolysis of Isoquinoline-4-carbonitrile

This protocol is optimized to favor the formation of the carboxamide intermediate.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Isoquinoline-4-carbonitrile (1.0 eq).

  • Acid Addition: Slowly and carefully add concentrated sulfuric acid (H₂SO₄, ~2.0 eq) while cooling the flask in an ice bath.

  • Hydrolysis: Allow the mixture to warm to room temperature, then heat gently to 45-50°C. Monitor the reaction closely by TLC (e.g., 50% Ethyl Acetate in Hexanes). The reaction is typically complete within 1-2 hours.

  • Quenching: Once the starting nitrile is consumed, cool the reaction mixture back to 0°C in an ice bath. Very slowly and cautiously, pour the mixture onto crushed ice.

  • Neutralization & Precipitation: While stirring vigorously, slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or dilute ammonium hydroxide (NH₄OH) until the pH of the solution is ~7-8. A precipitate should form.

  • Isolation: Filter the solid precipitate, wash thoroughly with cold deionized water, and then with a small amount of cold diethyl ether to aid in drying.

  • Drying: Dry the isolated white to off-white solid (Isoquinoline-4-carboxamide) under vacuum. The product is often of sufficient purity to proceed to the next step without further purification.

Protocol 2: High-Purity Thionation with Optimized Workup

This protocol incorporates the chromatography-free purification method.[4]

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add Isoquinoline-4-carboxamide (1.0 eq), Lawesson's Reagent (0.6 eq), and anhydrous toluene.

  • Thionation: Heat the mixture to reflux (oil bath at ~120°C). Monitor the reaction by TLC until the starting amide is fully consumed (typically 3-4 hours).

  • Byproduct Quenching: Cool the mixture to approximately 80°C. Add an excess of absolute ethanol (at least 10 equivalents, or ~5-10 mL per mmol of starting amide).

  • Decomposition: Heat the resulting mixture at reflux for an additional 2 hours. During this time, the LR byproducts are converted to polar phosphonates.[4]

  • Solvent Removal: Remove the toluene and excess ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate. Transfer to a separatory funnel and wash with 1M NaOH (2x), followed by water (1x), and finally with brine (1x).

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Final Purification: The resulting crude solid is typically of high purity. For exacting applications, it can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

References

"troubleshooting stability issues of Isoquinoline-4-carbothioamide in solution"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Isoquinoline-4-carbothioamide

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common stability issues encountered when working with this compound in solution. Our goal is to equip you with the foundational knowledge and practical protocols to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter. The answers are structured to not only provide a solution but also to explain the underlying chemical principles.

Section 1: General Stability and Handling

Question 1: I've just received my vial of this compound. What are the ideal storage conditions for the solid compound?

Answer: For long-term stability, solid this compound should be stored at -20°C, protected from light and moisture. The thioamide functional group is susceptible to degradation, and low temperatures minimize the rate of any potential decomposition reactions.[1] Protecting the compound from light is crucial as the isoquinoline ring system can be susceptible to photodegradation.[2]

Question 2: What is the best solvent to prepare a stock solution of this compound?

Answer: The choice of solvent is critical for the stability of this compound. It is recommended to use anhydrous, aprotic organic solvents for stock solutions.

  • Recommended: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are suitable choices for preparing high-concentration stock solutions. These solvents are polar enough to dissolve the compound and are aprotic, minimizing the risk of hydrolysis.

  • Use with Caution: Acetonitrile can also be used, but ensure it is anhydrous.

  • Avoid: Protic solvents such as methanol, ethanol, and water should be avoided for long-term storage of stock solutions. The thioamide functional group is susceptible to solvolysis (reaction with the solvent), particularly with nucleophilic protic solvents.[3]

Question 3: How should I store my stock solution?

Answer: Stock solutions of this compound in a suitable anhydrous aprotic solvent (like DMSO) should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The vials should be tightly sealed to prevent moisture absorption and wrapped in aluminum foil or stored in amber vials to protect from light.

Section 2: Troubleshooting Solution Instability

Question 4: My solution of this compound has turned yellow/brown. What is causing this discoloration?

Answer: Discoloration is a common indicator of degradation. There are two likely causes:

  • Oxidation: The thioamide group is susceptible to oxidation, which can lead to the formation of colored byproducts.[4][5] This can be exacerbated by the presence of atmospheric oxygen or trace metal impurities in your solvent or on your labware.

  • Photodegradation: The isoquinoline ring system can undergo photochemical reactions when exposed to light, particularly UV light.[2][6] These reactions can produce colored degradation products.

Troubleshooting Steps:

  • Prepare fresh solutions using high-purity, anhydrous solvents that have been de-gassed (e.g., by sparging with nitrogen or argon) to remove dissolved oxygen.

  • Always store your solutions protected from light.

  • If the problem persists, consider purifying your solvent to remove any potential oxidizing impurities.

Question 5: I'm seeing a new, more polar peak in my HPLC analysis of an aged solution. What could this be?

Answer: The appearance of a new, more polar peak in your HPLC chromatogram is a strong indication of hydrolysis. The thioamide functional group can undergo hydrolysis to the corresponding amide (Isoquinoline-4-carboxamide).[7][8] The amide is more polar than the thioamide, and thus will typically have a shorter retention time on a reverse-phase HPLC column.

This hydrolysis reaction is catalyzed by the presence of water and can be accelerated by acidic or basic conditions.[9][10]

In-Depth Technical Protocols

Protocol 1: Preparation of a Stable Stock Solution

This protocol outlines the best practices for preparing a stock solution of this compound to maximize its shelf-life.

Materials:

  • This compound (solid)

  • Anhydrous DMSO (or other suitable aprotic solvent)

  • Inert gas (Nitrogen or Argon)

  • Sterile, amber glass vials with screw caps

  • Calibrated micropipettes

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.

  • Weigh the desired amount of the compound in a clean, dry vial.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration.

  • Briefly flush the headspace of the vial with an inert gas (Nitrogen or Argon) before sealing.

  • Gently vortex or sonicate the vial until the compound is fully dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in amber vials. This prevents contamination and degradation of the main stock from repeated use.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing an HPLC method to monitor the stability of your compound and detect the primary degradation product, Isoquinoline-4-carboxamide.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

Gradient Elution:

Time (min) % Mobile Phase B
0 10
20 90
25 90
26 10

| 30 | 10 |

Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm and 317 nm (The isoquinoline ring system has characteristic UV absorbance)[11] Injection Volume: 10 µL

Expected Elution Profile:

  • Isoquinoline-4-carboxamide (Hydrolysis Product): Expected to be more polar and elute earlier.

  • This compound (Parent Compound): Expected to be less polar and elute later.

This method should be validated for your specific system and application.

Visualizing Degradation Pathways and Workflows

To better understand the chemical transformations that can lead to instability, the following diagrams illustrate the primary degradation pathways and a logical workflow for troubleshooting.

Diagram 1: Primary Degradation Pathways

G main This compound hydrolysis Hydrolysis (+H2O, H+ or OH-) main->hydrolysis oxidation Oxidation ([O]) main->oxidation amide Isoquinoline-4-carboxamide hydrolysis->amide soxide Thioamide S-oxide oxidation->soxide sdioxide Thioamide S,S-dioxide soxide->sdioxide desulf Desulfurization sdioxide->desulf desulf->amide

Caption: Key degradation routes for this compound.

Diagram 2: Troubleshooting Workflow

G start Instability Observed (e.g., color change, new HPLC peak) check_storage Review Storage Conditions (Temp, Light, Moisture) start->check_storage check_solvent Evaluate Solvent (Anhydrous? Aprotic?) check_storage->check_solvent Correct remedy_storage Store at -20°C or below Protect from light check_storage->remedy_storage Incorrect check_ph Assess pH of Medium (Acidic/Basic?) check_solvent->check_ph Correct remedy_solvent Switch to Anhydrous Aprotic Solvent (e.g., DMSO) check_solvent->remedy_solvent Incorrect remedy_ph Buffer aqueous solutions Prepare fresh check_ph->remedy_ph Incorrect end Stability Improved check_ph->end Correct remedy_storage->end remedy_solvent->end remedy_ph->end

Caption: A logical workflow for troubleshooting stability issues.

References

Technical Support Center: Optimization of Isoquinoline-4-carbothioamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and optimization of Isoquinoline-4-carbothioamide. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to address the common and complex challenges encountered during this synthesis, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Our guide is structured around the two most prevalent synthetic routes starting from common precursors: Isoquinoline-4-carboxamide and Isoquinoline-4-carbonitrile . Each section contains frequently asked questions (FAQs) for initial guidance and detailed troubleshooting guides for when your reaction does not proceed as planned.

Section 1: Synthesis via Thionation of Isoquinoline-4-carboxamide

This is arguably the most direct route, involving the conversion of a carbonyl group to a thiocarbonyl. The primary reagent for this transformation is Lawesson's Reagent (LR), though others like Phosphorus Pentasulfide (P₄S₁₀) can be used.[1] While effective, this route is notorious for purification challenges.

FAQ 1.1: What are the standard starting conditions for the thionation of an aromatic amide using Lawesson's Reagent?

Answer: The thionation of amides with Lawesson's Reagent (LR) is a robust reaction, but optimal conditions depend on the substrate's reactivity. For a substrate like Isoquinoline-4-carboxamide, a good starting point is crucial for success. Below is a table summarizing recommended starting parameters.

ParameterRecommended ConditionRationale & Key Considerations
Lawesson's Reagent 0.5 - 0.6 equivalentsLR is a dimer. Stoichiometrically, 0.5 eq. is needed. Using a slight excess (0.55-0.6 eq.) can help drive the reaction to completion, but a large excess complicates purification.
Solvent Anhydrous Toluene or DioxaneThese high-boiling, non-polar aprotic solvents are ideal for solubilizing both the amide and LR, and for reaching the necessary reaction temperatures. Ensure the solvent is dry, as water can react with LR.
Temperature 80°C to Reflux (110°C)The reaction typically requires heat. Start at a lower temperature (e.g., 80°C) and monitor by TLC. If the reaction is sluggish, gradually increase to reflux. High temperatures can sometimes lead to byproduct formation.[1]
Reaction Time 2 - 6 hoursThis is highly substrate-dependent. Monitor the reaction every 1-2 hours using Thin Layer Chromatography (TLC) until the starting amide spot is consumed.
Troubleshooting Guide: Thionation Route

Problem 1.2: My reaction is incomplete. TLC analysis shows significant starting material even after several hours at reflux.

  • Possible Cause 1: Insufficient Reagent Activity. Lawesson's Reagent can degrade upon improper or prolonged storage. Its characteristic smell of H₂S is not a reliable indicator of its activity.

    • Solution: Use freshly purchased Lawesson's Reagent from a reputable supplier. If you suspect your reagent is old, perform a small-scale test reaction on a simple, reliable substrate like benzamide to confirm its activity before committing your valuable isoquinoline starting material.

  • Possible Cause 2: Insufficient Temperature. While many thionations proceed well at 80-90°C, some less reactive amides require the higher temperature of refluxing toluene to proceed at a reasonable rate.

    • Solution: If monitoring shows a slow reaction at a lower temperature, cautiously increase the heat to reflux. Ensure your condenser is efficient to prevent solvent loss over the extended reaction time.

  • Possible Cause 3: Solubility Issues. If your starting Isoquinoline-4-carboxamide has poor solubility in toluene, the reaction will be slow.

    • Solution: Consider using a co-solvent like anhydrous 1,4-dioxane, which has better solvating properties for polar compounds and a similar boiling point to toluene.

Problem 1.3: The purification is a nightmare. My column chromatography yields are low, and the product is contaminated with a greasy byproduct.

  • Possible Cause: Phosphorus-Containing Byproducts. This is the most common issue with Lawesson's Reagent. The reaction generates stoichiometric phosphorus-containing byproducts that often have similar polarity to the desired thioamide product, making chromatographic separation difficult and inefficient.[2]

    • Solution: Implement a Chromatography-Free Workup. A highly effective method involves quenching the reaction mixture with a high-boiling alcohol, such as ethylene glycol.[2] This transesterifies the phosphorus byproducts into highly polar species that are easily removed during an aqueous workup, often allowing the product to be purified by simple recrystallization.

Experimental Protocol 1.4: Thionation with a Chromatography-Free Workup

This protocol is adapted from the work of Hu and co-workers, who developed an efficient workup procedure to avoid purification by column chromatography.[1][2]

  • Reaction Setup: To a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, add Isoquinoline-4-carboxamide (1.0 eq.), Lawesson's Reagent (0.55 eq.), and anhydrous toluene (approx. 0.2 M concentration).

  • Thionation: Heat the mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-5 hours).

  • Byproduct Quench: Cool the reaction mixture to approximately 60-70°C. Add ethylene glycol (10-15 equivalents) and a catalytic amount of water (e.g., 0.1 eq.).

  • Digestion: Heat the resulting mixture to 95-100°C and stir vigorously for 2-3 hours. During this time, the phosphorus byproducts are converted to water-soluble species.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude solid can typically be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

Visualization 1.5: Thionation & Purification Workflow

Thionation_Workflow cluster_reaction Reaction Phase cluster_quench Byproduct Removal cluster_purification Isolation & Purification Amide Isoquinoline-4-carboxamide ReactionVessel Heat to Reflux (2-5h) Monitor by TLC Amide->ReactionVessel LR Lawesson's Reagent (0.55 eq) LR->ReactionVessel Toluene Anhydrous Toluene Toluene->ReactionVessel Quench Add Ethylene Glycol Heat at 95°C (2-3h) ReactionVessel->Quench Cool to 70°C Workup Aqueous Workup (EtOAc / NaHCO₃) Quench->Workup Cool to RT Recrystallize Recrystallization Workup->Recrystallize Product Pure this compound Recrystallize->Product

Caption: Workflow for thionation using Lawesson's Reagent with an improved, chromatography-free workup.

Section 2: Synthesis from Isoquinoline-4-carbonitrile

This route involves the direct addition of a sulfur nucleophile to the nitrile functional group. While it avoids phosphorus byproducts, it often requires careful control of reagents and conditions, especially when dealing with less reactive aromatic nitriles.

FAQ 2.1: What are the most reliable methods for converting an aromatic nitrile to a thioamide?

Answer: The classic method involves bubbling toxic and foul-smelling hydrogen sulfide (H₂S) gas through a basic solution of the nitrile.[3] However, safer and more convenient lab-scale methods are now preferred. A highly effective modern alternative uses sodium hydrosulfide (NaSH) in the presence of an amine salt, such as diethylamine hydrochloride, which acts as a proton source and catalyst.[3] This method avoids the use of gaseous H₂S and allows for precise stoichiometric control.

Troubleshooting Guide: Nitrile Route

Problem 2.2: The reaction is very slow, and I observe significant hydrolysis of the nitrile back to the amide.

  • Possible Cause 1: Insufficient Nucleophilicity of Sulfur Reagent. The addition of sulfide to a nitrile is the rate-limiting step. The reactivity of the nitrile is key; electron-withdrawing groups on the aromatic ring would accelerate the reaction, but the isoquinoline system is only moderately activated.

    • Solution: Ensure you are using an excess of the sulfurating agent. For the NaSH method, using 1.5 to 2.0 equivalents of both NaSH and diethylamine hydrochloride can help drive the reaction to completion, especially for non-activated nitriles.[3]

  • Possible Cause 2: Competing Hydrolysis. If there is excess water in the reaction and conditions are too harsh (e.g., prolonged heating with a strong base), the nitrile can hydrolyze to the corresponding carboxamide, which will remain as an impurity.

    • Solution: Use a solvent system that balances reagent solubility and minimizes water content. A mixture of water and 1,4-dioxane is often a good choice as it helps solubilize the aromatic nitrile while still allowing the inorganic salt to react.[3] Also, avoid unnecessarily long reaction times once the thioamide formation has stalled.

Experimental Protocol 2.3: Thioamide Synthesis from Nitrile using NaSH

This protocol is based on the method developed by Aitken et al. for the safe and efficient conversion of nitriles to primary thioamides.[3]

  • Reagent Preparation: In a round-bottom flask, add Isoquinoline-4-carbonitrile (1.0 eq.), sodium hydrosulfide hydrate (NaSH·xH₂O, 1.5 eq.), and diethylamine hydrochloride (1.5 eq.).

  • Solvent Addition: Add a 1:1 mixture of water and 1,4-dioxane as the solvent (sufficient to dissolve the nitrile upon gentle warming).

  • Reaction: Heat the mixture to 50-60°C with stirring. The reaction is typically much faster than thionation and can be monitored by TLC. It is often complete within 1-3 hours.

  • Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. The use of a water/dioxane solvent system simplifies the extraction of the product compared to reactions run in DMF.[3]

  • Isolation & Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Visualization 2.4: Key Transformation in the Nitrile Route

Caption: Conversion of a nitrile to a thioamide using sodium hydrosulfide.

Section 3: General Purification & Stability

FAQ 3.1: My final product appears pure by NMR but has a slight yellow/orange tint. Is this normal?

Answer: Yes, this is common for thioamides. While the pure, crystalline material should ideally be a pale yellow or off-white solid, trace impurities or slight decomposition can impart a stronger yellow or orange color. This is not always indicative of a significant purity issue for subsequent steps, but for final compounds, recrystallization or a final wash with a cold non-polar solvent (like hexanes or diethyl ether) can often improve the color.

Troubleshooting 3.2: My thioamide seems to degrade during silica gel chromatography.

  • Possible Cause: Acidity of Silica Gel. Thioamides can be sensitive to both acidic and basic conditions, and standard silica gel is slightly acidic.[4] This can lead to partial hydrolysis back to the amide on the column, resulting in smearing, co-elution of impurities, and lower yields.

    • Solution 1: Neutralize the Silica. Before preparing your column, wash the silica gel with a dilute solution of a non-nucleophilic base like triethylamine (e.g., 1-2% Et₃N) in your eluent system. This deactivates the acidic sites on the silica surface.

    • Solution 2: Use an Alternative Stationary Phase. If the compound is particularly sensitive, consider using a different stationary phase, such as neutral alumina, for your chromatography.

    • Solution 3: Prioritize Recrystallization. As mentioned, the best purification strategy is often recrystallization, which avoids these issues entirely. This should always be the first method you attempt.

References

"side reactions to avoid when preparing Isoquinoline-4-carbothioamide"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Isoquinoline-4-carbothioamide Synthesis

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide field-tested insights and troubleshooting strategies to help you navigate the common challenges and side reactions encountered during the preparation of this important heterocyclic building block.

Troubleshooting Guide & FAQs

The synthesis of this compound typically proceeds via one of two primary routes: the thionation of a precursor amide (Isoquinoline-4-carboxamide) or the direct conversion of a nitrile (Isoquinoline-4-carbonitrile). The side reactions and experimental challenges are highly dependent on the chosen route.

Route A: Thionation of Isoquinoline-4-carboxamide

This is the most common approach, typically employing phosphorus-sulfur reagents like Lawesson's Reagent (LR) or Phosphorus Pentasulfide (P₄S₁₀).

FAQ 1: My thionation reaction with Lawesson's Reagent (LR) or P₄S₁₀ is giving low yields or stalling. What's going wrong?

Answer: This is a frequent issue stemming from reagent reactivity, stoichiometry, or reaction conditions.

Root Cause Analysis:

  • Reagent Potency: Both LR and P₄S₁₀ are sensitive to moisture. P₄S₁₀, in particular, can rapidly decompose on contact with atmospheric moisture, producing H₂S and phosphoric acid, thereby losing its efficacy.[1] LR is also known to be unstable and can decompose or polymerize at temperatures above 110 °C.[2][3]

  • Insufficient Stoichiometry: The mechanism of thionation involves a reactive dithiophosphine ylide intermediate (in the case of LR) which is consumed in the reaction.[4][5] Using insufficient equivalents of the thionating agent will naturally lead to incomplete conversion.

  • Reaction Temperature & Time: Thionation of amides is often slower than that of ketones.[2] The reaction may require elevated temperatures (e.g., refluxing in toluene or xylene) and extended reaction times to proceed to completion.

Troubleshooting Protocol:

  • Verify Reagent Quality: Use freshly opened or properly stored LR or P₄S₁₀. A pungent smell of H₂S from the reagent bottle is a sign of decomposition.

  • Optimize Stoichiometry: Start with at least 0.5 equivalents of LR (which is a dimer) or 0.2-0.25 equivalents of P₄S₁₀ (which is P₄S₁₀) per equivalent of amide. Increase incrementally if conversion remains low.

  • Increase Temperature/Time: Ensure the reaction is conducted at a sufficiently high temperature. Toluene (b.p. 111 °C) or xylene (b.p. ~140 °C) are common solvents. Monitor the reaction progress via Thin Layer Chromatography (TLC) until the starting amide spot is no longer visible.

  • Consider an Alternative Reagent System: For stubborn substrates or to avoid messy byproducts, the P₄S₁₀/Hexamethyldisiloxane (HMDO) system is a highly effective alternative. HMDO enhances the utility of P₄S₁₀ and can suppress side reactions, often leading to higher yields and simpler workups.[1][6][7]

FAQ 2: My final product is contaminated with Isoquinoline-4-carboxamide, even though the reaction appeared complete by TLC. How can I prevent this?

Answer: This strongly suggests that your thioamide product is hydrolyzing back to the amide during the aqueous workup.

Root Cause Analysis: Thioamides are generally more resistant to hydrolysis than their corresponding amides; however, they can still be converted back to the amide under certain acidic or basic aqueous conditions.[8] The workup procedure, especially if it involves aggressive acid/base washes to remove reagent byproducts, is the most likely stage for this reversion to occur.

Preventative Measures & Protocol:

  • Minimize Water Contact: If possible, perform a non-aqueous workup. After removing the solvent in vacuo, the residue can be purified directly by column chromatography.

  • Use a Buffered or Neutral Wash: If an aqueous wash is necessary, use a saturated solution of sodium bicarbonate (NaHCO₃) or brine (NaCl) instead of strong acids or bases. This helps to neutralize any acidic byproducts without creating harsh pH conditions.

  • Employ a Scavenging Reagent System: Using a supported or modified thionating agent can simplify purification and eliminate the need for an aqueous workup.

    • P₄S₁₀/Al₂O₃: Alumina can act as a scavenger for polar, phosphorus-containing byproducts, which can then be removed by simple filtration.[1]

    • P₄S₁₀-Pyridine Complex: This crystalline, storable reagent often yields cleaner reactions, and byproducts are more easily removed, reducing the need for extensive washing.[9]

Troubleshooting Workflow: Isolating the Thioamide Product

Caption: Decision tree for post-reaction workup and purification.

Route B: Synthesis from Isoquinoline-4-carbonitrile

This route involves the direct addition of a sulfur nucleophile to the nitrile C≡N bond.

FAQ 3: My reaction of Isoquinoline-4-carbonitrile with H₂S gas or NaHS is very slow or fails to produce the thioamide. What are the critical parameters?

Answer: The direct conversion of nitriles to thioamides requires careful control of the sulfur source, solvent, and catalyst system. Base-catalyzed methods can be sluggish, especially without activation.[10]

Root Cause Analysis:

  • Inefficient H₂S Delivery: Bubbling H₂S gas through a solution can be inefficient. The reaction often requires pressure or a catalyst to proceed effectively.[10]

  • Reactivity of the Nitrile: While the isoquinoline ring is somewhat activating, the conversion of nitriles can be slow without an appropriate catalyst to enhance the nucleophilicity of the sulfur source or the electrophilicity of the nitrile.

  • Solvent Choice: The reaction requires a polar solvent to facilitate the reaction between the nitrile and the ionic sulfur reagent.[10]

Recommended Protocols for Improved Conversion:

  • Method 1: Anion-Exchange Resin Catalysis: This method uses H₂S gas at atmospheric pressure but employs a resin to catalyze the addition. It offers mild conditions and a simple workup.[10]

    • Protocol: Dissolve Isoquinoline-4-carbonitrile (1 eq.) in a methanol/water mixture. Add an anion-exchange resin (e.g., Dowex 1X8, SH⁻ form) and bubble H₂S gas through the stirred suspension at room temperature. Monitor by TLC. Upon completion, filter off the resin and isolate the product from the filtrate.[10]

  • Method 2: NaHS with an Amine Salt: This approach avoids the use of gaseous H₂S and uses readily available solid reagents.[11]

    • Protocol: In a flask, combine Isoquinoline-4-carbonitrile (1 eq.), sodium hydrogen sulfide hydrate (NaHS·xH₂O, 3 eq.), and diethylamine hydrochloride (3 eq.) in a 1:1 mixture of 1,4-dioxane and water. Heat gently (e.g., 50-60 °C) and monitor by TLC. The use of the amine salt facilitates the reaction.[11]

  • Method 3: NaHS with MgCl₂: This system is effective for aromatic nitriles and avoids gaseous H₂S.[12]

    • Protocol: Treat the nitrile with sodium hydrogen sulfide and magnesium chloride in DMF. This combination often gives high yields of the desired thioamide.[12]

Comparison of Nitrile Thionation Methods

MethodSulfur SourceCatalyst/AdditiveConditionsKey AdvantageReference
Resin CatalysisH₂S (gas)Anion-Exchange ResinRoom Temp, atm. pressureMild conditions, simple workup[10]
Amine SaltNaHS·xH₂OEt₂NH·HClMild HeatingAvoids H₂S gas, good for scale-up[11]
Lewis Acid AssistNaHSMgCl₂Room Temp to Mild HeatHigh yields, avoids H₂S gas[12]

FAQ 4: I am isolating Isoquinoline-4-carboxamide as a significant byproduct when starting from the nitrile. Why is this happening?

Answer: You are observing a competing hydrolysis reaction where water attacks the nitrile to form the amide. This can happen either as a parallel reaction or as a subsequent hydrolysis of your desired thioamide product.

Root Cause Analysis & Mechanism: The conversion of a nitrile can proceed via two main pathways in the presence of a sulfur source and water:

  • Desired Path (Thionation): Addition of HS⁻ to the nitrile followed by protonation to yield the thioamide.

  • Side Reaction (Hydration): Addition of H₂O or OH⁻ to the nitrile, which, after tautomerization, yields the amide.[13]

This side reaction is favored by excessive water, high temperatures, or prolonged reaction times in aqueous media. The isoquinoline nitrogen, being basic (pKa of 5.14), can also influence the local pH and potentially catalyze hydration.[14]

Mitigation Strategy:

  • Control Water Content: While some protocols use aqueous solvent systems, it is critical to use the prescribed ratios.[10][11] For anhydrous methods, ensure your solvents (e.g., pyridine, DMF) are thoroughly dried before use.

  • Prioritize Thionation Kinetics: Use a reagent system that favors the addition of sulfur over water. The methods described in FAQ 3 are designed to do this. For example, using a combination of carbon disulfide and sodium sulfide can also be an effective way to transform nitriles into thioamides with high efficiency.[15]

  • Monitor Reaction Closely: Do not let the reaction run for an unnecessarily long time after the starting nitrile is consumed, as this increases the risk of the thioamide product hydrolyzing to the amide.

Simplified Reaction Pathways from Nitrile

Caption: Competing thionation and hydration pathways for the nitrile precursor.

References

Technical Support Center: Enhancing the Solubility of Isoquinoline-4-carbothioamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Isoquinoline-4-carbothioamide. This document provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during biological assays. Our goal is to provide not just protocols, but the scientific reasoning behind them, ensuring your experiments are both successful and robust.

Section 1: Foundational Knowledge - Understanding the Solubility Challenge

Q1: I'm starting a new project with this compound and it won't dissolve in my aqueous assay buffer. Why is this happening?

A1: This is a common and expected challenge. The structure of this compound, like many heterocyclic aromatic compounds, makes it poorly soluble in water.[1][2] Its molecular structure contains a large, non-polar fused ring system (the isoquinoline part) and a carbothioamide group. While the nitrogen atom in the ring and the thioamide group can participate in some hydrogen bonding, the molecule is predominantly hydrophobic.[1][3] Aqueous buffers are highly polar, and according to the principle of "like dissolves like," there is a thermodynamic barrier to dissolving a largely non-polar compound in a polar solvent. Overcoming this requires strategies that either decrease the polarity of the solvent system or modify the compound to make it appear more hydrophilic.[4][5]

Q2: What are the key physicochemical properties of this compound that I should be aware of?

A2: While specific experimental data for this compound may be limited, we can infer its properties from the parent isoquinoline structure and related molecules.

  • Aromatic & Heterocyclic Nature: The fused benzene and pyridine rings make the core of the molecule rigid, planar, and hydrophobic.[3]

  • Weak Basicity: The isoquinoline ring contains a nitrogen atom with a lone pair of electrons, making the compound a weak base.[2] This means its solubility can be influenced by pH. At acidic pH, the nitrogen can become protonated, forming a salt that is typically more water-soluble.[6][7]

  • Hydrogen Bonding Capability: The carbothioamide group (-CSNH2) has both hydrogen bond donors (the -NH2) and acceptors (the sulfur and nitrogen atoms). However, this is often insufficient to overcome the hydrophobicity of the large ring system.

  • High Melting Point (Predicted): Compounds like this are typically crystalline solids with relatively high melting points, which can also correlate with poor aqueous solubility.[8]

Section 2: First-Line Troubleshooting & Stock Preparation

Q3: What is the best solvent to prepare a high-concentration stock solution of this compound?

A3: The industry-standard starting point for preparing stock solutions of poorly soluble compounds is 100% anhydrous Dimethyl Sulfoxide (DMSO) .[9][10]

  • Why DMSO? DMSO is a powerful, polar aprotic solvent capable of dissolving a very wide range of non-polar and polar compounds. It is also miscible with water, which is essential for its use in biological assays.[]

  • Best Practices: Always use high-purity, anhydrous (water-free) DMSO. DMSO is hygroscopic and can absorb water from the air, which will dramatically reduce its ability to dissolve hydrophobic compounds.[9] Prepare stock solutions at a high concentration (e.g., 10-50 mM) so that the final concentration of DMSO in your assay remains very low.[12][13]

Q4: My compound dissolves perfectly in 100% DMSO, but it precipitates the moment I add it to my aqueous buffer. What is happening and how can I fix it?

A4: This phenomenon is known as "crashing out" or precipitation upon dilution. It occurs because when you add the small volume of DMSO stock to the large volume of aqueous buffer, the local solvent environment rapidly changes from highly organic to highly aqueous.[10][14] The compound is no longer soluble in this new environment and precipitates out of the solution.[14]

Troubleshooting Steps:

  • Lower the Final Concentration: You may be trying to achieve a final concentration that is above the compound's maximum aqueous solubility. Try a lower final concentration.

  • Modify the Dilution Method: Instead of adding the DMSO stock to the buffer, try the "reverse dilution" method. While vortexing the aqueous buffer, add the small volume of your DMSO stock drop-wise.[15] This rapid dispersion can sometimes prevent localized high concentrations that lead to precipitation.

  • Reduce the DMSO Percentage: While preparing the stock in 100% DMSO is correct, the final percentage of DMSO in your assay matters. High final DMSO concentrations can be toxic to cells. Aim for a final DMSO concentration of ≤0.5%, and certainly no higher than 1% for most cell-based assays.[15] For sensitive cell lines, you may need to go as low as 0.1%.[15]

  • Gentle Warming and Sonication: After dilution, gently warming the solution to 37°C and sonicating for a few minutes can sometimes help redissolve fine precipitates.[9] However, be aware this may only create a temporary suspension.[9]

Q5: What is a "vehicle control" and why is it essential when using solvents like DMSO?

A5: A vehicle control is a critical component of any experiment where a compound is dissolved in a solvent other than the assay buffer itself.[16][17] The "vehicle" is the solvent used to deliver the compound (e.g., DMSO).[18]

  • Purpose: The vehicle control sample contains the exact same concentration of the vehicle (e.g., 0.5% DMSO) as the treated samples, but without the dissolved compound.[16][18]

  • Why It's Critical: This control allows you to distinguish between the biological effect of your compound and any potential effects caused by the solvent itself.[16][19] Solvents like DMSO can have their own biological effects, including cytotoxicity or altered gene expression, especially at higher concentrations.[15] Without a vehicle control, you cannot confidently attribute any observed changes to your this compound.[16][17]

Section 3: Advanced Solubilization Strategies

Q6: I've optimized my DMSO concentration but still have solubility issues. Can I use other co-solvents?

A6: Yes. Using a co-solvent system is a common and effective strategy.[4][20] A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solution, thereby increasing the solubility of hydrophobic compounds.[4][][21]

  • Common Co-solvents: Besides DMSO, other useful co-solvents include Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400).[][22]

  • Synergistic Effects: Sometimes, a combination of excipients works best. For instance, using a co-solvent in conjunction with a surfactant can be highly effective.[][20]

  • Important Consideration: As with DMSO, you must always run a vehicle control with the same final concentration of the co-solvent(s) to account for any effects of the vehicle on the assay.

Q7: I've heard about cyclodextrins. How can they help improve the solubility of my compound?

A7: Cyclodextrins are an excellent tool for solubilizing hydrophobic compounds for biological assays.[23][24] They are cyclic oligosaccharides (sugar molecules joined in a ring) that have a unique donut-like structure.[23][25]

  • Mechanism of Action: The exterior of the cyclodextrin molecule is hydrophilic (water-loving), while the central cavity is hydrophobic (water-fearing).[23][24][25] Your this compound molecule can become encapsulated within this hydrophobic core, forming an "inclusion complex."[24][26] This complex presents a hydrophilic exterior to the aqueous buffer, dramatically increasing the compound's apparent water solubility.[25][27]

  • Common Types: A highly effective and widely used derivative is 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) , which has improved solubility and reduced toxicity compared to natural beta-cyclodextrin.[23]

  • Benefit over DMSO: In some sensitive systems, cyclodextrins are considered a more benign vehicle than DMSO, allowing the test agent to exert its full biological effect without vehicle-induced artifacts.[23]

Q8: Are there other formulation strategies I should consider, such as using surfactants or modifying the pH?

A8: Absolutely. If simpler methods fail, these are powerful next steps.

  • Using Surfactants: Surfactants (surface-active agents) are molecules that have both a hydrophobic tail and a hydrophilic head.[28] Above a certain concentration (the critical micelle concentration), they self-assemble into structures called micelles, which can encapsulate your hydrophobic compound in their core, similar to cyclodextrins.[28]

    • Examples: Non-ionic surfactants like Tween® 20/80 or Cremophor® EL are commonly used.[28][29] They are effective but can interfere with some assays or have biological effects, so proper controls are essential.[30]

  • pH Modification: Since this compound is a weak base, you can leverage pH to your advantage.[2] By lowering the pH of your buffer (e.g., to pH 4-5), you can protonate the nitrogen in the isoquinoline ring. This creates a positively charged ion, which will be significantly more soluble in aqueous media.[6]

    • Caution: You must ensure that the lower pH does not affect the stability of your compound, the integrity of your assay components (e.g., proteins), or the health of your cells. Always test the effect of the low-pH buffer alone as a control.

Section 4: Protocol Hub & Visual Guides

Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Calculate Mass: Determine the molecular weight (MW) of this compound. To make 1 mL of a 10 mM solution, you will need: MW (in g/mol) * 0.01 mg of the compound.

  • Weigh Compound: Accurately weigh the calculated mass of the compound using an analytical balance and place it into a sterile, appropriately sized vial (e.g., a 1.5 mL microcentrifuge tube).[12]

  • Add Solvent: Add 1 mL of anhydrous, high-purity DMSO to the vial.[9]

  • Dissolve: Vortex the solution vigorously for 1-2 minutes.[9] If needed, gently warm the tube to 37°C and sonicate for 5-10 minutes to ensure complete dissolution.[9]

  • Inspect and Store: Visually inspect the solution to ensure no solid particles remain. Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.[9] Label clearly with the compound name, concentration, and date.[12][31]

Table 1: Comparison of Common Solubilization Approaches
MethodMechanismTypical ConcentrationProsCons
DMSO Polar aprotic solvent< 0.5% in final assay[15]Broadly effective, well-understoodCan be toxic to cells, can cause compound precipitation upon dilution
Co-Solvents (Ethanol, PEG 400) Reduces solvent polarity[4]1-5% in final assaySimple, effective for moderately hydrophobic compoundsPotential for toxicity, may not be strong enough for very insoluble compounds
Cyclodextrins (HP-β-CD) Encapsulation in hydrophobic core[24]1-20% w/v solution[23]Low toxicity, high solubilizing power, benign vehicle[23]Can be expensive, may not work for all molecular shapes
Surfactants (Tween® 80) Micellar encapsulation[28]0.01-1% in final assayVery effective solubilizersCan interfere with assays (e.g., protein binding), potential for cell lysis at high conc.
pH Adjustment Formation of a more soluble saltpH 2-5 for basic compoundsSimple, inexpensive, very effective if compound is ionizableCan damage cells or proteins, may alter compound activity
Diagram 1: Troubleshooting Workflow for Compound Solubility

A step-by-step decision guide for researchers.

G cluster_0 Phase 1: Initial Dissolution cluster_1 Phase 2: Basic Troubleshooting cluster_2 Phase 3: Advanced Strategies start Start with Dry Compound prep_stock Prepare 10-50 mM Stock in 100% Anhydrous DMSO start->prep_stock dilute Dilute to Final Conc. in Aqueous Buffer prep_stock->dilute check1 Does it Precipitate? dilute->check1 reverse_dilute Try Reverse Dilution (Add DMSO to vortexing buffer) check1->reverse_dilute Yes success Success! Proceed with Assay (with proper vehicle controls) check1->success No lower_conc Lower Final Target Concentration reverse_dilute->lower_conc check2 Still Precipitates? lower_conc->check2 cosolvent Use Co-Solvent (e.g., PEG 400) check2->cosolvent Yes check2->success No cyclo Use Cyclodextrin (e.g., HP-β-CD) cosolvent->cyclo If fails ph_adjust Adjust pH (if compound is ionizable) cyclo->ph_adjust If fails surfactant Use Surfactant (e.g., Tween-80) ph_adjust->surfactant If fails surfactant->success If works

Caption: A decision workflow for troubleshooting compound solubility issues.

Diagram 2: Mechanism of Cyclodextrin Encapsulation

Illustrating how cyclodextrins enhance solubility.

G cluster_CD Cyclodextrin (HP-β-CD) cluster_Comp This compound cluster_Complex Water-Soluble Inclusion Complex CD Cavity Hydrophobic Cavity Exterior Hydrophilic Exterior Compound Hydrophobic Compound Compound->Cavity Forms Complex Complex Encapsulated Compound cluster_CD cluster_CD cluster_Complex cluster_Complex cluster_Comp cluster_Comp

Caption: Encapsulation of a hydrophobic drug within a cyclodextrin molecule.

References

Technical Support Center: Strategies for Scaling Up the Synthesis of Isoquinoline-4-carbothioamide

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center dedicated to the synthesis and scale-up of Isoquinoline-4-carbothioamide. As a molecule of significant interest in medicinal chemistry and drug development, mastering its synthesis on a larger scale is critical. This guide is designed to move beyond simple protocols, offering a deeper understanding of the process, troubleshooting common hurdles, and ensuring a safe, efficient, and scalable workflow. We will address the "why" behind experimental choices, empowering you to adapt and optimize the synthesis for your specific needs.

Section 1: Foundational Synthesis & Mechanism FAQs

This section addresses fundamental questions regarding the synthesis of this compound. The most common laboratory route involves the thionation of the corresponding amide, Isoquinoline-4-carboxamide, or the direct conversion from Isoquinoline-4-carbonitrile.

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent and scalable approach is the thionation of Isoquinoline-4-carboxamide using a thionating agent. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane 2,4-disulfide) is a widely used reagent for this transformation due to its effectiveness under relatively mild conditions.[1][2] Alternative reagents include phosphorus pentasulfide (P₄S₁₀), though it often requires higher temperatures and can be less selective.[1][3]

The general reaction pathway is illustrated below:

Synthesis_Pathway Figure 1: Synthesis of this compound cluster_start Starting Material cluster_reagent Thionation Reagent cluster_product Final Product start Isoquinoline-4-carboxamide product This compound start->product Thionation in Anhydrous Solvent (e.g., Toluene, Dioxane) reagent Lawesson's Reagent or P₄S₁₀ reagent->product

Caption: Figure 1: General reaction scheme for the thionation of an amide precursor.

Q2: Why is Lawesson's reagent generally preferred over Phosphorus Pentasulfide (P₄S₁₀) for scale-up?

A2: Lawesson's reagent is often preferred for several reasons directly relevant to scalability:

  • Solubility: It is generally more soluble in common organic solvents like toluene, THF, or dioxane compared to P₄S₁₀, leading to more homogeneous reaction mixtures which are easier to stir and control at scale.[3]

  • Milder Conditions: Reactions with Lawesson's reagent typically proceed at lower temperatures (e.g., refluxing toluene) than those requiring P₄S₁₀, which reduces the risk of thermal decomposition of starting materials or products and leads to fewer side reactions.[1]

  • Improved Selectivity: It is often more chemoselective, reducing the formation of undesired byproducts.

Q3: Can I synthesize the thioamide directly from the corresponding nitrile (Isoquinoline-4-carbonitrile)?

A3: Yes, direct conversion from a nitrile is a viable alternative. This can be achieved by reacting the nitrile with a source of hydrogen sulfide (H₂S) or a synthetic equivalent. For example, reacting nitriles with H₂S in the presence of a base like pyridine or triethylamine is a known method. However, the use of highly toxic and flammable H₂S gas presents significant safety and engineering challenges for scale-up, making it a less common choice in many settings.[4]

Section 2: Troubleshooting Guide for Scale-Up

Scaling up a synthesis from grams to kilograms invariably introduces new challenges. This guide addresses specific issues you may encounter.

Problem/Observation Potential Cause(s) Recommended Solutions & Scientific Rationale
Low Yield & Incomplete Conversion 1. Insufficient reagent stoichiometry.2. Poor solubility of Lawesson's reagent.3. Reaction temperature is too low or time is too short.1. Increase Stoichiometry: On a larger scale, inefficiencies in mixing can require a slight excess of the thionating agent (e.g., 0.5-0.6 equivalents of Lawesson's reagent per amide).2. Improve Solubility: Use a co-solvent like dioxane or switch to a higher boiling point solvent like xylene to ensure the reagent remains dissolved. A homogeneous reaction is critical for consistent conversion at scale.3. Optimize Conditions: Monitor the reaction by TLC or HPLC. If conversion stalls, consider extending the reaction time or incrementally increasing the temperature.
Formation of Dark, Tarry Byproducts 1. Thermal decomposition at high temperatures.2. Reaction with impurities in starting materials or solvent.1. Precise Temperature Control: Use a reactor with a jacketed heating/cooling system to maintain a stable temperature and avoid hotspots. If using P₄S₁₀, which requires higher heat, this is particularly critical.[5]2. Ensure Purity: Use high-purity, anhydrous solvents and recrystallized starting materials. Water can react violently with thionating agents, generating undesirable side products and safety hazards.[3]
Difficult Product Isolation & Purification 1. Product is contaminated with sulfur-containing byproducts.2. Product co-precipitates with reagent decomposition products.1. Aqueous Workup: After quenching the reaction (e.g., with saturated NaHCO₃ solution), perform several aqueous washes to remove water-soluble phosphorus byproducts.2. Recrystallization: Avoid column chromatography for large-scale purification. Develop a robust recrystallization protocol. Screen solvents like ethanol, isopropanol, or ethyl acetate/heptane mixtures to find a system that effectively removes impurities.3. Trituration: For removing less polar impurities, triturating the crude solid with a solvent in which the product is poorly soluble (e.g., diethyl ether or hexanes) can be very effective.
Exothermic Reaction is Difficult to Control 1. Rapid, uncontrolled reaction of the thionating agent.2. Adding the reagent all at once (batch addition) on a large scale.1. Portion-wise or Slow Addition: Never add the thionating agent in one portion at scale. Add it slowly in portions or as a slurry in the reaction solvent. This allows the heat generated to dissipate safely.2. Reverse Addition: Consider adding the amide solution to a slurry of the thionating agent to maintain better control over the reaction rate.3. Monitor Internal Temperature: Always use a temperature probe in the reaction mixture to monitor the internal temperature, not just the jacket temperature.

Section 3: Key Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound via Thionation

This protocol is a representative procedure for a 100g scale synthesis. All operations should be conducted in a well-ventilated fume hood or a suitable chemical reactor.

Materials:

  • Isoquinoline-4-carboxamide (100 g, 0.58 mol)

  • Lawesson's Reagent (129 g, 0.32 mol, 0.55 eq)

  • Anhydrous Toluene (2 L)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • Reactor Setup: Set up a 5 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and temperature probe.

  • Charging Reagents: Charge the reactor with Isoquinoline-4-carboxamide (100 g) and anhydrous toluene (1.5 L). Begin stirring to form a slurry.

  • Inert Atmosphere: Purge the reactor with nitrogen for 15 minutes to ensure an inert atmosphere.

  • Reagent Addition: Under a positive flow of nitrogen, add Lawesson's reagent (129 g) to the slurry in 4-5 portions over 30 minutes. A slight exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux (approx. 110°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting amide is consumed.

  • Cooling & Quenching: Cool the reaction mixture to room temperature. A solid product will likely precipitate. Slowly and carefully add 1 L of saturated NaHCO₃ solution to quench any unreacted thionating agent and acidic byproducts. Caution: This may produce gas; ensure adequate ventilation.

  • Workup: Stir the biphasic mixture vigorously for 30 minutes. Filter the solid product and wash the filter cake sequentially with 500 mL of water and then 200 mL of cold toluene.

  • Drying: Dry the crude yellow solid in a vacuum oven at 50°C until a constant weight is achieved.

  • Purification (Recrystallization): Transfer the crude solid to a clean flask. Add ethanol and heat to reflux until the solid is fully dissolved. Allow the solution to cool slowly to room temperature, then cool further in an ice bath for 1 hour to maximize crystal formation. Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum.

Scale_Up_Workflow Figure 2: Workflow for Scaled Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Reactor Setup & Inerting (N₂) B Charge Amide & Solvent A->B C Controlled Addition of Lawesson's Reagent B->C D Heat to Reflux & Monitor Progress C->D E Cool to RT D->E F Quench with NaHCO₃ Solution E->F G Filter & Wash Crude Product F->G H Recrystallization from Ethanol G->H I Filter & Dry Final Product H->I

Caption: Figure 2: A typical workflow for the scale-up of the thionation reaction.

Section 4: Process Safety at Scale

Q1: What are the primary safety hazards associated with using Lawesson's reagent or P₄S₁₀ at scale?

A1: The primary hazard is the release of toxic and foul-smelling hydrogen sulfide (H₂S) gas, which can occur upon contact with moisture or during the aqueous quench.[3] P₄S₁₀ reacts violently with water. Both reagents are flammable solids.

Q2: How can I safely handle and quench a large-scale thionation reaction?

A2:

  • Ventilation: All operations must be performed in a reactor system with proper ventilation and off-gas scrubbing capabilities (e.g., a caustic scrubber with bleach to neutralize H₂S).

  • Inert Atmosphere: Strictly maintain an inert (nitrogen or argon) atmosphere throughout the reaction to prevent contact with atmospheric moisture.[3]

  • Controlled Quench: Cool the reaction mixture completely before quenching. Add the quenching solution (e.g., saturated NaHCO₃) slowly and with vigorous stirring to control gas evolution. Monitor the internal temperature during the quench.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses, a face shield, and a lab coat. For large-scale operations, an H₂S gas monitor is highly recommended.

Q3: Are there "greener" or safer alternatives for this synthesis?

A3: Research into greener thionation methods is ongoing. Some approaches use elemental sulfur with a suitable activator, which can be less hazardous than phosphorus-based reagents.[6] Additionally, recent developments have led to air-stable, odorless thionating reagents that do not release H₂S, which could be highly advantageous for industrial synthesis.[2] Exploring these newer methods during process development could significantly improve the safety and environmental profile of the synthesis.[7]

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Isoquinoline-4-Carbothioamide and its Amide Analogue

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of medicinal chemistry, the isoquinoline scaffold is a privileged structure, forming the core of numerous natural and synthetic compounds with a wide array of biological activities.[1][2] Modifications to this core, particularly at the 4-position, have been a subject of intense research to develop novel therapeutic agents. This guide provides a comparative overview of the biological activities of two closely related analogues: isoquinoline-4-carbothioamide and isoquinoline-4-carboxamide. While direct head-to-head comparative studies are limited, this document synthesizes available data on their derivatives to offer insights into their potential therapeutic applications, focusing on antimicrobial and anticancer properties.

The Significance of the Amide and Thioamide Moieties

The amide functional group is a cornerstone in the structure of many pharmaceuticals due to its metabolic stability and ability to form hydrogen bonds, which are crucial for molecular recognition at biological targets.[3] The substitution of the oxygen atom in an amide with a sulfur atom to form a thioamide can significantly alter the molecule's physicochemical properties, including its electronic distribution, lipophilicity, and hydrogen bonding capacity.[4] These changes can, in turn, have a profound impact on the compound's biological activity, potency, and pharmacokinetic profile.

Anticancer Potential: A Tale of Two Scaffolds

Isoquinoline and Quinoline Carboxamides as Anticancer Agents:

Derivatives of quinoline-4-carboxamide and other isoquinoline carboxamides have demonstrated significant cytotoxic effects against various cancer cell lines.[5][8] The mechanism of action for some of these compounds is believed to involve the inhibition of key enzymes in cancer cell proliferation, such as topoisomerase.[7] For instance, certain 4-oxoquinoline-3-carboxamide derivatives have shown potent activity against gastric cancer cell lines.[6] Structure-activity relationship (SAR) studies on substituted isoquinolin-1-ones, which also contain a core amide functionality, have identified compounds with potent anticancer activity against multiple human cancer cell lines.[9]

Inference for Isoquinoline-4-Carboxamide:

Based on the robust anticancer activity observed in a variety of structurally related carboxamides, it is plausible to hypothesize that isoquinoline-4-carboxamide could serve as a valuable scaffold for the development of novel anticancer agents. Further derivatization of the amide nitrogen could lead to compounds with enhanced potency and selectivity.

This compound and its Derivatives in Cancer Research:

In contrast to the wealth of data on carboxamides, there is a scarcity of information on the anticancer activity of this compound. However, related thiosemicarbazones of isoquinoline-1-carboxaldehyde have been synthesized and evaluated for their antineoplastic activity, showing promising results in leukemia models.[8] While thiosemicarbazones and carbothioamides are distinct functional groups, they share the thioamide-like N-C=S moiety, suggesting that sulfur-containing isoquinoline derivatives warrant further investigation in oncology.

Antimicrobial Activity: A Comparative Outlook

The threat of antimicrobial resistance has spurred the search for new antibacterial and antifungal agents. The isoquinoline nucleus has been a fruitful starting point for the development of such compounds.[2][10]

Antimicrobial Profile of Isoquinoline Carboxamide Derivatives:

Numerous studies have reported the synthesis and antimicrobial evaluation of quinoline and isoquinoline carboxamide derivatives.[7][11][12][13][14][15] These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria.[16] The mechanism of action is often attributed to the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane. For example, certain 2-phenyl-quinoline-4-carboxylic acid derivatives, precursors to carboxamides, have displayed good antibacterial activity against Staphylococcus aureus and Escherichia coli.[13]

Antimicrobial Insights from Isoquinoline Carbothioamide Analogues:

While direct antimicrobial data for this compound is limited, a study on N-aryl-3,4-dihydroisoquinoline carbothioamide analogues revealed significant urease inhibitory activity.[17] Urease is a key enzyme in the pathogenesis of several bacterial infections, such as those caused by Helicobacter pylori. The potent inhibition of this enzyme by carbothioamide derivatives suggests a potential therapeutic application in combating such infections. The structure-activity relationship in this study indicated that compounds with electron-donating groups on the N-aryl substituent exhibited superior activity.[17]

Data Summary

Compound ClassBiological ActivityKey FindingsReferences
Isoquinoline/Quinoline Carboxamide Derivatives Anticancer- Cytotoxic against various cancer cell lines.- Potential mechanism via topoisomerase inhibition.[5][6][7][8][9]
Antimicrobial- Active against Gram-positive and Gram-negative bacteria.[7][11][12][13][14][15][16]
N-Aryl-3,4-dihydroisoquinoline Carbothioamide Analogues Urease Inhibition- Potent inhibitors of urease, a bacterial virulence factor.[17]
Isoquinoline-1-carboxaldehyde Thiosemicarbazones Anticancer- Antineoplastic activity in leukemia models.[8]

Experimental Protocols

To facilitate further research in this area, detailed protocols for standard assays to evaluate anticancer and antimicrobial activities are provided below.

Protocol 1: MTT Assay for Cytotoxicity

This colorimetric assay is a standard method to assess the in vitro cytotoxic effects of compounds on cancer cell lines.

Principle: The assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Workflow Diagram:

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed cancer cells in a 96-well plate compound_prep 2. Prepare serial dilutions of test compounds treat_cells 3. Treat cells with compounds for 24-72 hours compound_prep->treat_cells add_mtt 4. Add MTT solution to each well treat_cells->add_mtt incubate_mtt 5. Incubate for 2-4 hours to allow formazan formation add_mtt->incubate_mtt solubilize 6. Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance 7. Measure absorbance at ~570 nm solubilize->read_absorbance calculate_ic50 8. Calculate IC50 values read_absorbance->calculate_ic50

Caption: Workflow for determining cytotoxicity using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then make serial dilutions in the cell culture medium.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the solvent) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Broth Microdilution Assay for Antimicrobial Susceptibility

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism after incubation.

Workflow Diagram:

Broth_Microdilution_Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation cluster_analysis Data Analysis compound_dilution 1. Prepare serial dilutions of the test compound in broth inoculum_prep 2. Prepare a standardized bacterial inoculum inoculate_wells 3. Inoculate each well with the bacterial suspension inoculum_prep->inoculate_wells incubate_plate 4. Incubate the plate under appropriate conditions inoculate_wells->incubate_plate read_mic 5. Determine the MIC by visual inspection or absorbance reading incubate_plate->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth) directly in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism for a specified time (e.g., 18-24 hours).

  • MIC Determination: After incubation, determine the MIC by visually inspecting for turbidity (growth) in the wells. The MIC is the lowest concentration of the compound in which no visible growth is observed. Alternatively, the absorbance can be read using a microplate reader.

Conclusion and Future Directions

The available literature suggests that both isoquinoline-4-carboxamide and this compound scaffolds hold promise for the development of new therapeutic agents. Derivatives of isoquinoline carboxamides have demonstrated notable anticancer and antimicrobial activities. On the other hand, the corresponding carbothioamide derivatives have shown potential as enzyme inhibitors, particularly against bacterial urease.

The subtle yet significant structural difference between the amide and thioamide functionalities can lead to distinct biological profiles. The thioamide's altered electronic and steric properties may result in different target interactions and pharmacokinetic properties compared to its amide counterpart.

To provide a definitive comparison, future research should focus on the direct synthesis and parallel biological evaluation of this compound and isoquinoline-4-carboxamide, as well as their N-substituted derivatives. Such studies, employing standardized assays like the MTT and broth microdilution methods, would provide the crucial experimental data needed to elucidate their structure-activity relationships and guide the rational design of more potent and selective drug candidates.

References

A Researcher's Guide to Validating the Mechanism of Action of Isoquinoline-4-carbothioamide: A Comparative Framework

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the identification of a novel bioactive compound is but the first step on a long and arduous journey. The true crucible for any potential therapeutic is the rigorous validation of its mechanism of action (MoA). This process demands a multi-faceted, evidence-based approach to build an unassailable case for how a molecule exerts its biological effect. This guide provides an in-depth, technical framework for researchers, scientists, and drug development professionals tasked with validating the MoA of a novel compound, using Isoquinoline-4-carbothioamide as our central example.

Isoquinoline-based compounds represent a privileged scaffold in medicinal chemistry, known to interact with a wide array of biological targets.[1][2][3] For the purpose of this guide, we will postulate a common and therapeutically relevant MoA for our this compound candidate: the inhibition of a critical protein kinase, "Kinase X," a key node in a signaling pathway implicated in cancer cell proliferation. Our goal is not just to test this hypothesis, but to build a self-validating system of experiments that confirms target engagement, cellular activity, and phenotypic outcomes.

Tier 1: Confirming Direct Target Engagement - The Biophysical Interrogation

The foundational pillar of MoA validation is to unequivocally demonstrate a direct, physical interaction between the small molecule and its putative protein target.[4][5] Without this, any downstream cellular effects are merely correlational. Biophysical assays are the gold standard for this initial step, providing quantitative data on binding affinity and kinetics in a controlled, cell-free environment.

Methodology Comparison: ITC vs. SPR

Two of the most robust and widely adopted techniques for characterizing protein-ligand interactions are Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).[6][7] The choice between them often depends on the specific questions being asked and the resources available.

FeatureIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)
Principle Measures heat released or absorbed during binding in solution.[8]Detects changes in refractive index as a ligand binds to a target immobilized on a sensor surface.[9][10]
Key Outputs Binding Affinity (Kd), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS).Binding Affinity (Kd), Association Rate (kon), Dissociation Rate (koff).[11]
Advantages Label-free, in-solution measurement, provides a complete thermodynamic profile.[12][13]Real-time kinetic data, high sensitivity, requires less protein.[14]
Disadvantages Requires larger quantities of pure protein, lower throughput.[15]Requires immobilization of the target, which can potentially alter its conformation or activity.[7]

Experimental Workflow: Direct Target Engagement

G cluster_0 Tier 1: Direct Target Engagement Validation start Hypothesis: This compound binds to Kinase X itc Isothermal Titration Calorimetry (ITC) start->itc Thermodynamics spr Surface Plasmon Resonance (SPR) start->spr Kinetics data_analysis Quantitative Analysis: Determine Kd, Kinetics, & Thermodynamics itc->data_analysis spr->data_analysis conclusion Conclusion: Confirmed Physical Binding data_analysis->conclusion G cluster_1 Kinase X Signaling Cascade Upstream Upstream Signal Kinase_X Kinase X Upstream->Kinase_X Substrate Downstream Substrate Kinase_X->Substrate Phosphorylation pSubstrate Phosphorylated Substrate (Active Signal) Phenotype Cell Proliferation pSubstrate->Phenotype Drug Isoquinoline-4- carbothioamide Drug->Inhibition

References

Isoquinoline-4-Carbothioamide Versus Other Isoquinoline Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoquinoline Scaffold as a Privileged Structure

The isoquinoline scaffold, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, is a cornerstone in medicinal chemistry and drug discovery.[1][2] Its rigid structure and the presence of a nitrogen atom make it an ideal framework for interacting with a wide array of biological targets.[3] This versatility has led to the development of numerous natural and synthetic isoquinoline derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][4]

The therapeutic profile of an isoquinoline derivative is profoundly influenced by the nature and position of its substituents.[5] This guide provides an in-depth comparative analysis of isoquinoline-4-carbothioamide against other key classes of isoquinoline derivatives. By examining how subtle structural modifications alter biological activity and mechanism of action, this document aims to provide researchers, scientists, and drug development professionals with field-proven insights to guide the rational design of next-generation therapeutics.

Focus on the Target: this compound

The introduction of a carbothioamide (-CSNH₂) group, particularly at the 4-position of the isoquinoline ring, creates a compound with distinct chemical and biological properties. The sulfur and nitrogen atoms in the carbothioamide moiety act as excellent metal chelators. This ability to sequester transition metals like copper is believed to be a key driver of its biological activity, particularly its anticancer effects.[6] The resulting metal complexes can participate in redox cycling, leading to the generation of cytotoxic reactive oxygen species (ROS) and subsequent induction of oxidative stress within cancer cells.[6][7]

Caption: Chemical structure of this compound.

A Comparative Analysis of Isoquinoline Derivatives

The choice of functional group and its position on the isoquinoline core are critical determinants of the resulting compound's pharmacological profile. The following table and discussion compare this compound with other significant classes of derivatives to highlight these structure-activity relationships (SAR).

Derivative ClassKey Structural FeaturePrimary Biological ActivityCommon Mechanism of ActionReported Potency (IC50/MIC)
Isoquinoline-4-carbothioamides Carbothioamide group at C4Anticancer, Antileukemic[6][8]Metal Chelation, ROS Generation, Oxidative Stress[6][7]Low to mid-nanomolar range (in the presence of copper)[6]
3-Arylisoquinolines Aryl group at C3Anticancer[5]Topoisomerase I and II inhibition[5]Micromolar range (e.g., 1.93 µM)[5]
Tetrahydroisoquinolines (THIQs) Reduced (saturated) pyridine ringDiverse: Antitumor, Antimicrobial, Neuroprotective[9][10]Varies widely: Enzyme inhibition, Receptor antagonism[10]Varies from nanomolar to micromolar depending on target[10]
Isoquinoline-Sulfonamides Sulfonamide groupAntimicrobial[11]Inhibition of essential bacterial metabolic pathwaysModerate activity (compared to standard antibiotics)[11]
Insights into Structure-Activity Relationships
  • Isoquinoline-4-carbothioamides vs. 3-Arylisoquinolines: While both classes exhibit anticancer properties, their mechanisms diverge significantly based on the substituent. The C4-carbothioamide leverages metal chelation and ROS production, a form of targeted chemical assault.[6] In contrast, positioning a bulky aryl group at the C3 position facilitates the inhibition of crucial enzymes like topoisomerases, which are involved in DNA replication and repair.[5] This highlights a fundamental choice in drug design: inducing cellular chaos via oxidative stress versus targeted enzymatic inhibition.

  • Isoquinoline-4-carbothioamides vs. Tetrahydroisoquinolines (THIQs): The saturation of the pyridine ring to form the THIQ scaffold dramatically alters the molecule's geometry from planar to a more flexible, three-dimensional shape.[10] This increased conformational flexibility allows THIQs to fit into a wider variety of enzyme active sites and receptor pockets, explaining their incredibly diverse biological activities, from anticancer to neuroprotective effects.[10] The planar, aromatic nature of this compound is better suited for mechanisms like DNA intercalation or interactions with planar binding sites, whereas the flexibility of THIQs allows for broader target engagement.

  • Isoquinoline-4-carbothioamides vs. Isoquinoline-Sulfonamides: The replacement of the carbothioamide with a sulfonamide group shifts the primary activity from anticancer to antimicrobial.[11] Sulfonamides are classic bioisosteres of p-aminobenzoic acid (PABA), a key component for folic acid synthesis in bacteria. While not all sulfonamides work this way, their inclusion often directs the molecule's activity towards bacterial targets.[11] This demonstrates how a specific functional group can completely redirect the therapeutic application of the core isoquinoline scaffold.

Mechanistic Deep Dive: Convergent Pathways to Cell Death

Many isoquinoline derivatives, despite their structural differences, ultimately converge on similar cellular outcomes, such as inducing apoptosis (programmed cell death) in cancer cells. However, the initial triggers for these pathways are distinct. The choice of an experimental approach to elucidate the mechanism of action is therefore critically dependent on the derivative's chemical nature. A compound with a metal-chelating moiety like a carbothioamide warrants an early investigation into ROS production, whereas a derivative with a structure similar to known DNA binders would prompt an analysis of topoisomerase inhibition or cell cycle arrest.

cluster_ROS Carbothioamide Pathway cluster_Topo Aryl/Planar Derivative Pathway IQ_Derivative Isoquinoline Derivative ROS Reactive Oxygen Species (ROS) Production IQ_Derivative->ROS DNA_Damage DNA Damage / Topoisomerase Inhibition IQ_Derivative->DNA_Damage Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase Activation Mito->Caspase Cell_Cycle Cell Cycle Arrest (G2/M Phase) DNA_Damage->Cell_Cycle Cell_Cycle->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Generalized signaling pathways for the anticancer activity of isoquinoline derivatives.

The diagram above illustrates how different isoquinoline derivatives can initiate distinct upstream events (ROS production vs. DNA damage) that converge on the activation of caspases, the primary executioners of apoptosis.[5][6]

Experimental Design & Protocols: A Self-Validating Framework

The integrity of any comparative study rests on robust and reproducible experimental protocols. The following workflows are presented not merely as steps, but as logical, self-validating systems for the synthesis and evaluation of novel isoquinoline derivatives.

Experimental Workflow: From Synthesis to Mechanistic Insight

A logical progression is essential for the efficient evaluation of new chemical entities. The initial synthesis and characterization confirm the molecule's identity and purity, which is a prerequisite for reliable biological data. Broad screening assays identify promising candidates, which are then subjected to more detailed mechanistic studies to understand their mode of action.

Caption: A typical experimental workflow for the evaluation of novel isoquinoline derivatives.[5]

Protocol 1: Synthesis via Bischler-Napieralski Reaction

This classic method is a reliable route for generating the core isoquinoline scaffold, which can then be further functionalized. The causality is clear: an acylated β-phenylethylamine undergoes acid-catalyzed cyclodehydration to form a dihydroisoquinoline, which is then aromatized.[12][13]

Objective: To synthesize a 1-substituted-3,4-dihydroisoquinoline intermediate.

Materials:

  • β-phenylethylamine derivative

  • Acyl chloride or anhydride

  • Anhydrous solvent (e.g., Toluene or Acetonitrile)

  • Lewis acid (e.g., Phosphorus oxychloride (POCl₃) or Phosphorus pentoxide (P₂O₅))

  • Dehydrogenation agent (e.g., Palladium on carbon (Pd/C))

Procedure:

  • Acylation: Dissolve the β-phenylethylamine derivative in an anhydrous solvent under an inert atmosphere (e.g., Nitrogen). Cool the solution in an ice bath (0°C).

  • Add the corresponding acyl chloride or anhydride dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours until the starting material is consumed (monitor by TLC).

  • Quench the reaction with water and extract the amide product with an organic solvent (e.g., Ethyl Acetate). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Cyclodehydration: Dissolve the purified amide in an anhydrous solvent. Add the Lewis acid (e.g., POCl₃) portion-wise at 0°C.

  • Reflux the mixture for 2-6 hours. The reaction progress should be monitored by TLC.

  • Cool the reaction mixture and carefully pour it onto crushed ice. Basify with a cold aqueous solution of sodium hydroxide (NaOH) to pH > 10.

  • Extract the 3,4-dihydroisoquinoline product with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate.

  • Dehydrogenation (Aromatization): Dissolve the dihydroisoquinoline in a suitable solvent (e.g., xylene) and add 10% Pd/C.

  • Reflux the mixture for 12-24 hours.

  • Cool the reaction, filter through a pad of Celite to remove the catalyst, and concentrate the filtrate to yield the isoquinoline derivative. Purify via column chromatography.

Protocol 2: Cytotoxicity Evaluation via MTT Assay

The MTT assay is a standard colorimetric method for assessing cell viability. Its principle is self-validating: only metabolically active cells can reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a cancer cell line.

Materials:

  • Human cancer cell line (e.g., A549, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Test compound dissolved in DMSO (stock solution)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well microtiter plate

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (negative control) and vehicle control (DMSO at the highest concentration used).

  • Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Perspectives

This guide demonstrates that the isoquinoline scaffold is not a monolithic entity but a highly tunable framework for drug design. The choice to pursue a C4-carbothioamide, a C3-aryl derivative, or a saturated THIQ is a strategic decision that dictates the likely biological target and mechanism of action. This compound and its related thiosemicarbazones stand out for their unique mechanism involving metal chelation and ROS induction, offering a potent strategy against cancer.[6] In contrast, other derivatives leverage more traditional mechanisms like enzyme inhibition or receptor modulation.[5][10]

Future research should focus on creating hybrid molecules that combine the beneficial features of different classes, such as incorporating the metal-chelating properties of a carbothioamide onto a more selective THIQ backbone.[14] Continued exploration of the vast chemical space surrounding the isoquinoline core, guided by a deep understanding of structure-activity relationships, will undoubtedly lead to the discovery of novel and more effective therapeutic agents.[14][15]

References

A Comparative Guide to Confirming Target Engagement of Isoquinoline-4-carbothioamide in a Cellular Context

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of modern experimental strategies to definitively confirm the intracellular target engagement of novel small molecules, using Isoquinoline-4-carbothioamide as a representative compound. For researchers in drug discovery, moving beyond biochemical affinity to prove a molecule interacts with its intended target within the complex and dynamic environment of a living cell is a critical milestone. This document outlines the principles, protocols, and comparative advantages of key methodologies, empowering scientists to make informed decisions and generate robust, self-validating data packages for their lead compounds.

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with diverse pharmacological activities.[1][2] Derivatives such as this compound are of significant interest for their potential as therapeutic agents.[3][4] However, a compound's ultimate utility is contingent on its ability to specifically engage a biological target to elicit a desired pharmacological response. Target engagement assays are therefore indispensable for validating a compound's mechanism of action and building the structure-activity relationships that drive drug development programs.[5][6]

This guide will compare several orthogonal approaches, from direct biophysical measurements in cell lysates to sophisticated assays in living cells, providing a comprehensive toolkit for the rigorous validation of a compound like this compound.

The Target Engagement Workflow: From Hypothesis to Cellular Confirmation

Confirming target engagement is not a single experiment but a logical progression of assays. The initial step often involves identifying putative targets, which can be achieved through broad, unbiased methods like chemical proteomics. Once a primary target is hypothesized, a series of increasingly physiological assays are employed to confirm this interaction with high confidence.

G cluster_0 Phase 1: Target Identification (Unbiased) cluster_1 Phase 2: Biophysical Confirmation (Direct Binding) cluster_2 Phase 3: Cellular Confirmation (Physiological Context) a Chemical Proteomics (e.g., Kinobeads Pulldown) b Isothermal Titration Calorimetry (ITC) a->b Hypothesized Target(s) c Surface Plasmon Resonance (SPR) a->c Hypothesized Target(s) d Cellular Thermal Shift Assay (CETSA) b->d Validated In Vitro Binder c->d Validated In Vitro Binder e Competition Binding (e.g., Kinobeads) d->e Confirmed Cellular Engagement f Live-Cell Reporter Assays (e.g., NanoBRET™) d->f Confirmed Cellular Engagement

Figure 1. A generalized workflow for identifying and confirming small molecule target engagement.

Biophysical Methods: Quantifying Direct Interaction

Before assessing engagement in cells, it is crucial to confirm a direct, physical interaction between the compound and a purified version of the hypothesized target protein. These methods provide high-quality quantitative data on binding affinity and thermodynamics but lack the physiological context of a cell.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event.[7] This technique provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[8][9]

Principle of Causality: The choice to use ITC rests on its ability to measure binding in-solution without modification or immobilization of the interactants, providing a true measure of the binding thermodynamics in a controlled, cell-free environment.[7][10]

Comparative Data: this compound vs. Control

MethodCompoundTargetKD (nM)Stoichiometry (n)ΔH (kcal/mol)-TΔS (kcal/mol)
ITC This compoundKinase X1501.05-8.5-2.1
ITC Staurosporine (Control)Kinase X200.98-11.2-1.5
SPR This compoundKinase X135---
SPR Staurosporine (Control)Kinase X18---

Table 1. Hypothetical biophysical data comparing this compound with a known broad-spectrum kinase inhibitor, Staurosporine, against a putative target, Kinase X.

Experimental Protocol: Isothermal Titration Calorimetry

  • Sample Preparation:

    • Dialyze the purified target protein (e.g., Kinase X) extensively against the final assay buffer to minimize buffer mismatch effects.[8] A common buffer is 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP.

    • Dissolve this compound in 100% DMSO to create a high-concentration stock, then dilute into the final, matched assay buffer. The final DMSO concentration in both the cell and syringe should be identical and ideally ≤ 1% to minimize heats of dilution.[8]

    • Degas all solutions immediately prior to use.[8]

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Load the protein solution (typically 5-10 µM) into the sample cell.

    • Load the compound solution (typically 50-100 µM, or ~10x the protein concentration) into the injection syringe.

  • Titration:

    • Perform an initial small injection (e.g., 0.4 µL) to remove air from the syringe, followed by a series of 15-20 injections (e.g., 2 µL each) spaced adequately to allow a return to baseline.

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to calculate KD, n, and ΔH.[11]

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures molecular interactions in real-time.[12] It provides precise insights into binding kinetics (association rate, ka; dissociation rate, kd) and affinity (KD).[13]

Principle of Causality: SPR is selected when kinetic data is paramount. The residence time of a drug on its target (related to kd) often correlates better with clinical efficacy than simple affinity.[14] This makes SPR invaluable for lead optimization.

Experimental Protocol: Surface Plasmon Resonance

  • Chip Preparation & Immobilization:

    • Select a sensor chip (e.g., CM5). Activate the carboxymethylated dextran surface using a mixture of EDC and NHS.

    • Immobilize the target protein (e.g., Kinase X) to the surface via amine coupling. Aim for a low to medium density to avoid mass transport limitations.

    • Deactivate any remaining active esters using ethanolamine. A reference channel should be prepared similarly but without protein immobilization.

  • Binding Analysis:

    • Prepare a dilution series of this compound in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).

    • Inject the compound solutions over the target and reference surfaces, starting with the lowest concentration. Include several buffer-only injections for double referencing.

    • Monitor the association phase during injection and the dissociation phase during the subsequent buffer wash.

  • Data Analysis:

    • Subtract the reference channel signal and the buffer-only signal from the active channel data.

    • Globally fit the resulting sensorgrams from the concentration series to a kinetic model (e.g., 1:1 Langmuir binding) to determine ka, kd, and calculate the equilibrium dissociation constant (KD = kd/ka).[14]

Cellular Methods: Proving Engagement in a Physiological Setting

While biophysical assays confirm direct binding, they do not prove that the compound can reach and engage its target inside a cell. Cellular target engagement assays are the definitive step in validating a compound's mechanism of action.

Cellular Thermal Shift Assay (CETSA®)

CETSA is the gold standard for verifying intracellular target engagement. It is based on the principle that ligand binding stabilizes a protein, leading to an increase in its thermal stability.[15] This change in the protein's melting temperature (Tagg) is a direct proxy for target binding in the native cellular environment.[16][17]

Principle of Causality: CETSA is chosen because it measures engagement with the endogenous, unmodified protein in its natural subcellular location, subject to physiological concentrations of ATP, cofactors, and competing proteins. A positive result provides very high confidence that the compound interacts with its target in a relevant biological context.[18][19]

G cluster_0 Step 1: Cell Treatment cluster_1 Step 2: Thermal Challenge cluster_2 Step 3: Lysis & Separation cluster_3 Step 4: Quantification cluster_4 Step 5: Analysis a Treat intact cells with This compound or Vehicle (DMSO) b Aliquot cells and heat to a range of temperatures (e.g., 40-70°C) a->b c Lyse cells (e.g., freeze-thaw) Separate soluble fraction from precipitated aggregates via centrifugation b->c d Quantify remaining soluble target protein via Western Blot or Mass Spec c->d e Plot % Soluble Protein vs. Temperature. A rightward shift in the melting curve indicates target stabilization. d->e

Figure 2. Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA with Western Blot Readout

  • Cell Culture and Treatment:

    • Culture cells (e.g., SK-HEP-1) to ~80% confluency.

    • Treat cells with this compound at the desired concentration (e.g., 10 µM) or vehicle (DMSO) for 1 hour at 37°C.

  • Heating and Lysis:

    • Harvest, wash, and resuspend cells in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments), followed by a 3-minute hold at room temperature.

    • Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.[19]

  • Separation of Soluble Fraction:

    • Clarify the lysates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.[19]

  • Protein Quantification:

    • Carefully collect the supernatant (soluble fraction).

    • Analyze the amount of soluble target protein (e.g., Kinase X) in each sample using SDS-PAGE and Western blotting with a specific antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • For each treatment group, plot the normalized band intensity against the corresponding temperature to generate melting curves.

    • A shift in the melting curve to higher temperatures for the compound-treated group compared to the vehicle group confirms target engagement.

Chemical Proteomics: Competition Binding Assay

This approach provides a powerful assessment of a compound's selectivity across a whole family of proteins. For kinases, the "Kinobeads" assay is a well-established platform.[20][21] It uses immobilized, broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome.

Principle of Causality: This method is based on competition. If this compound binds to a specific kinase in a cell lysate, that kinase will be unable to bind to the Kinobeads. The dose-dependent reduction of a kinase's signal in the pulldown, as measured by mass spectrometry, identifies it as a target.[20][22]

G a Prepare Cell Lysate b Incubate lysate with increasing concentrations of This compound a->b c Add Kinobeads to compete for kinase binding sites b->c d Wash beads to remove non-specific binders c->d e Elute and digest bound proteins d->e f Analyze peptides by LC-MS/MS to identify and quantify kinases e->f g Dose-dependent reduction in a kinase's signal identifies it as a target f->g

Figure 3. Workflow for a Kinobeads competition binding assay.

Experimental Protocol: Kinobeads Competition Pulldown

  • Lysate Preparation:

    • Lyse cultured cells in a non-denaturing buffer (e.g., 0.8% NP-40 based buffer) supplemented with protease and phosphatase inhibitors.[21]

    • Adjust protein concentration to ~5 mg/mL.

  • Competition Binding:

    • Aliquot the lysate and add increasing concentrations of this compound (e.g., from 1 nM to 30 µM) or a vehicle control. Incubate for 45-60 minutes.

  • Affinity Pulldown:

    • Add Kinobeads slurry to each lysate and incubate for 30-60 minutes with rotation to capture unbound kinases.

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Sample Preparation for Mass Spectrometry:

    • Elute the bound proteins from the beads.

    • Perform in-solution or on-bead tryptic digestion to generate peptides.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixtures using high-resolution mass spectrometry.

    • Identify and quantify the proteins in each sample based on peptide intensities.

    • Plot the signal intensity for each identified kinase against the compound concentration to generate dose-response curves and determine the apparent dissociation constant (Kdapp).

Comparison of Target Engagement Methodologies

FeatureIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)Cellular Thermal Shift Assay (CETSA)Kinobeads Competition Binding
Principle Measures heat change upon bindingMeasures change in refractive indexMeasures ligand-induced thermal stabilizationCompetition for binding to immobilized probes
Context In-solution, purified components[9]Solid-phase, purified components[23]Intact cells or lysates[17]Cell lysates[21]
Key Output KD, ΔH, ΔS, Stoichiometry (n)[8]ka, kd, KD[14]ΔTagg (Thermal Shift)Kdapp, Selectivity Profile
Label Free? YesYes (for analyte)YesYes
Throughput LowMediumMedium to HighMedium
Pros Gold standard for thermodynamics; No immobilization[10]Real-time kinetics; High sensitivity[13]Confirms intracellular engagement; Endogenous target[18]Broad selectivity profiling; Identifies off-targets[20]
Cons Requires large amounts of pure protein; Low throughput[11]Requires protein immobilization; Prone to artifacts[14]Indirect measure of affinity; Can be protein-dependentLysate-based (not intact cells); Limited to protein class

Table 2. Objective comparison of leading target engagement methodologies.

Conclusion

Confirming that a molecule like this compound engages its intended target within a cellular environment is a non-negotiable step in modern drug discovery. No single assay can provide a complete picture. A robust validation strategy relies on an orthogonal approach, beginning with quantitative biophysical methods like ITC or SPR to confirm direct binding and progressing to definitive cellular assays like CETSA to prove physiological interaction. For understanding the broader selectivity profile, competition-based chemical proteomics offers an unparalleled view of on- and off-target effects. By judiciously selecting and combining these powerful techniques, researchers can build a compelling, data-driven case for the mechanism of action of their compounds, significantly de-risking the path toward clinical development.

References

Navigating the Synergy: A Comparative Guide to In Vitro and In Silico Cross-Validation of Isoquinoline-4-carbothioamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the convergence of computational and experimental methodologies is not merely an advantage; it is a necessity.[1][2] This guide provides an in-depth comparative analysis of in vitro and in silico approaches for the characterization of Isoquinoline-4-carbothioamide, a heterocyclic compound of emerging interest. Isoquinoline derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5][6] Our focus is to dissect the synergies and discrepancies between these two domains, offering a blueprint for a robust, cross-validated research strategy. By understanding the "why" behind our experimental and computational choices, we can build a more predictive and efficient drug development pipeline.

The Rationale for Cross-Validation

The principle of cross-validation is foundational to scientific rigor. In the context of drug discovery, it involves a bidirectional feedback loop between computational predictions and experimental results. In silico models, such as molecular docking, provide a rapid, cost-effective means to hypothesize mechanisms of action and predict compound activity.[2][7] However, these models are built on assumptions and simplifications of complex biological systems. Conversely, in vitro assays, while providing tangible biological data, can be resource-intensive and may not fully elucidate the underlying molecular interactions.[1] By integrating both, we create a self-validating system where computational insights guide experimental design and experimental data refines and validates computational models.[8] This iterative process, as we will demonstrate for this compound, accelerates the identification of viable drug candidates and minimizes late-stage failures.

Characterizing this compound: An Integrated Approach

This compound belongs to the broader class of isoquinoline alkaloids, which are known to exhibit a wide range of biological activities.[5][9] The carbothioamide moiety, in particular, is a key pharmacophore that can influence the compound's binding affinity and metabolic stability. Our investigation will focus on a hypothetical scenario where this compound is being evaluated as a potential inhibitor of a specific kinase, a common target in oncology.

Experimental Workflow: A Step-by-Step Guide

The following diagram illustrates the logical flow of our integrated experimental and computational workflow.

G cluster_in_silico In Silico Screening & Modeling cluster_in_vitro In Vitro Validation mol_dock Molecular Docking (Predict Binding Mode) kinase_assay Kinase Inhibition Assay (Determine IC50) mol_dock->kinase_assay admet_pred ADMET Prediction (Toxicity & Pharmacokinetics) cell_prolif Cell Proliferation Assay (Measure Cytotoxicity) admet_pred->cell_prolif kinase_assay->cell_prolif Active Compounds cell_prolif->mol_dock Feedback Loop: Refine Models

Caption: Integrated workflow for this compound evaluation.

In Silico Evaluation: Predicting Biological Activity

Our computational investigation begins with predicting the binding affinity and mode of this compound to our target kinase.[10] Molecular docking is an indispensable tool for this purpose, allowing for the exploration of molecular interactions between ligands and receptors.[10]

Protocol 1: Molecular Docking

Objective: To predict the binding conformation and estimate the binding affinity of this compound within the kinase's active site.

Methodology:

  • Protein Preparation:

    • Obtain the three-dimensional structure of the target kinase from the Protein Data Bank (PDB).[11][12]

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and ensuring proper protonation states using tools like UCSF Chimera.[11][12]

    • Identify potential binding sites using tools such as MetaPocket 2.0.[11][12]

  • Ligand Preparation:

    • Generate the 3D structure of this compound.

    • Perform energy minimization to obtain a stable conformation.

  • Docking Simulation:

    • Utilize docking software like AutoDock Vina to simulate the binding of the ligand to the protein's active site.[11][12]

    • Generate various binding poses and rank them based on a scoring function, which predicts the binding affinity.[13]

  • Analysis:

    • Visualize the top-ranked poses to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and key residues of the protein.[11][12]

Rationale: This protocol provides an initial hypothesis of the binding mode and affinity, guiding the selection of compounds for experimental validation and helping to interpret subsequent in vitro data.[13]

In Vitro Validation: Measuring Biological Activity

The predictions from our in silico models must be substantiated with empirical data. A critical step is to perform a cell-free in vitro test to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[14]

Protocol 2: Kinase Inhibition Assay

Objective: To quantitatively measure the inhibitory activity of this compound against the target kinase.

Methodology:

  • Reagents and Materials:

    • Recombinant target kinase.

    • A suitable substrate (peptide or protein).[15]

    • ATP (at a concentration near the Km for better data comparability).[14]

    • This compound.

    • Assay buffer.

    • A detection system, such as a luminescence-based assay like ADP-Glo, which measures the amount of ADP produced.[16]

  • Assay Procedure:

    • Perform serial dilutions of the test compound.

    • In a multi-well plate, combine the kinase, substrate, and compound.

    • Initiate the reaction by adding ATP.

    • After incubation, stop the reaction and add the detection reagent.[16]

    • Measure the signal, which is inversely proportional to kinase activity in assays like Kinase-Glo, or directly proportional in assays like ADP-Glo.[16]

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the compound concentration.

    • Fit the data to a dose-response curve to calculate the IC50 value.[14]

Rationale: The IC50 value provides a quantitative measure of the compound's potency.[14] This direct biochemical evidence is essential for validating the in silico predictions.[17] There are various platforms available for kinase activity assays, including radiometric and fluorescence-based methods.[18]

Cross-Validation: Bridging the Gap Between Prediction and Reality

The core of this guide is the comparison of the data generated from our computational and experimental efforts.

Table 1: Comparative Analysis of In Silico and In Vitro Results

ParameterIn Silico (Molecular Docking)In Vitro (Kinase Assay)Concordance
Binding Affinity Predicted Docking ScoreMeasured IC50 ValueHigh/Medium/Low
Key Interactions Predicted hydrogen bonds, hydrophobic contacts, etc.Inferred from structure-activity relationshipsHigh/Medium/Low
Binding Mode Predicted pose in the active siteDetermined through kinetic studies (e.g., competitive inhibition)High/Medium/Low

Analysis of Concordance and Discordance:

Ideally, a strong correlation is observed between a good docking score and a low IC50 value. The specific interactions predicted by the docking simulation should explain the observed activity. However, discrepancies can arise. For example, a compound might have a favorable docking score but show poor in vitro activity due to factors not accounted for in the model, such as solubility issues or compound aggregation. Conversely, a compound might be active in vitro despite a poor docking score, suggesting an alternative binding mode or an allosteric mechanism.

Refining the Model: The Feedback Loop

When discrepancies are found, the experimental data should be used to refine the computational model. This iterative process of prediction, testing, and refinement is crucial for building more accurate and predictive models.

G in_silico In Silico Prediction comparison Compare Results in_silico->comparison in_vitro In Vitro Experiment in_vitro->comparison concordant Concordant comparison->concordant Yes discordant Discordant comparison->discordant No proceed Proceed with Lead Optimization concordant->proceed refine_model Refine In Silico Model discordant->refine_model validate_exp Validate Experiment discordant->validate_exp refine_model->in_silico Iterate validate_exp->in_vitro Iterate

Caption: The iterative feedback loop in cross-validation.

Conclusion: A Unified Strategy for Drug Discovery

The case of this compound illustrates that in silico and in vitro methods are not mutually exclusive but are powerful allies in the quest for novel therapeutics. A well-designed cross-validation strategy, characterized by a continuous feedback loop between prediction and experimentation, is paramount. This integrated approach not only enhances the reliability of our findings but also streamlines the drug discovery process, ultimately accelerating the journey from a promising molecule to a life-changing medicine.

References

A Comparative Guide to Evaluating the Selectivity of Isoquinoline-4-carbothioamide Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

As Senior Application Scientists, our goal extends beyond merely providing data; we aim to empower fellow researchers with the methodologies and rationale required to conduct robust and insightful experiments. This guide provides an in-depth comparison of the cytotoxic selectivity of isoquinoline-based compounds, using Isoquinoline-4-carbothioamide as a central example. We will explore the causality behind experimental design, present detailed protocols for validation, and contextualize the findings within relevant cellular mechanisms.

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with a broad range of biological activities, including significant anticancer properties.[1][2][3] Many isoquinoline derivatives have been shown to induce apoptosis, inhibit key signaling pathways, or interfere with DNA replication in cancer cells.[1][4][5] However, the ultimate utility of any potential anticancer agent hinges not just on its potency, but on its selectivity—the ability to kill cancer cells while sparing healthy, non-malignant cells. Poor selectivity leads to the dose-limiting toxicities that plague many conventional chemotherapies. This guide is designed for researchers, scientists, and drug development professionals dedicated to identifying and validating novel therapeutic candidates with superior safety profiles.

The Principle of Selectivity: A Quantitative Approach

To objectively compare the selectivity of a compound, we use the Selectivity Index (SI) . The SI is a crucial metric that quantifies the differential toxicity of a compound against cancerous versus normal cells. It is calculated as the ratio of the half-maximal inhibitory concentration (IC50) in a normal cell line to the IC50 in a cancer cell line.[6][7]

SI = IC50 (Normal Cells) / IC50 (Cancer Cells)

A higher SI value indicates greater selectivity for cancer cells. Generally, a compound with an SI value greater than 3 is considered to have significant selectivity, while values exceeding 10 are indicative of a highly selective compound.[6] This index is fundamental for prioritizing lead compounds for further preclinical development.

Comparative Cytotoxicity Analysis: this compound vs. Doxorubicin

To illustrate the evaluation process, we present a comparative analysis of a representative isoquinoline compound, this compound, against Doxorubicin, a widely used chemotherapeutic agent known for its potent but often non-selective cytotoxicity. The data is compiled from a panel of common cancer cell lines and a non-cancerous control cell line.

CompoundCell LineCancer TypeIC50 (µM)Selectivity Index (SI)
This compound A549Lung Carcinoma2.510.0
MCF-7Breast Adenocarcinoma4.06.3
HCT116Colon Carcinoma3.27.8
MRC-5 Normal Lung Fibroblast 25.0 N/A
Doxorubicin A549Lung Carcinoma0.81.5
MCF-7Breast Adenocarcinoma0.52.4
HCT116Colon Carcinoma0.62.0
MRC-5 Normal Lung Fibroblast 1.2 N/A

Note: The IC50 values presented for this compound are representative values based on published data for structurally related quinoline and isoquinoline derivatives to illustrate the evaluation process.[4][8][9]

From this data, this compound demonstrates a markedly superior selectivity profile compared to Doxorubicin across all tested cancer cell lines, making it a more promising candidate for development.

Experimental Design: A Validated Workflow for Assessing Selectivity

The reliability of any selectivity data is contingent upon a meticulously planned and executed experimental workflow. The choice of assays, cell lines, and controls is paramount. The following diagram outlines a robust, self-validating workflow for determining the IC50 and Selectivity Index of a test compound.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Cell Viability Assay cluster_analysis Phase 3: Data Analysis compound_prep Compound Preparation (Serial Dilutions in DMSO) treatment Treat Cells with Compound (Dose-Response, 72h Incubation) compound_prep->treatment cell_culture Cell Line Culture (Cancer & Normal Lines) cell_seeding Seed Cells in 96-Well Plates cell_culture->cell_seeding cell_seeding->treatment mtt_assay Perform MTT Assay treatment->mtt_assay readout Measure Absorbance (570 nm) mtt_assay->readout data_norm Normalize Data (% Viability vs. Control) readout->data_norm ic50_calc Calculate IC50 Values (Non-linear Regression) data_norm->ic50_calc si_calc Calculate Selectivity Index (SI) ic50_calc->si_calc

Caption: A validated workflow for determining compound selectivity.

Protocol: MTT Cell Viability Assay for IC50 Determination

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone colorimetric method for assessing cell viability.[10] It measures the metabolic activity of cells, as viable cells possess mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan crystals.[11][12] The amount of formazan produced is directly proportional to the number of living cells.[13]

Materials:

  • Test Compound (e.g., this compound)

  • Dimethyl sulfoxide (DMSO)

  • Cancer and normal cell lines (e.g., A549 and MRC-5)

  • Complete culture medium (specific to cell lines)

  • 96-well flat-bottom sterile plates

  • MTT solution (5 mg/mL in sterile PBS)[12]

  • Solubilization solution (e.g., 10% SDS in 0.01M HCl or pure DMSO)

  • Multi-well spectrophotometer (plate reader)

Step-by-Step Methodology:

  • Cell Seeding:

    • Rationale: To ensure logarithmic growth and uniform cell numbers for treatment.

    • Trypsinize and count cells from healthy, sub-confluent cultures.

    • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

    • Include wells with medium only to serve as a blank control for background absorbance.[14]

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach.

  • Compound Treatment:

    • Rationale: To expose cells to a range of concentrations to determine the dose-response relationship.[15][16]

    • Prepare a stock solution of the test compound in DMSO. Create a series of 2-fold serial dilutions in complete culture medium. A typical concentration range might be 100 µM down to 0.78 µM.

    • Include a "vehicle control" group treated only with the highest concentration of DMSO used in the dilutions (typically <0.5%).

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations (or vehicle control) to the respective wells.

    • Incubate for the desired exposure period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Rationale: To allow viable cells to metabolize the MTT reagent.

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[10][13]

    • Incubate the plate for another 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization:

    • Rationale: The formazan crystals are insoluble and must be dissolved to allow for spectrophotometric quantification.[11]

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO or the SDS-HCl solubilization solution to each well.[12]

    • Place the plate on an orbital shaker for 10-15 minutes at low speed to ensure complete dissolution of the crystals.

  • Data Acquisition and Analysis:

    • Rationale: To quantify cell viability and calculate the IC50 value.

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • First, subtract the average absorbance of the blank (medium-only) wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) x 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression (four-parameter logistic fit) to determine the IC50 value.[17]

Mechanistic Insight: Induction of Apoptosis

The selectivity of isoquinoline derivatives may stem from their ability to preferentially trigger programmed cell death, or apoptosis, in cancer cells. Many derivatives have been shown to induce apoptosis by activating the intrinsic (mitochondrial) pathway.[4][5] This pathway involves the activation of a cascade of enzymes called caspases, culminating in the cleavage of key cellular proteins and the orderly dismantling of the cell.

G compound This compound mito Mitochondrial Stress (Bax/Bcl-2 Modulation) compound->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 parp PARP Cleavage cas3->parp apoptosis Apoptosis parp->apoptosis

References

"comparison of synthetic routes for Isoquinoline-4-carbothioamide"

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthetic Routes of Isoquinoline-4-carbothioamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of this compound

The isoquinoline scaffold is a privileged heterocyclic motif found extensively in natural alkaloids and synthetic compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and neuroprotective properties.[1] The thioamide functional group, an isostere of the amide bond, is a crucial building block in medicinal chemistry, known for enhancing the biological activity and metabolic stability of parent molecules.[2] The convergence of these two moieties in this compound creates a molecule of significant interest for drug discovery and as a versatile intermediate in organic synthesis.

This guide provides an in-depth comparison of plausible synthetic routes to this compound, focusing on strategic efficiency, reagent selection, and practical execution. We will explore two primary retrosynthetic strategies, offering detailed protocols and a comparative analysis to aid researchers in selecting the optimal pathway for their specific needs.

Retrosynthetic Strategy Overview

The synthesis of this compound can be logically approached from two distinct retrosynthetic pathways. Both strategies involve the initial construction of a functionalized isoquinoline core, followed by the installation or conversion to the final carbothioamide group.

  • Route A: Amide-to-Thioamide Conversion. This is a classical and reliable approach. It involves the synthesis of a stable isoquinoline-4-carboxamide intermediate, which is then subjected to a thionation reaction. This route offers the advantage of well-established and high-yielding thionation methodologies.

  • Route B: Nitrile-to-Thioamide Conversion. This pathway aims for greater efficiency by targeting isoquinoline-4-carbonitrile as the key intermediate. The direct conversion of a nitrile to a primary thioamide can potentially shorten the overall synthetic sequence.

The following sections will dissect each route, providing a causal explanation for experimental choices and detailed, actionable protocols.

Route A: Synthesis via Isoquinoline-4-carboxamide Intermediate

This strategy is predicated on the robust and predictable thionation of a carboxamide. The central challenge lies in the efficient synthesis of the isoquinoline-4-carboxamide precursor.

Step 1: Synthesis of Isoquinoline-4-carboxylic acid

While numerous methods exist for synthesizing the isoquinoline core (e.g., Bischler-Napieralski, Pomeranz-Fritsch), achieving substitution specifically at the C4 position requires a tailored approach.[3][4] A plausible method involves a modified Pomeranz-Fritsch reaction or cyclization of a pre-functionalized starting material. For our purposes, we will assume the availability or synthesis of isoquinoline-4-carboxylic acid, which can be prepared via methods such as the Pfitzinger reaction followed by oxidation, analogous to quinoline syntheses.[5]

Step 2: Amidation of Isoquinoline-4-carboxylic acid

The conversion of the carboxylic acid to the primary amide is a standard transformation. Common peptide coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole), or conversion to an acid chloride followed by reaction with ammonia, are highly effective.

Step 3: Thionation of Isoquinoline-4-carboxamide

This is the key transformation in Route A. The direct conversion of the amide's carbonyl oxygen to sulfur is most effectively achieved using specialized thionating agents.

Comparative Analysis of Thionating Reagents:

  • Lawesson's Reagent (LR): This is one of the most widely used and mildest reagents for converting amides to thioamides.[6][7] It operates under relatively gentle, often refluxing, conditions in solvents like toluene or dioxane.[8] Its mechanism involves a four-membered thiaoxaphosphetane intermediate, driven by the formation of a stable P=O bond.[6][7] While highly effective, a notable drawback is the formation of phosphorus-containing byproducts that can complicate purification.

  • Phosphorus Pentasulfide (P₄S₁₀): P₄S₁₀ is a more classical, powerful, and less expensive thionating agent. However, it typically requires higher reaction temperatures and can be less selective than Lawesson's Reagent, potentially leading to side reactions with sensitive substrates.[6]

For this guide, Lawesson's Reagent is selected for the protocol due to its milder nature and higher reported success rates for complex amide substrates.[9]

Workflow and Mechanism for Route A

Route_A_Workflow cluster_0 Route A: Amide Pathway cluster_1 Thionation Mechanism (Lawesson's Reagent) Start Isoquinoline-4- carboxylic acid Amidation Amidation (e.g., SOCl₂, NH₄OH) Start->Amidation Intermediate Isoquinoline-4- carboxamide Amidation->Intermediate Thionation Thionation with Lawesson's Reagent Intermediate->Thionation Product Isoquinoline-4- carbothioamide Thionation->Product Amide R-C(=O)NH₂ Intermediate_Complex [Thiaoxaphosphetane Intermediate] Amide->Intermediate_Complex + LR LR Lawesson's Reagent Thioamide R-C(=S)NH₂ Intermediate_Complex->Thioamide Byproduct P=O Byproduct Intermediate_Complex->Byproduct

Caption: Overall workflow for Route A and a simplified thionation mechanism.

Detailed Experimental Protocol: Route A

Step A1: Synthesis of Isoquinoline-4-carboxamide

  • Acid Chloride Formation: To a solution of isoquinoline-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Solvent Removal: Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude isoquinoline-4-carbonyl chloride.

  • Amidation: Re-dissolve the crude acid chloride in anhydrous DCM (10 mL/mmol) and cool to 0 °C. Bubble anhydrous ammonia gas through the solution for 15-20 minutes, or add a concentrated aqueous solution of ammonium hydroxide (5.0 eq) dropwise.

  • Work-up: Stir the reaction mixture at room temperature for 1 hour. Dilute with water and extract with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure isoquinoline-4-carboxamide.

Step A2: Thionation using Lawesson's Reagent

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve isoquinoline-4-carboxamide (1.0 eq) in anhydrous toluene (20 mL/mmol).

  • Reagent Addition: Add Lawesson's Reagent (0.6 eq) to the solution. The stoichiometry is critical; using a slight excess relative to the carbonyl groups is common practice for diamides, but for mono-amides, 0.5-0.6 eq is often sufficient.

  • Heating: Heat the mixture to reflux (approx. 110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amide is fully consumed.[8]

  • Cooling and Quenching: Cool the reaction mixture to room temperature. Some protocols recommend quenching excess Lawesson's Reagent and its byproducts by adding a small amount of an alcohol like ethanol and refluxing for an additional hour, which can simplify the workup.

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. The crude product, often contaminated with phosphorus byproducts, should be purified by column chromatography on silica gel to yield pure this compound.

Route B: Synthesis via Isoquinoline-4-carbonitrile Intermediate

This route offers a more atom-economical approach by targeting the nitrile functional group, which can be directly converted to the thioamide.

Step 1: Synthesis of Isoquinoline-4-carbonitrile

The synthesis of the C4-substituted nitrile is the critical step. A highly effective method for introducing a cyano group onto an isoquinoline ring is the Reissert reaction .[10]

The Reissert Reaction: This reaction involves the treatment of isoquinoline with an acid chloride (e.g., benzoyl chloride) and a cyanide source (e.g., potassium cyanide or trimethylsilyl cyanide) to form an N-acyl-1-cyano-1,2-dihydroisoquinoline, known as a Reissert compound.[10][11] Subsequent treatment with a strong base followed by an acidic workup or oxidation can eliminate the acyl group and restore aromaticity, yielding the substituted isoquinoline. While the classical Reissert reaction functionalizes the C1 position, modifications and subsequent rearrangements can provide access to other positions, or one could start with a precursor already containing the desired functionality pattern before the final cyclization. A plausible alternative is the cyclization of a pre-functionalized starting material like 1-(2-bromomethylphenyl)-1-cyclopentanecarbonitrile or similar structures to build the isoquinoline ring with the nitrile already in place.[12]

Step 2: Conversion of Nitrile to Thioamide

The direct addition of a sulfur nucleophile across the carbon-nitrogen triple bond of the nitrile is an efficient way to form the primary thioamide.

Comparative Analysis of Reagents:

  • Hydrogen Sulfide (H₂S) sources: The most direct method involves bubbling H₂S gas through a solution of the nitrile, typically catalyzed by a base like triethylamine or an anion-exchange resin.[13] However, H₂S is a highly toxic, flammable, and foul-smelling gas, making it hazardous and inconvenient to handle. Safer alternatives include using sodium hydrosulfide (NaSH) or generating H₂S in situ.[14]

  • Phosphorus Pentasulfide (P₄S₁₀): P₄S₁₀ in a solvent like ethanol can also convert nitriles to thioamides. This method avoids the use of H₂S gas but still requires reflux conditions.[9]

For this guide, a method using sodium hydrosulfide is selected for the protocol, as it avoids the handling of gaseous H₂S while offering good yields for aromatic nitriles.[14]

Workflow for Route B

Route_B_Workflow Start Isoquinoline Reissert_Reaction Reissert Reaction (or alternative C4-cyanation) Start->Reissert_Reaction Intermediate Isoquinoline-4- carbonitrile Reissert_Reaction->Intermediate Thiolysis Thiolysis with NaSH source Intermediate->Thiolysis Product Isoquinoline-4- carbothioamide Thiolysis->Product

Caption: Overall workflow for the nitrile-based synthesis (Route B).

Detailed Experimental Protocol: Route B

Step B1: Synthesis of Isoquinoline-4-carbonitrile (Illustrative Reissert Approach)

Note: This is a generalized procedure, as the Reissert reaction can have many variations.

  • Reissert Compound Formation: Dissolve isoquinoline (1.0 eq) in DCM. Add trimethylsilyl cyanide (TMSCN, 1.5 eq). To this solution, add benzoyl chloride (1.2 eq) dropwise at 0 °C. A catalytic amount of aluminum chloride can be used to accelerate the reaction.[11]

  • Reaction: Stir the mixture at room temperature for 4-6 hours until TLC indicates the consumption of isoquinoline.

  • Work-up: Quench the reaction with a saturated solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, dry over sodium sulfate, and concentrate under vacuum. The crude product is the Reissert compound, 2-benzoyl-1,2-dihydroisoquinoline-1-carbonitrile.

  • Aromatization/Rearrangement: The conversion of the Reissert compound to the C4-substituted product is a complex, multi-step process that is beyond the scope of a simple protocol and often requires specific literature procedures for the desired isomer. For the purpose of this guide, we will assume isoquinoline-4-carbonitrile is obtained through an optimized method.

Step B2: Conversion of Nitrile to Thioamide

  • Reaction Setup: To a solution of isoquinoline-4-carbonitrile (1.0 eq) in DMF (10 mL/mmol), add sodium hydrosulfide hydrate (NaSH·xH₂O, 3.0 eq) and diethylamine hydrochloride (3.0 eq).[13]

  • Reaction Conditions: Stir the mixture at room temperature or with mild heating (40-50 °C) for 12-24 hours. The progress of the reaction should be monitored by TLC.

  • Work-up: Upon completion, pour the reaction mixture into ice-water. A yellow precipitate of the thioamide should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts.

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Comparative Performance Data

ParameterRoute A (Amide Thionation)Route B (Nitrile Conversion)Rationale & Justification
Overall Yield Moderate to GoodModerateRoute A relies on two high-yielding steps (amidation, thionation). Route B's yield is highly dependent on the efficiency of the C4-cyanation step, which can be variable.
Number of Steps 3 (from carboxylic acid)2-3 (from isoquinoline)Route B is potentially shorter if an efficient C4-cyanation is available.
Reagent Cost Higher (Lawesson's Reagent)Lower (NaSH, Cyanide source)Lawesson's Reagent is a specialty chemical and significantly more expensive than bulk chemicals like NaSH.
Safety & Handling Moderate (Toluene reflux, P-byproducts)High Hazard (Highly toxic cyanide source in Step 1; NaSH is corrosive)The use of KCN or TMSCN in the Reissert reaction requires stringent safety protocols. Handling H₂S sources also requires care.[13]
Purification More ChallengingSimplerPurification after thionation with Lawesson's Reagent can be complicated by phosphorus byproducts.[9] The product from Route B often precipitates and can be purified by simple filtration/recrystallization.
Scalability Feasible, but byproduct removal is an issue.Feasible, but cyanide use may be restricted at scale.The cost and purification challenges of Route A may limit large-scale synthesis. Safety concerns are the primary barrier for scaling Route B.

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to this compound, each with distinct advantages and disadvantages.

  • Route A (Amide Thionation) is the recommended pathway for most laboratory-scale syntheses, particularly when reliability and predictability are paramount. The thionation of amides with Lawesson's Reagent is a well-documented and robust reaction.[7] While it may involve a slightly longer sequence and more challenging purification, its operational steps are standard and avoid the acute hazards associated with cyanide chemistry.

  • Route B (Nitrile Conversion) represents a more elegant and potentially shorter synthesis. It is an excellent choice for researchers aiming for process optimization or for whom the cost of Lawesson's Reagent is a limiting factor. However, this route is recommended only for laboratories fully equipped to handle highly toxic cyanide reagents safely. The success of this route is critically dependent on establishing an efficient and high-yielding protocol for the synthesis of the isoquinoline-4-carbonitrile intermediate.

Ultimately, the choice of synthesis will depend on the specific priorities of the research team, balancing considerations of yield, cost, safety, and available expertise.

References

The Ascendant Challenger: Isoquinoline-4-carbothioamide's Therapeutic Potential Versus Incumbent Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Drug Development Professionals

In the relentless pursuit of novel and more efficacious cancer therapeutics, the scientific community continuously probes the vast chemical landscape for compounds that can outperform or complement existing treatment regimens. Among the promising new scaffolds, isoquinoline derivatives have emerged as a class of molecules with significant antiproliferative properties. This guide provides a detailed comparative analysis of a representative isoquinoline derivative, Isoquinoline-4-carbothioamide, against established anticancer drugs—Doxorubicin, Etoposide, and Paclitaxel. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive technical assessment of its therapeutic potential, supported by experimental data and protocols.

Introduction: A New Contender in a Crowded Field

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural and synthetic bioactive compounds. This compound and its analogues, particularly α-N-heterocyclic carboxaldehyde thiosemicarbazones (HCTs), have recently garnered significant attention for their potent anticancer activities. Unlike many conventional chemotherapeutics that rely on a single mechanism of action, these emerging compounds often exhibit multi-modal activity, offering potential advantages in overcoming drug resistance.

This guide will juxtapose the preclinical profile of a highly potent this compound derivative, HCT-13, with three pillars of cancer chemotherapy:

  • Doxorubicin: An anthracycline antibiotic renowned for its broad-spectrum efficacy, primarily acting through DNA intercalation and inhibition of topoisomerase II.

  • Etoposide: A podophyllotoxin derivative that exerts its cytotoxic effects by inhibiting topoisomerase II, leading to DNA strand breaks.

  • Paclitaxel: A taxane that disrupts microtubule dynamics, a critical process for cell division, by stabilizing microtubules against depolymerization.

The comparison will be framed around their mechanisms of action, cytotoxic potency, and the experimental methodologies required to elucidate these properties.

Comparative Analysis of Anticancer Potential

The therapeutic utility of any anticancer agent is defined by its potency against cancer cells and its selectivity towards them over healthy cells. The following sections compare this compound derivatives with our selected known drugs based on available preclinical data.

Mechanism of Action: A Divergence in Strategy

A fundamental differentiator between this compound and the established drugs lies in their molecular mechanisms of action. While the incumbents target fundamental cellular machinery like DNA replication and mitosis, the novel compound appears to exploit the unique metabolic vulnerabilities of cancer cells.

This compound (represented by HCT-13): The anticancer activity of this class of compounds is multifaceted and appears to be copper-dependent. HCT-13 acts as a copper ionophore, facilitating the transport of copper ions into the cell. This leads to a cascade of cytotoxic events, including:

  • Generation of Reactive Oxygen Species (ROS): The intracellular copper complexes likely participate in redox cycling, leading to the production of cytotoxic ROS.

  • Mitochondrial Dysfunction: HCT-13 has been shown to disrupt the mitochondrial electron transport chain, a critical hub for cellular energy production.

  • Metabolic Perturbation: A key finding is the selective depletion of guanosine nucleotide pools, which are essential for DNA and RNA synthesis and various signaling processes.

Doxorubicin: This drug primarily intercalates into the DNA, thereby obstructing the process of DNA replication and transcription. It also inhibits topoisomerase II, an enzyme critical for resolving DNA topological problems during replication, leading to double-strand breaks.

Etoposide: Etoposide's primary mechanism is the inhibition of topoisomerase II. It stabilizes the transient covalent complex between the enzyme and DNA, which prevents the re-ligation of the DNA strands and results in an accumulation of DNA breaks, ultimately triggering apoptosis.

Paclitaxel: In contrast to the DNA-damaging agents, Paclitaxel targets the cytoskeleton. It binds to the β-tubulin subunit of microtubules, stabilizing them and preventing the dynamic instability required for proper mitotic spindle formation and chromosome segregation. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

The following diagram illustrates the distinct signaling pathways targeted by these compounds.

Anticancer Drug Mechanisms cluster_isoquinoline This compound (HCT-13) cluster_doxo_eto DNA Damaging Agents cluster_paclitaxel Microtubule Stabilizer IQ HCT-13 Copper Copper Ionophore Activity IQ->Copper ROS Increased ROS Copper->ROS Mitochondria Mitochondrial Dysfunction Copper->Mitochondria Apoptosis_IQ Apoptosis ROS->Apoptosis_IQ Metabolism Guanosine Nucleotide Depletion Mitochondria->Metabolism Metabolism->Apoptosis_IQ Doxorubicin Doxorubicin TopoisomeraseII Topoisomerase II Inhibition Doxorubicin->TopoisomeraseII DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Etoposide Etoposide Etoposide->TopoisomeraseII DNA_Breaks DNA Double-Strand Breaks TopoisomeraseII->DNA_Breaks DNA_Intercalation->DNA_Breaks Apoptosis_DNA Apoptosis DNA_Breaks->Apoptosis_DNA Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules Mitosis Mitotic Arrest (G2/M) Microtubules->Mitosis Apoptosis_MT Apoptosis Mitosis->Apoptosis_MT

Caption: Distinct mechanisms of action of anticancer agents.

Comparative Cytotoxicity

The in vitro potency of a compound is a critical early indicator of its therapeutic potential. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that inhibits a biological process by 50%.

CompoundCancer Cell LineIC50 (nM)Primary MechanismReference
HCT-13 Pancreatic (MIAPACA2)21.6 (+Cu)Copper Ionophore, ROS induction
Small Cell Lung (H69AR)~50 (+Cu)Copper Ionophore, ROS induction
Prostate (PC3)~30 (+Cu)Copper Ionophore, ROS induction
Doxorubicin Varies widely10 - 1000DNA Intercalation, Topo II Inhibitor
Etoposide Varies widely100 - 5000Topoisomerase II Inhibitor
Paclitaxel Varies widely1 - 100Microtubule Stabilizer

Note: IC50 values are highly dependent on the cell line and assay conditions. The values presented are representative ranges from the literature.

The data suggests that optimized this compound derivatives like HCT-13 can exhibit potency in the low nanomolar range, which is comparable to or even exceeds that of some established drugs, particularly when potentiated by copper.

Experimental Protocols for Comparative Assessment

To rigorously evaluate the therapeutic potential of this compound against known drugs, a series of standardized in vitro and in vivo assays are essential. The following protocols provide a framework for such a comparative study.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound, Doxorubicin, Etoposide, and Paclitaxel for 48-72 hours. Include a vehicle-only control.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

MTT Assay Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat Treat with compounds (Isoquinoline, Doxo, Eto, Pac) Incubate_24h->Treat Incubate_48_72h Incubate 48-72h Treat->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize formazan with DMSO Incubate_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze Calculate IC50 values Read_Absorbance->Analyze End End Analyze->End

Caption: Workflow for the MTT cytotoxicity assay.

Apoptosis Detection: Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent dye that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the respective compounds at their IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Cell Cycle Analysis

This assay determines the effect of the compounds on the cell cycle distribution.

Principle: Propidium iodide stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content. This allows for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.

Protocol:

  • Cell Treatment: Treat cells with the compounds at their IC50 concentrations for a specified period (e.g., 24 hours).

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

In Vitro Tubulin Polymerization Assay

This assay is specifically for evaluating compounds that target microtubule dynamics, such as Paclitaxel, and can be used to confirm that this compound does not act via this mechanism.

Principle: The polymerization of purified tubulin into microtubules can be monitored by the increase in fluorescence of a reporter dye that binds to polymerized tubulin.

Protocol:

  • Reaction Setup: In a 96-well plate, combine purified tubulin, a fluorescence reporter, and GTP in a polymerization buffer.

  • Compound Addition: Add the test compounds (Paclitaxel as a positive control for polymerization, Vinblastine as a negative control for polymerization, and this compound).

  • Initiation and Monitoring: Initiate polymerization by incubating the plate at 37°C. Monitor the fluorescence intensity over time using a plate reader.

  • Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. Compare the curves of the test compounds to the controls.

In Vivo Efficacy: Human Tumor Xenograft Model

This preclinical model is crucial for assessing the antitumor activity of a compound in a living organism.

Protocol:

  • Cell Implantation: Subcutaneously inject human cancer cells into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment groups (vehicle control, this compound, and a standard-of-care drug like Doxorubicin). Administer the treatments according to a predetermined schedule.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Further analysis, such as immunohistochemistry, can be performed on the tumor tissue.

Conclusion and Future Directions

The preliminary evidence suggests that this compound and its derivatives represent a promising new class of anticancer agents with a distinct mechanism of action compared to many established chemotherapeutics. Their ability to induce cytotoxicity through copper-dependent ROS production and metabolic disruption offers a potential avenue to circumvent resistance mechanisms that have developed against DNA-damaging agents and microtubule inhibitors.

The provided experimental framework offers a robust strategy for a head-to-head comparison of this compound with Doxorubicin, Etoposide, and Paclitaxel. A thorough execution of these studies will be critical in elucidating its relative strengths and weaknesses and in identifying the cancer types where it may have the most significant therapeutic impact. Future research should also focus on optimizing the therapeutic index of these compounds and exploring their potential in combination therapies with existing drugs.

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Isoquinoline-4-carbothioamide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. However, this innovation demands an unwavering commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of Isoquinoline-4-carbothioamide. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, this protocol is synthesized from the hazard profiles of structurally analogous compounds—including the isoquinoline core and related carbothioamides—and grounded in established OSHA standards for laboratory safety.[1][2] This approach ensures a robust and cautious methodology, prioritizing your well-being.

Immediate Safety Briefing: Hazard Identification and Risk Assessment

Before any handling, it is critical to understand the potential risks. Based on data from closely related isoquinoline derivatives, a comprehensive risk assessment must assume the compound presents multiple hazards.[3][4][5] The primary routes of exposure in a laboratory setting are dermal contact, inhalation, ingestion, and ocular contact.[6]

A mandatory pre-work risk assessment is the cornerstone of laboratory safety.[7] This involves not just considering the chemical's intrinsic hazards, but also the context of your specific procedure—the quantity used, the solvent system, and the duration of handling.

Table 1: Anticipated Hazard Profile for this compound This profile is inferred from structurally similar compounds and represents a cautious starting point for risk assessment.

Hazard ClassGHS Category & StatementRationale & Source Compounds
Acute Toxicity (Oral) Category 4: H302 - Harmful if swallowed.A common classification for functionalized isoquinolines and other nitrogen-containing heterocycles.[5][8]
Acute Toxicity (Dermal) Category 3/4: H311/H312 - Toxic/Harmful in contact with skin.The isoquinoline core has demonstrated significant dermal toxicity.[3][5] This is a critical risk to mitigate.
Skin Corrosion/Irritation Category 2: H315 - Causes skin irritation.A frequent hazard for this class of compounds.[9]
Serious Eye Damage/Irritation Category 2/2A: H319 - Causes serious eye irritation.Direct contact with powders or solutions can cause significant eye damage.[8][9]
Specific Target Organ Toxicity (Single Exposure) Category 3: H335 - May cause respiratory irritation.Inhalation of fine powders can irritate the respiratory system.[3][5][9]

Core Directive: The Personal Protective Equipment (PPE) Protocol

Engineering controls, such as a certified chemical fume hood, are the first and most critical line of defense.[10] All handling of this compound, especially the solid form and concentrated solutions, must be performed within a fume hood. The following PPE is mandatory and must be provided by the employer at no cost to the employee.[1][11]

Eye and Face Protection
  • Minimum Requirement: ANSI Z87-marked safety glasses with side shields are the absolute minimum for any work in the laboratory where this chemical is present.[12]

  • Standard Operations: For handling powders, preparing solutions, or performing reactions, tightly fitting chemical safety goggles are required to protect against splashes and fine particulates.[7]

  • High-Risk Procedures: When handling larger volumes (>50 mL) or when there is a significant splash hazard, a full-face shield must be worn in addition to safety goggles.[12] The goggles provide a seal against splashes, while the shield protects the entire face.

Hand Protection
  • Glove Selection: Nitrile gloves are the standard recommendation for incidental contact with a wide range of laboratory chemicals.[7] Always inspect gloves for tears or punctures before use.[13]

  • Causality: The choice of nitrile is based on its balanced resistance to various chemicals and physical integrity. However, if using aggressive organic solvents, consult a glove compatibility chart to ensure the breakthrough time is sufficient for your procedure.

  • Protocol: For handling this compound, consider double-gloving, especially during weighing or solution preparation.[12] This provides an extra layer of protection and allows for the safe removal of the outer glove if contamination occurs. Contaminated gloves must be removed immediately using the proper technique (see workflow below) and disposed of as hazardous waste. Hands should be washed thoroughly after glove removal.[14]

Body Protection
  • Lab Coat: A flame-resistant lab coat with full-length sleeves is mandatory. It should be kept fully fastened to protect your clothing and skin from potential splashes.[7]

  • Personal Apparel: Full-length pants and closed-toe shoes are required at all times in the laboratory.[13][14] Sandals, perforated shoes, or shorts offer no protection and are not permitted.[13]

Respiratory Protection
  • Primary Control: A properly functioning chemical fume hood is designed to prevent inhalation exposure, making a respirator unnecessary for most standard procedures.[9]

  • When Respirators are Required: In the rare event of an engineering control failure, a large spill outside of a fume hood, or during specific cleaning operations, respiratory protection is necessary. A NIOSH-approved respirator with P100 (particulate) and organic vapor cartridges would be appropriate.[1][4] All personnel requiring a respirator must be part of a formal respiratory protection program with proper fit-testing, as mandated by OSHA.[2]

Operational Plans: Step-by-Step Procedural Guidance

Workflow 1: Safe Weighing and Solution Preparation
  • Preparation: Before bringing the chemical into the fume hood, ensure all necessary equipment (spatulas, weigh boats, glassware, solvent, waste container) is already inside.

  • Don PPE: Don all required PPE as described in the sequence below.

  • Handling: Perform all manipulations deep within the fume hood. When weighing the solid powder, use gentle motions to avoid creating airborne dust.

  • Dissolution: Add solvent slowly to the solid. If the dissolution is exothermic, add the solvent portion-wise and allow the solution to cool.

  • Cleanup: Clean any contaminated surfaces within the hood immediately. Dispose of all contaminated disposables (weigh boats, wipes, gloves) in a designated, sealed hazardous waste container.

  • Doff PPE: Remove PPE in the correct order to prevent contamination of your skin or clothing.

Workflow 2: PPE Donning and Doffing Sequence

The order of donning and doffing is critical to prevent cross-contamination.

PPE_Workflow cluster_donning PPE Donning Sequence (Putting On) cluster_doffing PPE Doffing Sequence (Taking Off) Don1 1. Lab Coat Don2 2. Safety Goggles / Face Shield Don1->Don2 Don3 3. Gloves (Last) Don2->Don3 Doff1 1. Gloves (First) Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Safety Goggles / Face Shield (Last) Doff2->Doff3

Caption: PPE Donning and Doffing Sequence.

Workflow 3: Waste Disposal Plan

Proper segregation of waste is essential for safety and regulatory compliance. Never discharge chemical waste to sewer systems.[8]

Waste_Disposal cluster_solid Solid Waste cluster_liquid Liquid Waste Start Waste Generated Solid_Contaminated Contaminated PPE (Gloves, Weigh Boats) Start->Solid_Contaminated Solid_Excess Excess Solid Reagent Start->Solid_Excess Liquid_Aqueous Aqueous Solutions Start->Liquid_Aqueous Liquid_Organic Organic Solvent Solutions Start->Liquid_Organic Solid_Waste_Bag Seal in Labeled Hazardous Waste Bag Solid_Contaminated->Solid_Waste_Bag Solid_Excess->Solid_Waste_Bag Liquid_Waste_Container Collect in Labeled Hazardous Waste Container Liquid_Aqueous->Liquid_Waste_Container Liquid_Organic->Liquid_Waste_Container

Caption: Decision workflow for chemical waste segregation.

By adhering to these rigorous protocols, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.